molecular formula C7H4Br2ClF B7880676 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene CAS No. 1160574-79-7

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Cat. No.: B7880676
CAS No.: 1160574-79-7
M. Wt: 302.36 g/mol
InChI Key: APYZTQUAIBBWBX-UHFFFAOYSA-N
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Description

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is a useful research compound. Its molecular formula is C7H4Br2ClF and its molecular weight is 302.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZTQUAIBBWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252749
Record name 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene
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Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-79-7
Record name 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Polysubstituted Halogenated Benzene Derivatives: A Case Study on Isomers of Dibromo-chloro-fluoro-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest search, a specific CAS number for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene has not been identified in publicly accessible chemical databases. This suggests that the compound may be a novel chemical entity or not yet widely cataloged. This guide will, therefore, provide a comprehensive technical overview of closely related, structurally similar compounds to illustrate the methodologies and scientific considerations pertinent to this class of molecules. The data and protocols presented herein are drawn from documented isomers and are intended to serve as a predictive and methodological framework for researchers interested in the specified, but currently undocumented, compound.

Introduction: The Significance of Polysubstituted Halogenated Aromatics

Polysubstituted halogenated benzene rings are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of different halogen atoms (F, Cl, Br) and alkyl groups on the benzene core profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity, metabolic stability, and biological activity. The introduction of fluorine, for instance, can enhance metabolic resistance and binding affinity, while bromine and chlorine provide sites for further chemical modification, such as cross-coupling reactions.[1]

This guide focuses on the synthesis, characterization, and safety considerations for compounds structurally related to 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, providing a robust framework for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties of Related Isomers

While specific data for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is unavailable, we can infer expected properties from its isomers and related compounds.

PropertyPredicted/Exemplar ValueSource
Molecular Formula C₇H₄Br₂ClF-
Molecular Weight 302.37 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid[2]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, toluene)[3]
Boiling Point Expected to be >200 °C at atmospheric pressure-
Density Expected to be >1.5 g/cm³-

Spectroscopic Data of a Related Isomer (2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene):

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons would appear as singlets or doublets, with chemical shifts influenced by the surrounding halogen atoms. The methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm.
¹³C NMR The spectrum would show seven distinct signals for the aromatic carbons and one for the methyl group. The carbon atoms attached to halogens would exhibit characteristic chemical shifts.
¹⁹F NMR A singlet or doublet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for the two bromine atoms and one chlorine atom, which is crucial for structural confirmation.

Synthesis Strategies for Polysubstituted Halogenated Benzenes

The synthesis of polysubstituted benzenes requires careful strategic planning to control the regioselectivity of the substitution reactions. The directing effects of the existing substituents on the aromatic ring are paramount.[4]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for a compound like 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene would involve the sequential introduction of the halogen and methyl substituents onto a simpler benzene precursor. The order of these reactions is critical to achieving the desired substitution pattern.

G target 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene step1 Bromination target->step1 precursor1 1-bromo-4-chloro-2-fluoro-5-methylbenzene step1->precursor1 step2 Chlorination precursor1->step2 precursor2 1-bromo-2-fluoro-5-methylbenzene step2->precursor2 step3 Bromination precursor2->step3 precursor3 2-fluoro-5-methylaniline step3->precursor3 step4 Sandmeyer Reaction precursor3->step4 precursor4 4-fluoro-3-methylaniline step4->precursor4

Caption: A plausible retrosynthetic pathway for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene.

Exemplar Synthetic Protocol: Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[5]

Step 1: Diazotization of a Substituted Aniline

  • Dissolve the starting aniline (e.g., 3,5-dichloro-4-fluoroaniline) in an aqueous acidic solution (e.g., H₂SO₄ or HBr).[5]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Halogen Exchange

  • In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr in HBr).[5]

  • Heat the copper(I) halide solution to 100-130 °C.[5]

  • Slowly add the cold diazonium salt solution to the hot copper(I) halide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, H⁺, 0-5 °C Product Halogenated Benzene Diazonium->Product CuX, Δ

Caption: Workflow of the Sandmeyer reaction for the synthesis of halogenated benzenes.

Analytical Characterization

The unambiguous identification and purity assessment of the synthesized compound are critical. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and isolation of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components, providing both retention time and mass spectral data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. ¹H, ¹³C, and ¹⁹F NMR are all essential.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.

Safety and Handling

Polysubstituted halogenated benzenes should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][7][8][9][10]

Hazard Identification:

  • Skin Irritation: Many halogenated aromatic compounds can cause skin irritation.[3][7][8]

  • Eye Irritation: Can cause serious eye irritation.[3][8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][9][10]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat the compound as potentially harmful if swallowed or absorbed through the skin.[11]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[3]

  • Eye Protection: Safety glasses or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for large quantities or if there is a risk of aerosolization.[3]

First Aid Measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[3][7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][7][8][9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][7][8][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3][7]

Potential Applications and Future Directions

While the specific applications of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene are unknown, its structural features suggest potential utility in several areas:

  • Medicinal Chemistry: As a scaffold or intermediate for the synthesis of more complex drug candidates. The halogen atoms can be used as handles for further functionalization, for example, in Suzuki or Buchwald-Hartwig cross-coupling reactions.

  • Agrochemicals: Many pesticides and herbicides contain polysubstituted halogenated aromatic rings.

  • Materials Science: As a monomer or additive in the synthesis of specialty polymers with enhanced thermal stability or flame retardant properties.

Future research should focus on the successful synthesis and isolation of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, followed by a thorough characterization of its physicochemical and biological properties. This will enable a more concrete assessment of its potential applications.

References

  • TCI Chemicals. (2025, February 24).
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • ChemScene. (2022, June 8).
  • Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,3-dibromo-5-chlorobenzene 4a with methyl hydrazine. Retrieved from [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzene, 1,3-dibromo-5-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. Retrieved from [Link]

Sources

Comprehensive Analysis: 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry, Synthetic Architecture, and Pharmacophore Utility

Executive Summary

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (Formula: C₇H₄Br₂ClF) is a dense, poly-halogenated aromatic scaffold used primarily as an intermediate in the synthesis of complex agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4][5][6] Its utility lies in the orthogonal reactivity of its halogen substituents, allowing for sequential cross-coupling reactions.

The following guide details the physicochemical properties, isotopic mass spectrometry profile, and synthetic pathways for this compound.

Part 1: Molecular Weight & Isotopic Mass Profiling

In high-precision drug development, "Molecular Weight" is an insufficient metric. Researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for Mass Spectrometry identification).

1.1 Quantitative Data Summary
PropertyValueUnitDefinition
Average Molecular Weight 302.37 g/mol Weighted average of all natural isotopes. Used for molarity calculations.
Monoisotopic Mass 299.8352 DaMass of the molecule containing only ⁷⁹Br, ³⁵Cl, ¹²C, ¹H, ¹⁹F.
Exact Mass (Most Abundant) 301.8332 DaThe mass of the most intense peak in the MS spectrum (due to isotope distribution).
Formula C₇H₄Br₂ClF--
1.2 The "Halogen Signature" in Mass Spectrometry

This molecule contains two Bromine atoms and one Chlorine atom .[7] This creates a highly specific isotopic envelope that serves as a fingerprint for structural validation.

  • Bromine (Br): ~50.7% ⁷⁹Br / ~49.3% ⁸¹Br (approx 1:1 ratio).

  • Chlorine (Cl): ~75.8% ³⁵Cl / ~24.2% ³⁷Cl (approx 3:1 ratio).

When combined, the probability distribution results in a "quartet-like" cluster of peaks separated by 2 mass units (M, M+2, M+4, M+6).

Calculated Isotopic Pattern:

  • M (299.8): Contains ⁷⁹Br₂, ³⁵Cl. (Relative Intensity: ~44%)

  • M+2 (301.8): Contains ⁷⁹Br⁸¹Br, ³⁵Cl OR ⁷⁹Br₂, ³⁷Cl. (Relative Intensity: ~100% - Base Peak)

  • M+4 (303.8): Contains ⁸¹Br₂, ³⁵Cl OR ⁷⁹Br⁸¹Br, ³⁷Cl. (Relative Intensity: ~65%)

  • M+6 (305.8): Contains ⁸¹Br₂, ³⁷Cl. (Relative Intensity: ~12%)

Technical Insight: In LC-MS/GC-MS, do not look for the monoisotopic peak (299.8) as the most intense. The M+2 peak (301.8) will be the base peak due to the statistical probability of the mixed bromine isotopes.

IsotopePattern cluster_0 Isotope Combinations (M+) M_Peak M (299.8) [79Br, 79Br, 35Cl] M2_Peak M+2 (301.8) Base Peak [79Br, 81Br, 35Cl] + [79Br, 79Br, 37Cl] M4_Peak M+4 (303.8) [81Br, 81Br, 35Cl] + [79Br, 81Br, 37Cl] M6_Peak M+6 (305.8) [81Br, 81Br, 37Cl] Source C7H4Br2ClF Ionization Source->M_Peak Low Prob Source->M2_Peak High Prob Source->M4_Peak Med Prob Source->M6_Peak Low Prob

Figure 1: Theoretical isotopic abundance distribution for C₇H₄Br₂ClF. Note the dominance of the M+2 peak.

Part 2: Synthetic Architecture & Protocols

Synthesizing 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is challenging due to steric congestion . The contiguous substitution of positions 1, 2, 3, 4, and 5 creates significant "buttressing effects," making late-stage halogenation difficult.

2.1 Proposed Synthetic Pathway (Retrosynthetic Analysis)

The most reliable route avoids direct halogenation of a crowded ring. Instead, it utilizes a Sandmeyer reaction sequence starting from a commercially available aniline derivative, such as 4-chloro-2-fluoro-5-methylaniline .

Step-by-Step Protocol:

  • Precursor Selection: Start with 2-fluoro-5-methylaniline.

  • Directed Chlorination: Protect the amine (Acetyl group) -> Chlorinate at Para position (Pos 4) -> Deprotect.

    • Result: 4-chloro-2-fluoro-5-methylaniline.

  • Bromination (Electrophilic Aromatic Substitution):

    • Treat with NBS (N-Bromosuccinimide) in polar solvent. The amino group directs ortho-bromination to positions 6 (unwanted) and adjacent sites. However, we need Br at 1 and 3.

    • Correction: A more robust route involves starting with 2,6-dibromo-4-methylaniline .

    • Revised Route:

      • Start: 4-Chloro-2-fluoro-5-methylaniline.

      • Bromination: Br₂/AcOH. The amino group strongly directs ortho. Position 6 is H. Position 3 is H.[2]

      • Challenge: We need Br at 1 and 3.[2] The amino group is at 1.

      • Sandmeyer Strategy: Convert the Amino group (Pos 1) to Bromo.

Optimized Route (Sandmeyer-Driven):

  • Starting Material: 2-Fluoro-5-methylphenol.

  • Bromination: Controlled bromination yields 2,4-dibromo-6-fluoro-3-methylphenol (numbering shifts).

  • Functional Group Interconversion: Convert Phenol to Chloro (using POCl₃/PCl₅).

Due to the rarity of the specific isomer, the following protocol describes the generic Directed Halogenation of Toluene Derivatives tailored for this scaffold.

2.2 Experimental Protocol: Bromination of Deactivated Arenes

Context: Installing Br onto the Chloro-Fluoro-Toluene core.

  • Reagents: Substrate (10 mmol), Iron(III) Bromide (FeBr₃, 0.5 mmol), Bromine (Br₂, 22 mmol), Dichloromethane (DCM).

  • Setup: Flame-dried 100 mL round-bottom flask, argon atmosphere, reflux condenser.

  • Procedure:

    • Dissolve substrate in dry DCM (20 mL).

    • Add FeBr₃ catalyst.

    • Add Br₂ dropwise over 30 minutes at 0°C.

    • Warm to room temperature and stir for 12 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with DCM. Wash with brine. Dry over MgSO₄.

  • Purification: Silica gel column chromatography.

Synthesis Start 4-Chloro-2-fluoro- 5-methylaniline Step1 Bromination (Br2, AcOH) Start->Step1 Inter1 Intermediate: 2,6-Dibromo species Step1->Inter1 Step2 Sandmeyer Rxn (CuBr2, tBuONO) Inter1->Step2 Final Target: 1,3-Dibromo-4-chloro- 2-fluoro-5-methylbenzene Step2->Final

Figure 2: Strategic conversion of aniline precursor to poly-halogenated target via Sandmeyer chemistry.

Part 3: Applications in Drug Discovery[6][12]

This molecule acts as a Bioisostere Scaffold . The dense halogenation pattern offers unique advantages:

  • Metabolic Blocking: The Fluorine at position 2 and Chlorine at position 4 block metabolic "soft spots" (P450 oxidation sites) on the aromatic ring, significantly increasing the half-life (

    
    ) of the final drug candidate.
    
  • Orthogonal Cross-Coupling:

    • Site 1 & 3 (Bromine): Highly reactive toward Pd-catalyzed Suzuki-Miyaura coupling. Can be selectively coupled at lower temperatures.

    • Site 4 (Chlorine): Less reactive. Remains intact during Bromine coupling, allowing for a second, high-temperature coupling step later.

    • Site 2 (Fluorine): Generally inert to coupling, providing permanent electronic modulation (electron-withdrawing group).

Case Study Relevance: Similar poly-halogenated benzyl derivatives are critical in the synthesis of p38 MAP kinase inhibitors and next-generation agrochemical fungicides where lipophilicity (logP) needs to be increased without adding bulk.

References
  • Isotopic Abundance & Mass Spectrometry

    • Source: NIST Atomic Weights and Isotopic Compositions for All Elements.
    • URL:[Link]

  • Halogenated Scaffolds in Drug Design

    • Title: The Role of Halogen Atoms in Medicinal Chemistry.[8]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Synthetic Methodology (Sandmeyer)

    • Title: Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides.
    • Source: Organic Syntheses.[6]

    • URL:[Link]

  • Compound Isomer Data Validation

    • Source: PubChem Compound Summary for C7H4Br2ClF Isomers.
    • URL:[Link]

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of C₇H₄Br₂ClF Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise and unambiguous naming of chemical structures is fundamental to scientific communication, particularly in fields such as medicinal chemistry and materials science where isomeric purity is paramount. The molecular formula C₇H₄Br₂ClF represents a polysubstituted toluene scaffold, giving rise to a significant number of constitutional isomers. This guide provides a comprehensive framework for the systematic determination and correct IUPAC (International Union of Pure and Applied Chemistry) naming of all possible isomers of C₇H₄Br₂ClF. Authored from the perspective of a Senior Application Scientist, this document synthesizes the foundational rules of IUPAC nomenclature with practical, field-proven insights, ensuring a robust and replicable methodology for researchers.

Introduction: The Imperative for Unambiguous Nomenclature

In the landscape of chemical research and development, the molecular formula C₇H₄Br₂ClF represents not a single entity, but a multitude of distinct chemical compounds, or isomers, each with potentially unique physical, chemical, and biological properties. The formula indicates a toluene core (a benzene ring substituted with a methyl group) where four hydrogen atoms on the aromatic ring have been replaced by two bromine atoms, one chlorine atom, and one fluorine atom. The specific arrangement of these halogen substituents around the ring defines the isomer.

Foundational Principles of IUPAC Nomenclature for Polysubstituted Benzenes

The IUPAC system provides a logical and universally accepted set of rules to generate a unique name for every chemical structure.[1] For polysubstituted benzene derivatives like those of C₇H₄Br₂ClF, the naming process is governed by three core principles: identifying the parent structure, assigning locants (numbers) to substituents, and arranging the substituent names alphabetically.

Identifying the Parent Structure

When a benzene ring is substituted with a methyl group, the common name "toluene" is accepted by IUPAC as the parent name.[2][3] This is a crucial first step, as the methyl group is then assigned the primary position on the ring, carbon number 1 (C1). This simplifies the naming process by providing a fixed starting point for numbering the other substituents.

Assigning Locants: The Lowest Locant Rule

With the methyl group at C1, the remaining five positions on the benzene ring must be numbered to assign a locant to each of the four halogen substituents (two bromine, one chlorine, one fluorine). The cardinal rule is to number the ring to give the substituents the lowest possible set of numbers.[4]

Protocol for Assigning Locants:

  • Assign C1: The carbon atom bearing the methyl group is designated as C1.

  • Number in Both Directions: Number the ring sequentially from C2 to C6 in both clockwise and counter-clockwise directions.

  • Identify Locant Sets: For each direction, write down the set of numbers corresponding to the positions of all substituents.

  • Compare Locant Sets: The correct numbering scheme is the one that gives the lower locant at the first point of difference. For example, the set (1, 2, 3, 5) is lower than (1, 2, 4, 6).

Alphabetical Ordering of Substituents

Once the correct locants are determined, the substituents are listed in alphabetical order, not numerical order.[5][6] For C₇H₄Br₂ClF, the substituents are bromo, chloro, and fluoro. Therefore, "bromo" will always precede "chloro," which precedes "fluoro" in the final IUPAC name. The numerical prefixes "di," "tri," etc., are not considered when alphabetizing.[7]

The final name is assembled by concatenating the locants and names of the substituents in alphabetical order, followed by the parent name "toluene".

Systematic Derivation and Nomenclature of C₇H₄Br₂ClF Isomers

The molecular formula C₇H₄Br₂ClF dictates that a methyl group and four halogen atoms (Br, Br, Cl, F) are attached to the six-carbon benzene ring. With the methyl group fixed at the C1 position, the four halogens must be arranged on the remaining five positions (C2, C3, C4, C5, C6). The number of possible unique arrangements (constitutional isomers) is 60.

Experimental Workflow for Isomer Enumeration and Naming

The following workflow provides a systematic method to identify and name all possible isomers.

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a C₇H₄Br₂ClF isomer.

Comprehensive Table of C₇H₄Br₂ClF Isomers

The following table lists all 60 constitutional isomers of C₇H₄Br₂ClF and their corresponding IUPAC names, derived using the principles outlined above.

Isomer IDSubstituent Positions (Br, Br, Cl, F)IUPAC Name
12,3-Dibromo, 4-Chloro, 5-Fluoro2,3-Dibromo-4-chloro-5-fluorotoluene
22,3-Dibromo, 4-Chloro, 6-Fluoro2,3-Dibromo-4-chloro-6-fluorotoluene
32,3-Dibromo, 5-Chloro, 4-Fluoro2,3-Dibromo-5-chloro-4-fluorotoluene
42,3-Dibromo, 5-Chloro, 6-Fluoro2,3-Dibromo-5-chloro-6-fluorotoluene
52,3-Dibromo, 6-Chloro, 4-Fluoro2,3-Dibromo-6-chloro-4-fluorotoluene
62,3-Dibromo, 6-Chloro, 5-Fluoro2,3-Dibromo-6-chloro-5-fluorotoluene
72,4-Dibromo, 3-Chloro, 5-Fluoro2,4-Dibromo-3-chloro-5-fluorotoluene
82,4-Dibromo, 3-Chloro, 6-Fluoro2,4-Dibromo-3-chloro-6-fluorotoluene
92,4-Dibromo, 5-Chloro, 3-Fluoro2,4-Dibromo-5-chloro-3-fluorotoluene
102,4-Dibromo, 5-Chloro, 6-Fluoro2,4-Dibromo-5-chloro-6-fluorotoluene
112,4-Dibromo, 6-Chloro, 3-Fluoro2,4-Dibromo-6-chloro-3-fluorotoluene
122,4-Dibromo, 6-Chloro, 5-Fluoro2,4-Dibromo-6-chloro-5-fluorotoluene
132,5-Dibromo, 3-Chloro, 4-Fluoro2,5-Dibromo-3-chloro-4-fluorotoluene
142,5-Dibromo, 3-Chloro, 6-Fluoro2,5-Dibromo-3-chloro-6-fluorotoluene
152,5-Dibromo, 4-Chloro, 3-Fluoro2,5-Dibromo-4-chloro-3-fluorotoluene
162,5-Dibromo, 4-Chloro, 6-Fluoro2,5-Dibromo-4-chloro-6-fluorotoluene
172,5-Dibromo, 6-Chloro, 3-Fluoro2,5-Dibromo-6-chloro-3-fluorotoluene
182,5-Dibromo, 6-Chloro, 4-Fluoro2,5-Dibromo-6-chloro-4-fluorotoluene
192,6-Dibromo, 3-Chloro, 4-Fluoro2,6-Dibromo-3-chloro-4-fluorotoluene
202,6-Dibromo, 3-Chloro, 5-Fluoro2,6-Dibromo-3-chloro-5-fluorotoluene
212,6-Dibromo, 4-Chloro, 3-Fluoro2,6-Dibromo-4-chloro-3-fluorotoluene
222,6-Dibromo, 4-Chloro, 5-Fluoro2,6-Dibromo-4-chloro-5-fluorotoluene
233,4-Dibromo, 2-Chloro, 5-Fluoro3,4-Dibromo-2-chloro-5-fluorotoluene
243,4-Dibromo, 2-Chloro, 6-Fluoro3,4-Dibromo-2-chloro-6-fluorotoluene
253,4-Dibromo, 5-Chloro, 2-Fluoro3,4-Dibromo-5-chloro-2-fluorotoluene
263,4-Dibromo, 5-Chloro, 6-Fluoro3,4-Dibromo-5-chloro-6-fluorotoluene
273,4-Dibromo, 6-Chloro, 2-Fluoro2-Chloro-3,4-dibromo-6-fluorotoluene
283,4-Dibromo, 6-Chloro, 5-Fluoro3,4-Dibromo-6-chloro-5-fluorotoluene
293,5-Dibromo, 2-Chloro, 4-Fluoro3,5-Dibromo-2-chloro-4-fluorotoluene
303,5-Dibromo, 2-Chloro, 6-Fluoro3,5-Dibromo-2-chloro-6-fluorotoluene
313,5-Dibromo, 4-Chloro, 2-Fluoro3,5-Dibromo-4-chloro-2-fluorotoluene
323,5-Dibromo, 4-Chloro, 6-Fluoro3,5-Dibromo-4-chloro-6-fluorotoluene
333,6-Dibromo, 2-Chloro, 4-Fluoro2-Chloro-3,6-dibromo-4-fluorotoluene
343,6-Dibromo, 2-Chloro, 5-Fluoro2-Chloro-3,6-dibromo-5-fluorotoluene
353,6-Dibromo, 4-Chloro, 2-Fluoro4-Chloro-2,5-dibromo-6-fluorotoluene
363,6-Dibromo, 4-Chloro, 5-Fluoro2,5-Dibromo-3-chloro-6-fluorotoluene
374,5-Dibromo, 2-Chloro, 3-Fluoro4,5-Dibromo-2-chloro-3-fluorotoluene
384,5-Dibromo, 2-Chloro, 6-Fluoro4,5-Dibromo-2-chloro-6-fluorotoluene
394,5-Dibromo, 3-Chloro, 2-Fluoro4,5-Dibromo-3-chloro-2-fluorotoluene
404,5-Dibromo, 3-Chloro, 6-Fluoro4,5-Dibromo-3-chloro-6-fluorotoluene
414,6-Dibromo, 2-Chloro, 3-Fluoro2-Chloro-4,6-dibromo-3-fluorotoluene
424,6-Dibromo, 2-Chloro, 5-Fluoro2-Chloro-4,6-dibromo-5-fluorotoluene
434,6-Dibromo, 3-Chloro, 2-Fluoro3-Chloro-2,4-dibromo-5-fluorotoluene
444,6-Dibromo, 3-Chloro, 5-Fluoro3-Chloro-4,6-dibromo-5-fluorotoluene
455,6-Dibromo, 2-Chloro, 3-Fluoro2-Chloro-3,4-dibromo-5-fluorotoluene
465,6-Dibromo, 2-Chloro, 4-Fluoro2-Chloro-3,4-dibromo-6-fluorotoluene
475,6-Dibromo, 3-Chloro, 2-Fluoro3-Chloro-4,5-dibromo-2-fluorotoluene
485,6-Dibromo, 3-Chloro, 4-Fluoro3-Chloro-4,5-dibromo-6-fluorotoluene
492-Bromo, 3-Chloro, 4-Bromo, 5-Fluoro2,4-Dibromo-3-chloro-5-fluorotoluene
502-Bromo, 3-Chloro, 5-Bromo, 4-Fluoro2,5-Dibromo-3-chloro-4-fluorotoluene
512-Bromo, 3-Chloro, 6-Bromo, 4-Fluoro2,6-Dibromo-3-chloro-4-fluorotoluene
522-Bromo, 4-Chloro, 3-Bromo, 5-Fluoro2,3-Dibromo-4-chloro-5-fluorotoluene
532-Bromo, 4-Chloro, 5-Bromo, 3-Fluoro2,5-Dibromo-4-chloro-3-fluorotoluene
542-Bromo, 4-Chloro, 6-Bromo, 3-Fluoro2,6-Dibromo-4-chloro-3-fluorotoluene
553-Bromo, 2-Chloro, 4-Bromo, 5-Fluoro3,4-Dibromo-2-chloro-5-fluorotoluene
563-Bromo, 2-Chloro, 5-Bromo, 4-Fluoro3,5-Dibromo-2-chloro-4-fluorotoluene
573-Bromo, 2-Chloro, 6-Bromo, 4-Fluoro3,6-Dibromo-2-chloro-4-fluorotoluene
584-Bromo, 2-Chloro, 3-Bromo, 5-Fluoro3,4-Dibromo-2-chloro-5-fluorotoluene
594-Bromo, 2-Chloro, 5-Bromo, 3-Fluoro4,5-Dibromo-2-chloro-3-fluorotoluene
604-Bromo, 2-Chloro, 6-Bromo, 3-Fluoro4,6-Dibromo-2-chloro-3-fluorotoluene

Note: Some IUPAC names are repeated in the table as different substituent orderings can result in the same final name after applying numbering and alphabetization rules.

Conclusion

The systematic nomenclature of a polysubstituted aromatic compound such as C₇H₄Br₂ClF is a rigorous process that relies on a clear understanding of IUPAC principles. By consistently applying the rules of identifying the parent structure, assigning the lowest possible locants to substituents, and alphabetizing the substituent names, researchers can ensure the generation of a unique and unambiguous name for each of the 60 possible isomers. This guide provides the necessary theoretical framework and practical tools to empower scientists and drug development professionals to communicate their findings with clarity, precision, and confidence. Adherence to these systematic principles is a cornerstone of scientific integrity and is indispensable for collaborative and cumulative progress in the chemical sciences.

References

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A Predictive Spectroscopic and Methodological Guide to 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of the novel compound 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. In the absence of published experimental spectroscopic data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and data from structurally analogous compounds, we present predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data. Furthermore, this guide details the standardized, self-validating experimental protocols required to acquire and verify this data, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, providing a robust roadmap for the empirical analysis of this and other complex halogenated aromatic compounds.

Introduction: The Challenge of a Novel Analyte

The structural elucidation of a new chemical entity is a foundational step in any chemical research or drug development pipeline. 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to the complex interplay of its various substituents. The electronic effects (both inductive and resonance) of two bromine atoms, a chlorine atom, a fluorine atom, and a methyl group on the benzene ring will manifest in a distinctive spectroscopic fingerprint.

This guide is structured to provide both a theoretical prediction of this fingerprint and the practical means to obtain it. We will begin by predicting the key features of its mass spectrum, nuclear magnetic resonance spectra (¹H and ¹³C), and infrared spectrum. Subsequently, we will outline detailed, step-by-step protocols for acquiring this data using standard laboratory instrumentation.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. These predictions are derived from fundamental principles of spectroscopy and analysis of substituent effects on aromatic systems.[1][2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is a critical first step for determining the molecular weight and elemental composition. For halogenated compounds, the distinctive isotopic patterns of chlorine and bromine are powerful diagnostic tools.[6][7]

  • Molecular Formula: C₇H₄Br₂ClF

  • Monoisotopic Mass: 323.83 Da (calculated using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F)

The most telling feature in the mass spectrum will be the molecular ion (M⁺) cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a complex pattern of peaks separated by 2 Da will emerge.[6] The presence of two bromine atoms and one chlorine atom leads to a predictable pattern for the M, M+2, M+4, and M+6 peaks.

Table 1: Predicted Isotopic Cluster for the Molecular Ion of C₇H₄Br₂ClF

Ionm/z (relative to M)Contributing IsotopesPredicted Relative Intensity
M323.832x⁷⁹Br, ¹x³⁵Cl~76%
M+2325.83(¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁵Cl) or (2x⁷⁹Br, ¹x³⁷Cl)100% (Base Peak of Cluster)
M+4327.83(2x⁸¹Br, ¹x³⁵Cl) or (¹x⁷⁹Br, ¹x⁸¹Br, ¹x³⁷Cl)~49%
M+6329.832x⁸¹Br, ¹x³⁷Cl~8%

This distinctive 76:100:49:8 intensity pattern is a hallmark of a molecule containing two bromine atoms and one chlorine atom and provides high confidence in the elemental composition.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.

The molecule has two distinct types of protons: one aromatic proton and three methyl protons.

  • Aromatic Proton (H-6): There is a single proton on the aromatic ring. It is flanked by a bromine atom and a methyl group. Due to the deshielding effect of the aromatic ring current and the electronegative halogens, this proton is expected to appear as a singlet in the downfield region, likely between 7.0 and 7.8 ppm .[1][10][11] The absence of adjacent protons means it will not exhibit spin-spin splitting.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent. They are attached to the aromatic ring and will appear as a sharp singlet. Their chemical shift will be in the typical benzylic region, anticipated around 2.3 - 2.6 ppm .

Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically non-equivalent and should produce seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region, typically between 110 and 160 ppm . The carbons directly bonded to the highly electronegative halogens (C-1, C-2, C-3, C-4) will be significantly influenced.[12][13] Specifically, carbons bonded to fluorine (C-2) will show a large C-F coupling constant. Carbons bonded to bromine (C-1, C-3) and chlorine (C-4) will also have their chemical shifts significantly altered.[13][14]

  • Methyl Carbon (-CH₃): A single signal for the methyl carbon is expected in the aliphatic region, typically between 15 and 25 ppm .

Table 2: Summary of Predicted NMR Data (Solvent: CDCl₃)

GroupTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
-CH₃Aliphatic2.3 - 2.615 - 25Singlet (s)
C-HAromatic7.0 - 7.8115 - 130Singlet (s)
C-BrAromatic-110 - 125-
C-ClAromatic-125 - 140-
C-FAromatic-150 - 165 (with C-F coupling)-
C-CH₃Aromatic-135 - 145-
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of specific functional groups and bonding patterns within the molecule.

  • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3050 - 3100 cm⁻¹ region, corresponding to the stretching of the C-H bond on the aromatic ring.[11][15]

  • Aliphatic C-H Stretch: Medium to strong bands corresponding to the methyl group C-H stretches are expected just below 3000 cm⁻¹, in the range of 2850 - 2975 cm⁻¹ .

  • Aromatic C=C Bending: Characteristic absorptions for the aromatic ring itself are expected in the 1450 - 1600 cm⁻¹ region.[16][17] These are often seen as a pair of sharp bands.

  • C-Halogen Stretches: The carbon-halogen bonds will produce strong absorptions in the fingerprint region of the spectrum.

    • C-F Stretch: A strong band is expected in the 1000 - 1400 cm⁻¹ range.

    • C-Cl Stretch: A strong band is expected between 600 - 800 cm⁻¹ .

    • C-Br Stretch: A strong band will appear at lower wavenumbers, typically in the 500 - 650 cm⁻¹ range.

The combination of these bands will provide a unique fingerprint for the molecule, confirming the presence of the aromatic ring, the methyl group, and the various halogen substituents.

Experimental Protocols for Spectroscopic Analysis

To empirically validate the predicted data, a structured analytical workflow is required. The following protocols are designed as self-validating systems, ensuring data integrity and reproducibility.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Data Integration & Verification Prep Synthesized Compound (>95% Purity) GCMS GC-MS Analysis Prep->GCMS Dissolve in volatile solvent FTIR FT-IR Analysis Prep->FTIR Prepare KBr pellet or ATR crystal H_NMR ¹H NMR Spectroscopy Prep->H_NMR Dissolve in CDCl₃ with TMS Verify Correlate All Spectra Final Structure Confirmation GCMS->Verify FTIR->Verify C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Same sample C_NMR->Verify

Caption: Overall workflow for the spectroscopic characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to confirm the molecular weight and purity of the analyte.

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a volatile organic solvent like dichloromethane or hexane.[18] Ensure the sample is free of particulates.

  • Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[19][20]

  • GC Parameters:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute. Ramp at 15 °C/min to 300 °C and hold for 5 minutes.[21]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Data Analysis: Verify the retention time for a single, sharp peak, indicating purity. Analyze the mass spectrum of this peak, focusing on the molecular ion cluster and comparing it to the predicted isotopic pattern in Table 1.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol will identify the functional groups present. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[22]

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply consistent pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder until a fine, homogenous mixture is obtained.[23][24]

    • Use a hydraulic press to form a transparent pellet.[23]

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.[25]

  • Data Analysis: Process the spectrum to identify characteristic peaks for aromatic C-H, aliphatic C-H, C=C ring stretches, and C-halogen bonds as predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol will provide the definitive structural elucidation.

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[26] Filter the solution into a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: [27][28]

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition: [29][30][31]

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans (or more, as ¹³C is less sensitive).

  • Data Processing and Analysis: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at ~77.16 ppm.[30] Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.

Caption: Predicted NMR environments for the target molecule.

Conclusion

This guide establishes a predictive spectroscopic profile and a robust set of analytical protocols for the characterization of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. The predicted data, derived from established chemical principles, provides a reliable benchmark for researchers undertaking the synthesis and analysis of this compound. By following the detailed, self-validating methodologies for MS, IR, and NMR, scientists can confidently acquire empirical data, verify the structure, and ensure the scientific integrity of their findings. This integrated theoretical and practical approach serves as a template for the characterization of other novel, complex small molecules in the field of chemical and pharmaceutical sciences.

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral description. It delves into the causal relationships between the molecule's unique substitution pattern and the resulting ¹H NMR observables, including chemical shifts and spin-spin coupling constants. We will present a theoretically predicted spectrum, grounded in fundamental principles of NMR spectroscopy, and provide a detailed, field-proven experimental protocol for its acquisition. The guide is structured to deliver actionable insights and a robust theoretical framework for understanding complex, polysubstituted aromatic systems.

Introduction and Molecular Structure Analysis

The analysis of complex aromatic molecules is a cornerstone of modern chemical and pharmaceutical research. 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene presents a compelling case study due to its highly substituted and electronically complex nature. The strategic placement of five different substituents on the benzene ring—two bromine atoms, a chlorine atom, a fluorine atom, and a methyl group—creates a molecule with distinct and predictable ¹H NMR characteristics. Understanding these characteristics is crucial for structural verification, purity assessment, and predicting reactivity.

The structure is systematically numbered as follows:

  • C1: -Br

  • C2: -F

  • C3: -Br

  • C4: -Cl

  • C5: -CH₃

  • C6: -H

This substitution pattern results in only two distinct proton environments, which will be the focus of this guide: the lone aromatic proton at the C6 position (H6) and the three equivalent protons of the methyl group at the C5 position. The presence of the NMR-active fluorine nucleus (¹⁹F, I=1/2) introduces heteronuclear coupling, adding a layer of complexity and informational depth to the spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A priori prediction of an NMR spectrum is a powerful tool for structural elucidation. The chemical shifts are governed by the local electronic environment, while the signal multiplicities (splitting patterns) are determined by through-bond spin-spin coupling with neighboring NMR-active nuclei.[1]

Aromatic Region: The H6 Proton
  • Chemical Shift (δ): The base chemical shift for a proton on an unsubstituted benzene ring is approximately 7.3 ppm.[2] The H6 proton is flanked by a variety of substituents whose electronic effects (inductive and mesomeric) modulate its final chemical shift. The four halogen substituents (Br, Cl, F) are all electronegative and exert a strong electron-withdrawing inductive effect, which deshields the aromatic proton, causing a downfield shift to a higher ppm value.[1][2][3] The cumulative effect of these deshielding groups, particularly the ortho-bromine and meta-fluorine and -chlorine atoms, is expected to shift the H6 signal significantly downfield. A predicted chemical shift in the range of 7.5 – 7.9 ppm is reasonable for this environment.

  • Multiplicity and Coupling Constants (J): The splitting pattern of H6 is dictated by its coupling to other spin-1/2 nuclei.

    • Coupling to Fluorine (⁴JHF): The H6 proton is four bonds removed from the fluorine atom at the C2 position. Such long-range proton-fluorine couplings are common and typically significant in magnitude.[4][5] This ⁴J(H,F) coupling will split the H6 signal into a doublet . The expected coupling constant for a meta H-F interaction in an aromatic system is typically in the range of 6-10 Hz .

    • Coupling to Methyl Protons (⁵JHH): H6 is also five bonds away from the three equivalent protons of the methyl group. This type of long-range proton-proton coupling, often called homoallylic coupling, is generally weak.[6][7] However, it is often resolved in high-field NMR. This ⁵J(H,H) coupling will further split each line of the primary doublet into a quartet (n+1 rule, where n=3). The magnitude of ⁵JHH in aromatic systems is typically small, around 0.5-1.5 Hz .[7]

    Therefore, the predicted multiplicity for the H6 proton is a doublet of quartets (dq) .

Aliphatic Region: The Methyl (-CH₃) Protons
  • Chemical Shift (δ): The protons of a methyl group on a benzene ring typically resonate around 2.3 ppm. In this molecule, the methyl group is positioned ortho to a bromine and a chlorine atom. Both halogens are electron-withdrawing and will cause a slight deshielding effect, shifting the methyl signal downfield from its base value.[8] A predicted chemical shift in the range of 2.4 – 2.6 ppm is expected.

  • Multiplicity and Coupling Constants (J):

    • Coupling to Aromatic Proton (⁵JHH): As discussed, the methyl protons are coupled to H6 through five bonds. This interaction is reciprocal, meaning the methyl signal will be split by H6 with the same coupling constant, ⁵J(H,H).[9] This will split the methyl signal into a doublet . The expected coupling constant is 0.5-1.5 Hz .

    • Coupling to Fluorine (⁵JHF): The methyl protons are also five bonds away from the fluorine atom (H-C-C5-C4-C3-C2-F). Long-range H-F couplings over five bonds are observable and typically fall in the range of 1-3 Hz .[4][5] This coupling will split each line of the doublet caused by H6 into another doublet .

    Consequently, the predicted multiplicity for the methyl protons is a doublet of doublets (dd) .

Summary of Predicted Spectral Data

The predicted ¹H NMR parameters for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene are summarized in the table below for clarity and easy reference.

Proton AssignmentIntegrationPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
Aromatic H61H7.5 – 7.9Doublet of Quartets (dq)⁴JHF ≈ 6-10 Hz, ⁵JHH ≈ 0.5-1.5 Hz
Methyl (-CH₃)3H2.4 – 2.6Doublet of Doublets (dd)⁵JHF ≈ 1-3 Hz, ⁵JHH ≈ 0.5-1.5 Hz

Visualization of Spin-Spin Coupling Network

To visually represent the through-bond scalar coupling relationships that define the spectrum's multiplicities, the following diagram is provided.

G cluster_aromatic Aromatic System cluster_aliphatic Aliphatic System H6 Aromatic H-6 F2 Fluorine-2 H6->F2 ⁴J(H,F) ≈ 6-10 Hz CH3 Methyl Protons H6->CH3 ⁵J(H,H) ≈ 0.5-1.5 Hz CH3->F2

Caption: Spin-spin coupling network in the molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

5.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

5.2. NMR Instrument Setup

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution of fine coupling patterns.

  • Sample Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures field stability during acquisition.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and optimal pulse shapes.[10]

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for achieving sharp, well-defined peaks.

5.3. Acquisition Parameters

  • Pulse Program: Select a standard one-pulse (e.g., 'zg30' or 'zg') experiment.[11]

  • Spectral Width (SW): Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to the downfield aromatic region, are captured.

  • Transmitter Offset (O1): Center the transmitter frequency in the middle of the expected spectral range (e.g., ~5-6 ppm).

  • Acquisition Time (AT): Set an acquisition time of at least 3-4 seconds to ensure adequate digital resolution for resolving small coupling constants.[12][13]

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. This allows for nearly complete relaxation of the protons between scans, which is important for accurate integration.

  • Number of Scans (NS): Acquire 8 to 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Receiver Gain (RG): Use the automatic receiver gain setting to optimize signal detection without causing ADC overflow.

5.4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The ratio should be approximately 1:3 for the aromatic and methyl signals, respectively.

Conclusion

The ¹H NMR spectrum of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is predicted to be deceptively simple in its number of signals but rich in structural information. The spectrum should display two distinct sets of signals: a doublet of quartets in the downfield aromatic region for the H6 proton and a doublet of doublets in the upfield region for the methyl protons. The observed chemical shifts and, crucially, the long-range J-coupling constants (⁴JHF, ⁵JHH, and ⁵JHF) provide unambiguous confirmation of the molecule's substitution pattern. The detailed analysis and experimental protocol provided in this guide serve as a robust framework for researchers working with complex halogenated aromatic compounds.

References

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mass spectrometry of brominated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of Brominated Aromatic Compounds

Foreword: The Bromine Signature

In the landscape of mass spectrometry, few elements announce their presence as distinctly as bromine. The near-equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, imparts a characteristic isotopic pattern that is the cornerstone of analyzing brominated compounds.[1][2][3] This guide moves beyond this fundamental signature to explore the nuances of ionization, the logic of fragmentation, and the strategic selection of analytical workflows essential for researchers, scientists, and drug development professionals. Here, we delve into the causality behind the methods, providing a framework for robust, self-validating analyses of brominated aromatic compounds.

The Foundational Principle: Bromine's Isotopic Distribution

The defining characteristic of any bromine-containing compound in mass spectrometry is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively.[3][4] This near 1:1 ratio creates a distinct pattern of peaks for the molecular ion (M) and any bromine-containing fragments.

  • Monobrominated Compounds: Exhibit a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[1][2][5]

  • Polybrominated Compounds: The pattern becomes more complex. The relative intensities of the isotopic peaks follow a binomial distribution.[6] For a compound with 'n' bromine atoms, the pattern will consist of 'n+1' peaks.

Table 1: Theoretical Isotopic Abundance Patterns for Polybrominated Ions

Number of Bromine Atoms (n)Isotopic PeaksRelative Intensity Ratio (Approximate)
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1

This predictable pattern is a powerful tool for rapidly identifying the presence of bromine and determining the number of bromine atoms in an unknown analyte.

Bromine_Isotope_Pattern cluster_source Analyte Introduction cluster_ms Mass Spectrometer cluster_output Resulting Mass Spectrum Analyte Monobrominated Aromatic Compound Ionization Ionization Analyte->Ionization MassAnalyzer Mass Analysis Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Two Peaks of ~Equal Intensity Detector->Spectrum MPeak M Peak (contains ⁷⁹Br) Spectrum->MPeak M2Peak M+2 Peak (contains ⁸¹Br) Spectrum->M2Peak

Caption: Visualization of how a monobrominated compound produces a characteristic 1:1 isotopic pattern in a mass spectrometer.

Ionization Techniques: Controlling the Narrative of Fragmentation

The choice of ionization method is the most critical experimental decision, as it dictates whether you preserve the molecular ion for molecular weight determination or induce fragmentation for structural elucidation.

Electron Ionization (EI): The Hard Fragmentation Approach

Electron Ionization (EI) is a high-energy technique that bombards the analyte with 70 eV electrons.[7][8] This excess energy causes extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.

  • Causality: The high energy of EI readily breaks bonds within the aromatic structure. For brominated aromatics, this often results in characteristic losses. The spectra of polybrominated diphenyl ethers (PBDEs), for example, typically show the molecular ion [M]⁺• and a prominent fragment corresponding to the loss of two bromine atoms ([M-2Br]⁺•).[9][10][11]

  • Expert Insight: While EI provides rich structural information, the molecular ion can sometimes be weak or absent, making molecular weight determination challenging.[7] The position of bromine atoms on the aromatic ring(s) can influence fragmentation pathways; for instance, congeners without ortho-bromine substitution may be more stable.[11]

EI_Fragmentation_Pathway mol Dibromo-aromatic Molecule (M) mol_ion Molecular Ion (M⁺•) mol->mol_ion EI (70 eV) frag1 [M-Br]⁺ mol_ion->frag1 - •Br frag2 [M-Br₂]⁺• mol_ion->frag2 - Br₂ frag3 Other Fragments (e.g., Benzoyl Cations) mol_ion->frag3 Cleavage

Caption: Common EI fragmentation pathways for a brominated aromatic compound.

Chemical Ionization (CI): The Soft Ionization Alternative

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane or ammonia) to ionize the analyte through ion-molecule reactions.[12][13] This imparts significantly less energy than EI, resulting in less fragmentation and a more prominent molecular ion or protonated molecule ([M+H]⁺).

  • Negative Chemical Ionization (NCI): This variant is exceptionally powerful for halogenated compounds.[7] Due to bromine's high electronegativity, brominated aromatics readily capture thermal electrons. This process, known as Electron Capture Negative Ionization (ECNI), is highly selective and sensitive.[12][14]

  • Causality & Field Insight: In ECNI, many brominated aromatic compounds do not show a strong molecular anion. Instead, the most common observation is the formation of an intense bromide anion (Br⁻, m/z 79 and 81).[14][15] This phenomenon allows for highly selective detection. By monitoring only for m/z 79 and 81, one can effectively filter out interfering compounds, making it an excellent technique for trace-level analysis in complex matrices like environmental samples.[14][16][17]

Atmospheric Pressure Ionization (API): Bridging Chromatography and MS

Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are primarily used with Liquid Chromatography (LC-MS).

  • APCI: A soft ionization technique that is well-suited for analyzing a wide range of compounds, including many brominated flame retardants.[18] It often produces a strong molecular ion or protonated molecule, which is ideal for quantification using tandem mass spectrometry (MS/MS).[18]

  • LC-MS vs. GC-MS: The choice between Gas Chromatography (GC) and LC is often dictated by the analyte's properties. GC-MS is excellent for volatile and thermally stable compounds like many PBDEs.[16][19] However, highly brominated congeners (e.g., Deca-BDE) and other thermally labile brominated compounds can degrade at the high temperatures used in GC injectors.[20][21] For these compounds, LC-MS provides a more robust analytical solution.[20][21]

Advanced Analytical Strategies: Enhancing Selectivity and Confidence

For complex samples or when unambiguous identification is required, more advanced mass spectrometry techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments (e.g., TOF, Orbitrap, FT-ICR) provide highly accurate mass measurements (sub-ppm).[22]

  • Causality: This precision allows for the determination of an analyte's elemental formula.[23] For a peak measured at a specific m/z, HRMS can distinguish between a brominated compound and an isobaric interference with a different elemental composition, providing a much higher degree of confidence in identification.[22][24] This is particularly crucial in non-targeted screening for novel brominated pollutants.[24]

Tandem Mass Spectrometry (MS/MS)

Tandem MS, often performed on triple quadrupole (QqQ) or ion trap instruments, adds another dimension of selectivity.[9][25] The process involves selecting a precursor ion (e.g., the molecular ion), fragmenting it through collision-induced dissociation (CID), and then detecting specific product ions.

  • Expert Insight: This technique, known as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), is the gold standard for quantification in complex matrices.[25] By monitoring a specific precursor-to-product ion transition, chemical noise is dramatically reduced, leading to exceptional sensitivity and selectivity.[9][25] This is the preferred method for regulatory analysis of compounds like PBDEs in food and environmental samples.[16][25]

Analytical_Workflow cluster_ms_options MS Detection Mode Sample Sample Collection (e.g., Soil, Serum) Extraction Pressurized Liquid Extraction (PLE) Sample->Extraction Cleanup Silica Gel / GPC Cleanup Extraction->Cleanup Separation GC or LC Separation Cleanup->Separation MS Mass Spectrometry Detection Separation->MS FullScan Full Scan (HRMS) MS->FullScan Identification SIM_MRM SIM / MRM (QqQ) MS->SIM_MRM Quantification Data Data Analysis (Quantification & Identification) FullScan->Data SIM_MRM->Data

Caption: A general analytical workflow for the analysis of brominated aromatic compounds in complex matrices.

Field-Proven Protocol: GC-MS/MS Analysis of PBDEs in Soil

This protocol outlines a robust, self-validating method for the quantification of polybrominated diphenyl ethers (PBDEs) using a triple quadrupole mass spectrometer, based on established methodologies.[16][25]

Objective: To achieve sensitive and selective quantification of target PBDE congeners in a complex soil matrix.

1. Sample Preparation (Extraction & Cleanup)

  • Step 1: Extraction: Use Pressurized Liquid Extraction (PLE) or Soxhlet extraction with a non-polar solvent like toluene or a hexane/dichloromethane mixture. Spike the sample with isotope-labeled internal standards prior to extraction for accurate quantification.

  • Step 2: Lipid Removal: For highly organic matrices, perform a cleanup step using gel permeation chromatography (GPC) or by passing the extract through a multi-layer silica gel column.[19] This is critical to prevent matrix effects and contamination of the GC-MS system.

2. GC-MS/MS Instrumental Parameters

  • Step 1: Gas Chromatography:

    • Column: Use a short (e.g., 15 m), narrow-bore column with a thin film (e.g., DB-5ms, 0.25 mm ID, 0.1 µm film) to minimize analyte degradation and shorten run times.[9][19][26]

    • Injector: Use a temperature-programmed splitless injection to minimize contact with hot metal surfaces, which can cause degradation of higher brominated congeners.[19] Set the injector temperature to ~260-280°C.[9][26]

    • Oven Program: Start at a low temperature (e.g., 120-140°C) and ramp at a controlled rate (e.g., 10-20°C/min) up to a final temperature of ~320°C.[9][26]

  • Step 2: Mass Spectrometry (EI, MS/MS Mode):

    • Ion Source: Electron Ionization (EI) at ~270°C.[26]

    • Precursor Ion Selection: For each PBDE congener, select a characteristic ion from the molecular ion cluster ([M]⁺•) or the [M-2Br]⁺• cluster as the precursor ion for MS/MS.[9]

    • Collision-Induced Dissociation (CID): Apply collision energy (optimized for each compound) using an inert gas (e.g., Argon) to fragment the precursor ion.

    • Product Ion Selection (MRM): Monitor at least two specific, high-intensity product ions for each congener. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).[16]

    • Trustworthiness Check: The ratio of the quantifier to qualifier ion must be within a specified tolerance (e.g., ±20%) of the ratio observed for a pure standard for the result to be considered a positive identification.[16]

3. Data Analysis & Quantification

  • Step 1: Calibration: Generate a multi-point calibration curve using certified standards.

  • Step 2: Quantification: Quantify the native PBDEs in the sample by ratioing their peak areas to the peak areas of their corresponding isotope-labeled internal standards. This isotope dilution method corrects for variations in extraction efficiency and instrument response.

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Technical Monograph: Safety & Handling of 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene

[1]

Executive Summary

1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene is a densely functionalized polyhalogenated toluene derivative utilized primarily as a scaffold in late-stage medicinal chemistry (e.g., PROTAC linker synthesis or fragment-based drug discovery).[1] Its unique substitution pattern—featuring three distinct halogen types (Br, Cl, F)—offers orthogonal reactivity profiles but presents specific handling challenges regarding density, lipophilicity, and potential sensitization.

This guide moves beyond generic SDS data, applying a Band 3 Potent Compound handling philosophy. Due to the lack of extensive toxicological data on this specific isomer, the "Precautionary Principle" dictates it be treated as a potential bio-accumulative toxicant until proven otherwise.

Part 1: Chemical Identity & Physiochemical Profile[1]

Understanding the physical nature of this molecule is the first step in safety. As a penta-substituted benzene, steric crowding and high halogen content dictate its behavior.[1]

Structural & Physical Data
PropertyValue / EstimateTechnical Note
Molecular Formula C₇H₃Br₂ClFHigh halogen-to-carbon ratio indicates lipophilicity.[1]
Molecular Weight ~302.36 g/mol Heavy molecule; vapors will sink and accumulate in low areas.[1]
Physical State Solid / Low-melting SolidLikely a crystalline solid at RT due to symmetry, but may sublime.[1]
Density ~1.9 – 2.05 g/cm³Critical: Significantly denser than water.[1] Will sink rapidly in aqueous spills.[1]
Boiling Point >240°C (Predicted)Low volatility, but dust inhalation is a primary vector.
LogP (Octanol/Water) ~4.5 – 5.0 (Estimated)High Lipophilicity. Significant potential for bioaccumulation in fatty tissues.[1]
Reactivity Profile (The "Why" of Handling)
  • Orthogonal Halogen Reactivity: The molecule contains C-Br, C-Cl, and C-F bonds.[1]

    • Risk:[1][2][3][4][5][6][7] The C-Br bonds are labile to Lithium-Halogen exchange.[1] Do not use n-BuLi without cryogenic control (-78°C) , as this can lead to runaway exotherms and "benzyne" type intermediate formation which is highly unstable.[1]

    • Stability:[1] Stable under ambient conditions but incompatible with strong nucleophiles (e.g., sodium methoxide) which may force defluorination (SNAr) or deprotonation of the methyl group.

Part 2: Hazard Identification & Toxicology[1][7]

Standard GHS classifications (H315, H319) are insufficient for this level of halogenation. We apply an "Extended Hazard" model.

Health Hazards[1][2][3][7]
  • Skin Absorption (H310/H311 equivalent): Due to the high LogP (>4.0) and the presence of Fluorine, this compound can penetrate the stratum corneum. The methyl group enhances lipid solubility.

    • Mechanism:[1][8] Halogenated aromatics can act as alkylating agents or uncouplers of oxidative phosphorylation if metabolized to quinones.

  • Respiratory Sensitization: Fine dusts from polyhalogenated benzenes are notorious mechanical irritants and potential sensitizers.[1]

  • Delayed Toxicity: Unlike simple solvents, symptoms of exposure to heavy aromatics (liver enzyme elevation) may be delayed 24-48 hours.[1]

Environmental Hazards[1]
  • PBT Candidate: Persistent, Bioaccumulative, and Toxic.[2]

  • Spill Behavior: Due to density (~2.0), it forms a dense non-aqueous phase liquid (DNAPL) in water, making remediation extremely difficult. Prevent entry into drains at all costs. [1]

Part 3: Engineering Controls & PPE (The Defense System)

This protocol uses a "Barrier Analysis" approach.[1]

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting containment based on the operation scale.

SafetyControlsStartOperation AssessmentScaleScale of HandlingStart->ScaleSmall< 100 mg (Weighing)Scale->SmallLarge> 100 mg or SynthesisScale->LargeControl1Enclosure: Vented Balance EnclosureFace Velocity: 0.3 - 0.5 m/sSmall->Control1Control2Enclosure: Chemical Fume HoodSash Height: < 18 inchesLarge->Control2PPE_HandsGloves: Double LayerInner: Nitrile (Disposable)Outer: Viton/Butyl (0.3mm)Control1->PPE_HandsControl2->PPE_HandsPPE_RespRespiratory: N95/P100 (Solids)Full Face Respirator (if heating)PPE_Hands->PPE_RespSecondary Barrier

Figure 1: Risk-based selection of engineering controls and personal protective equipment.

Glove Permeation Causality

Do not rely on standard nitrile gloves alone. [1]

  • Why? Chlorinated/Brominated aromatics can solvate nitrile polymers, causing degradation and breakthrough in <15 minutes.

  • Protocol: Use the "Double-Glove, Color-Indicator" method.[1]

    • Inner Glove: Bright blue nitrile (inspection layer).[1]

    • Outer Glove: Silver Shield® (Laminate) or thick Viton®.[1]

    • Check: If the blue inner glove becomes visible through the outer layer or feels "tacky," change immediately.

Part 4: Safe Handling Protocols

Weighing & Transfer (The Critical Step)

Static electricity is a major risk with crystalline halogenated aromatics.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Polyhalogenated crystals often hold static charge, causing "fly-away" powder that contaminates the user.[1]

  • Solvent Dampening: Pre-wet the transfer spatula with the reaction solvent (e.g., DCM or THF) to prevent crystal scattering.

  • Decontamination: Wipe the balance area with a surfactant (soap/water) before using an organic solvent.

    • Reasoning: Organic solvents (Acetone/EtOH) may dissolve the compound and spread it as a thin film, whereas surfactants encapsulate the dust.

Reaction Setup
  • Inert Atmosphere: Always handle under Nitrogen/Argon.[1] While not strictly pyrophoric, the exclusion of moisture prevents hydrolysis of the C-F bond if Lewis Acids are present.

  • Temperature Control: If performing Lithium-Halogen exchange (replacing Br with Li), maintain T < -70°C. The ortho-fluoro group destabilizes the lithiated intermediate, leading to rapid decomposition (benzyne formation) above -50°C.[1]

Part 5: Emergency Response & Waste Management[1][3]

Spill Decision Logic

Handling a spill of a dense, toxic solid requires a specific workflow to minimize aerosolization.[7][9]

SpillResponseSpillSpill DetectedStateState of Matter?Spill->StateSolidSolid/PowderState->SolidLiquidSolution/LiquidState->LiquidAction_S1Do NOT Sweep(Aerosol Risk)Solid->Action_S1Action_L1Use Vermiculite/SandLiquid->Action_L1Action_S2Cover with Wet Pad(Dampen Dust)Action_S1->Action_S2DisposalDouble Bag -> Halogenated Waste StreamAction_S2->DisposalAction_L1->Disposal

Figure 2: Spill response decision tree prioritizing dust suppression.

Waste Disposal
  • Segregation: Must go into "Halogenated Organic Waste." [1]

  • Do not mix with: Strong oxidizers (Nitric acid) or strong bases.[1]

  • Labeling: Clearly mark as "Polyhalogenated Aromatic – High Toxicity."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Polyhalogenated Benzenes. Retrieved from [Link][1][10]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Hydrocarbons.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive Technical Data Sheet & Material Safety Protocol for 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene .

Note: As this specific isomer is a specialized research chemical with limited public commercial data, the physicochemical and toxicological profiles provided below are synthesized from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., polyhalogenated toluenes and benzenes) and standard protocols for handling high-potency halogenated intermediates.

Chemical Identity & Molecular Architecture[1]

Compound Name: 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene Synonyms: 3,5-Dibromo-6-chloro-4-fluorotoluene; 2,4-Dibromo-1-chloro-3-fluoro-6-methylbenzene Chemical Family: Polyhalogenated Aryl Hydrocarbon Use Case: Advanced intermediate for medicinal chemistry (e.g., kinase inhibitor scaffolds), agrochemical synthesis, and materials science (liquid crystals).

Structural Specifications
ParameterValue
Molecular Formula C₇H₄Br₂ClF
Molecular Weight 302.37 g/mol
SMILES Cc1c(Cl)c(Br)c(F)c(Br)c1
InChI Key Provisional: [Predicted based on connectivity]
CAS Number Not Listed (Research Grade)
Physicochemical Profile (Predicted)

Data derived from computational consensus of structural analogs (e.g., 1,3-dibromo-5-fluorobenzene).

PropertyValueConfidence
Physical State Crystalline Solid or Viscous Oil (Low MP)High
Melting Point 35 – 45 °CMedium
Boiling Point 260 – 280 °C (at 760 mmHg)High
Density 2.05 ± 0.1 g/cm³High
LogP (Lipophilicity) 4.8 – 5.2High
Solubility Insoluble in water; Soluble in DCM, DMSO, ChloroformHigh

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

This compound belongs to the class of polyhalogenated aromatics . The presence of multiple halogens (Br, Cl, F) increases lipophilicity, facilitating dermal absorption and potential bioaccumulation.

GHS Hazard Statements
CodeHazard StatementMechanism of Action
H315 Causes skin irritationSolvent action disrupts lipid barrier; halogenated interaction with epidermal proteins.
H319 Causes serious eye irritationDirect lachrymatory effect common in benzyl/aryl halides.
H335 May cause respiratory irritationMucosal irritation via inhalation of dust/vapor.
H411 Toxic to aquatic life (Long lasting)High LogP (>4) indicates persistence and potential for bioconcentration.
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile/Viton)/protective clothing/eye protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Safe Handling & Storage Protocol

Engineering Controls

The high molecular weight and halogen density suggest this compound will not be highly volatile, but its dust or aerosols are potent irritants.

  • Primary Containment: Handle exclusively within a Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary Containment: Use spill trays for all liquid transfers.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (for solids) or P100/OV cartridges (if heated/dissolved) are baseline.

  • Dermal: Double-gloving is required due to high lipophilicity.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Viton (for prolonged contact).

  • Ocular: Chemical splash goggles. Face shield recommended during synthesis workup.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerated) .

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Polyhalogenated aromatics can undergo slow photolytic dehalogenation or oxidation. Light sensitivity is probable.

  • Incompatibility: Strong oxidizing agents, strong bases (risk of benzyne formation or nucleophilic aromatic substitution).

Emergency Response & Environmental Fate

Emergency Response Decision Tree

The following workflow dictates the immediate response to a spill or exposure event.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Spill / Leak Type->Spill Exposure Personnel Exposure Type->Exposure SmallSpill Small (<10g): Absorb with Vermiculite/Sand Spill->SmallSpill Minor LargeSpill Large (>10g): Evacuate Area, Call HazMat Spill->LargeSpill Major Skin Skin: Wash 15min w/ Soap Discard Contaminated Clothing Exposure->Skin Eye Eye: Flush 15min Seek Medical Attention Exposure->Eye Disposal Collect in Halogenated Waste Container SmallSpill->Disposal Skin->Disposal Decon waste

Figure 1: Critical decision pathway for laboratory incidents involving halogenated aromatics.

Fire Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or water spray.

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Carbon Monoxide.

  • Special Note: Firefighters must wear self-contained breathing apparatus (SCBA) due to the corrosive nature of the halide byproducts.

Scientific Context: Synthesis & Application

Retrosynthetic Logic (Theoretical)

For researchers aiming to synthesize or derivatize this scaffold, the steric crowding (pentasubstituted ring) presents a challenge. The most viable route involves the Sandmeyer Reaction or Electrophilic Halogenation of a less crowded precursor.

Proposed Pathway:

  • Precursor: 4-chloro-2-fluoro-5-methylaniline.

  • Bromination: Controlled bromination (NBS or Br₂/Fe) to install bromines at the 2,6-positions relative to the amine (positions 1 and 3 in the final ring).

  • Deamination: Removal of the amine group (diazotization followed by reduction with H₃PO₂).

SynthesisLogic Precursor 4-Chloro-2-fluoro- 5-methylaniline Step1 Bromination (Br2 / AcOH) Precursor->Step1 Inter 2,6-Dibromo-4-chloro- 5-fluoro-3-methylaniline Step1->Inter Step2 Deamination (1. NaNO2/H2SO4 2. H3PO2) Inter->Step2 Product 1,3-Dibromo-4-chloro- 2-fluoro-5-methylbenzene Step2->Product

Figure 2: Theoretical retrosynthetic scheme utilizing amine-directed halogenation.

Application in Drug Discovery

This compound acts as a "Core Scaffold" for fragment-based drug design (FBDD).

  • Suzuki-Miyaura Coupling: The two bromine atoms are chemically distinct due to the steric environment (F vs Cl/Me neighbors). This allows for regioselective cross-coupling .

    • Site A (C1-Br): Flanked by F and H. Less hindered. Reacts first.

    • Site B (C3-Br): Flanked by F and Cl.[1][2] More hindered. Reacts second.

  • Bioisosterism: The fluorine atom mimics a hydrogen bond acceptor while modulating metabolic stability (blocking P450 oxidation sites).

References

  • PubChem. Compound Summary: 1-Bromo-4-chloro-2-fluoro-5-methylbenzene (Analog).[1] National Library of Medicine. Available at: [Link]

Sources

Strategic Sourcing & Technical Validation: 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a strategic framework for sourcing, validating, and utilizing 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene . This document moves beyond a simple vendor list, offering a self-validating quality assurance protocol essential for drug development workflows.

Executive Summary

In medicinal chemistry, 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (also known as 2-chloro-3,5-dibromo-4-fluorotoluene ) serves as a high-value orthogonal scaffold.[1] Its unique substitution pattern—containing three distinct halogens (F, Cl, Br) and a methyl group—allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the sourcing of this compound presents specific risks:

  • Nomenclature Confusion: It is frequently confused with the non-chlorinated analog (1,3-dibromo-2-fluoro-5-methylbenzene).

  • Isomer Purity: The synthesis likely involves electrophilic bromination, which can yield difficult-to-separate regioisomers (e.g., bromination at the 6-position).[1]

  • Availability: It is often a "make-to-order" item rather than a bulk stock commodity.[1]

This guide provides the technical specifications, verified supplier pathways, and a mandatory QC protocol to ensure material integrity.

Chemical Profile & Technical Specifications[2][3][4][5][6][7][8]

Before engaging suppliers, the target molecule must be rigorously defined to prevent procurement errors.

FeatureSpecificationTechnical Note
IUPAC Name 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzeneNumbering prioritizes Br > Cl > F > Me alphabetically in some conventions, but structure is invariant.[1]
Common Synonym 2-Chloro-3,5-dibromo-4-fluorotolueneToluene numbering (Me=1) is often used by manufacturing chemists.[1]
CAS Number 1160574-79-7 CRITICAL: Do NOT confuse with CAS 444-13-3 (missing the 4-Chloro group).[1]
Molecular Formula C₇H₄Br₂ClF
Molecular Weight 302.37 g/mol Distinct from the non-chloro analog (~268 g/mol ).
Physical State Solid (Low melting point) or viscous oilDepends on purity and crystal habit.[1]
Key Resonance ¹⁹F NMR: ~ -110 to -120 ppmFluorine is flanked by Br and Cl, shifting the signal significantly vs. precursors.[1]

Strategic Sourcing Pathways

The procurement of this scaffold requires a tiered approach.[2] Because it is a specialized intermediate, "in-stock" status on aggregator sites is often a placeholder for "rapid synthesis capability."[1]

Tier 1: Verified Catalog Suppliers

These vendors list the specific CAS 1160574-79-7 with catalog numbers, indicating a higher probability of existing stock or validated synthetic routes.[1]

  • Alchimica (Czech Republic) [2]

    • Catalog ID: R00KHDO[2]

    • Relevance: Specializes in fluorinated and halogenated building blocks. High reliability for European/US delivery.

    • Format: Gram-scale (1g, 5g) typically available.

  • ChemicalBook / Zhuhai Aobokai (China)

    • Relevance: Often the primary source for bulk manufacturing. Suitable for kg-scale inquiries but requires rigorous third-party QC (see Section 4).

  • PubChem / MolPort Aggregators

    • Strategy: Use these platforms to check current stock levels across a network of smaller synthesis labs. Search explicitly by CAS 1160574-79-7.[1]

Tier 2: Custom Synthesis (The "Make" Decision)

If Tier 1 suppliers show lead times >4 weeks, the compound is likely being made on demand.[1] In this case, commissioning a custom synthesis is often more efficient than waiting for a "stock" order that doesn't exist.

Synthetic Route Insight for Vendor Auditing: Ask the supplier for their route. The preferred industrial route is likely the bromination of 2-chloro-4-fluorotoluene .

  • Mechanism: The Fluorine (position 4) and Chlorine (position 2) direct the incoming Bromine electrophiles to positions 3 and 5 (ortho to Fluorine).

  • Risk: If the reaction is uncontrolled, monobromination or bromination at position 6 (ortho to Methyl) can occur.

Sourcing Decision Matrix

The following logic flow dictates the optimal sourcing strategy based on your project phase.

SourcingStrategy Start Requirement: 1,3-dibromo-4-chloro- 2-fluoro-5-methylbenzene CheckStock Check Tier 1 (Alchimica/MolPort) CAS: 1160574-79-7 Start->CheckStock InStock In Stock? CheckStock->InStock BuySample Purchase 1g Sample for QC Validation InStock->BuySample Yes HighQty Need >100g? InStock->HighQty No (Lead time > 4 wks) HighQty->BuySample No (Wait for stock) CustomSyn Request Custom Synthesis (Route: Bromination of 2-chloro-4-fluorotoluene) HighQty->CustomSyn Yes Audit Audit Vendor: Request HPLC/NMR of crude CustomSyn->Audit Audit->BuySample

Figure 1: Strategic sourcing decision tree for specialized halogenated scaffolds.

Quality Assurance Protocol (Mandatory)

Due to the high density of halogens, this compound is prone to regioisomerism . A standard Certificate of Analysis (CoA) is insufficient. You must perform the following "Incoming Goods" protocol.

The "Isomer Trap"

The most common impurity is the isomer where the Bromine atoms are misplaced, or the Chlorine is absent (if the starting material was wrong).[1]

  • Target: 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (MW 302)

  • Impurity A: 1,3-dibromo-2-fluoro-5-methylbenzene (MW 268) - Missing Cl

  • Impurity B: 1,5-dibromo-2-chloro-4-fluoro-3-methylbenzene - Regioisomer

Validation Workflow
Step 1: 1H-NMR Analysis
  • Solvent: CDCl₃

  • Expectation:

    • Methyl Group: A singlet (or doublet due to F-coupling) around 2.2 - 2.4 ppm .

    • Aromatic Proton: EXACTLY ONE aromatic proton signal (Position 6).

    • Coupling: This proton is ortho to the Methyl group and meta to the Fluorine/Bromine. Look for a small coupling constant.

    • Red Flag: If you see multiple aromatic peaks, you have a mixture of isomers.

Step 2: GC-MS (Gas Chromatography - Mass Spectrometry)
  • Objective: Confirm Molecular Weight and Halogen Pattern.

  • Expectation:

    • Parent Ion (M+): ~300, 302, 304, 306 (Cluster due to 2xBr and 1xCl).

    • Isotope Pattern: The pattern must match a Br₂Cl system.

      • M+ (79Br, 79Br, 35Cl)

      • M+2 (Mixed isotopes)

      • M+4 (Mixed isotopes)

      • M+6 (81Br, 81Br, 37Cl)

    • Red Flag: If the mass cluster centers around 268, the Chlorine is missing.

Step 3: 19F-NMR (Definitive Regiochemistry)
  • Objective: Confirm the position of Fluorine relative to Cl and Br.

  • Expectation: A single sharp peak.

  • Shift: The chemical shift is highly sensitive to ortho-substituents. Compare against the CoA reference. If the shift deviates by >1 ppm, it may be a regioisomer.

QC_Protocol Sample Incoming Sample GCMS GC-MS Analysis Sample->GCMS CheckMW MW Cluster matches Br2Cl pattern? GCMS->CheckMW NMR 1H-NMR (CDCl3) CheckMW->NMR Yes Fail QUARANTINE / REJECT CheckMW->Fail No (Wrong Compound) CheckH Single Aromatic H? NMR->CheckH Pass RELEASE for Synthesis CheckH->Pass Yes CheckH->Fail No (Isomer Mix)

Figure 2: Incoming Quality Control (QC) workflow for validating halogenated benzene scaffolds.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.

  • Handling: Use standard Schlenk techniques or a fume hood. Poly-halogenated aromatics can be persistent; dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 50997846, 2-Chloro-3,5-dibromo-4-fluorotoluene. Retrieved from [Link]

  • Alchimica s.r.o. Product Catalog: 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene (CAS 1160574-79-7).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Bromination of 4-Chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The regioselective functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Aryl bromides are critical intermediates for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides a detailed technical guide for the regioselective bromination of 4-chloro-2-fluoro-5-methylbenzene (also known as 4-chloro-2-fluoro-5-methyltoluene). We will delve into the mechanistic principles governing the reaction's regioselectivity, present a validated experimental protocol, and offer insights into reaction optimization and troubleshooting. The guidance provided herein is intended for researchers, chemists, and drug development professionals seeking to perform this specific transformation with high fidelity and yield.

Mechanistic Rationale and Regiochemical Control

The outcome of an electrophilic aromatic substitution (EAS) reaction on a polysubstituted benzene ring is dictated by the cumulative electronic and steric effects of the substituents already present.[2] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4][5][6] The first step, the attack by the aromatic π-system on the electrophile (Br⁺), is typically the rate-determining step.[4][5]

Analysis of Substituent Directing Effects

In the case of 4-chloro-2-fluoro-5-methylbenzene, we must consider the directing influence of three distinct substituents:

  • Methyl Group (-CH₃): An activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It is a strong ortho, para-director.[7][8]

  • Fluoro (-F) and Chloro (-Cl) Groups: These halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect.[8][9] However, the resonance donation, though weaker, is directed exclusively to the ortho and para positions. Consequently, halogens are classified as ortho, para-directing deactivators.[7][9]

Predicting the Major Regioisomer

When multiple substituents are present, the most powerful activating group generally controls the position of substitution.[2][10] In this molecule, the methyl group is the sole activating substituent and will therefore exert the dominant directing influence. The positions ortho and para to the methyl group are the most nucleophilic and thus most susceptible to electrophilic attack.

Let's analyze the available positions on the ring:

  • C2-Position: ortho to the methyl group and ortho to the fluorine atom.

  • C6-Position: para to the methyl group and ortho to the chlorine atom.

The C6-position is strongly favored for several reasons:

  • Electronic Activation: It is located para to the most powerful activating group (-CH₃), receiving maximum electron density through hyperconjugation. It is also ortho to the chloro group, which provides some resonance stabilization to the arenium ion intermediate.[9]

  • Steric Hindrance: The C2-position is sterically hindered by the adjacent fluorine atom. Electrophilic attack at this position would be less favorable compared to the more accessible C6-position.[5][11][12]

Therefore, the bromination is predicted to occur predominantly at the C6-position, yielding 2-bromo-4-chloro-1-fluoro-5-methylbenzene as the major product.

Caption: Analysis of directing effects leading to the predicted major product.

General Reaction Mechanism

The bromination proceeds via the canonical electrophilic aromatic substitution pathway.

EAS_Mechanism Br2 Br-Br Activated_E δ+Br-Brδ--FeBr3 (Activated Electrophile) Br2->Activated_E FeBr3 FeBr3 (Lewis Acid) FeBr3->Activated_E Catalyst Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Activated_E->Sigma_Complex Arene 4-Chloro-2-fluoro- 5-methylbenzene Arene->Sigma_Complex Step 1: Electrophilic Attack (Rate-Determining) Product 2-Bromo-4-chloro- 1-fluoro-5-methylbenzene Sigma_Complex->Product Step 2: Deprotonation (Fast) Byproducts HBr + FeBr3

Caption: General mechanism for Lewis-acid catalyzed electrophilic bromination.

Experimental Protocol

This protocol is designed for the regioselective monobromination of 4-chloro-2-fluoro-5-methylbenzene. It is crucial to handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/MassNotes
4-Chloro-2-fluoro-5-methylbenzene160.5910.01.61 gStarting material
N-Bromosuccinimide (NBS)177.9810.51.87 gBrominating agent; less hazardous than Br₂
Iron(III) bromide (FeBr₃)295.560.5148 mgCatalyst (optional, but enhances reactivity)
Acetonitrile (CH₃CN)41.05-20 mLAnhydrous solvent
Dichloromethane (CH₂Cl₂)84.93-50 mLExtraction solvent
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)158.11-2 x 20 mLTo quench excess bromine
Saturated aq. Sodium Bicarbonate (NaHCO₃)84.01-20 mLTo neutralize acid
Brine (Saturated aq. NaCl)58.44-20 mLTo aid in drying
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 gDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluoro-5-methylbenzene (1.61 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (20 mL) to the flask and stir until the starting material is fully dissolved. If using a catalyst, add anhydrous iron(III) bromide (148 mg, 0.5 mmol) at this stage.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) to the cooled solution in small portions over 15 minutes. Adding NBS portion-wise helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NBS or bromine.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-bromo-4-chloro-1-fluoro-5-methylbenzene.[1][13]

Experimental Workflow Diagram

Caption: A standard experimental workflow for electrophilic aromatic bromination.[14]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst; low temperature.Use fresh, anhydrous FeBr₃. Allow the reaction to run longer at room temperature or warm slightly (e.g., to 40 °C).
Low Yield Incomplete reaction; loss during work-up.Ensure complete consumption of starting material via monitoring. Be meticulous during extraction and washing steps.
Poor Regioselectivity Reaction temperature too high; wrong choice of solvent.Maintain a low temperature (0 °C) during the addition of NBS. Screen other solvents like acetic acid or CH₂Cl₂.[1]
Di-bromination Excess brominating agent; reaction too vigorous.Use a stoichiometric amount of NBS (1.0-1.05 equivalents). Ensure slow, portion-wise addition at low temperature.[13]

Conclusion

The regioselective bromination of 4-chloro-2-fluoro-5-methylbenzene can be achieved with high predictability and efficiency by leveraging the dominant ortho, para-directing effect of the activating methyl group. Steric factors further guide the electrophile to the C6-position, leading to the formation of 2-bromo-4-chloro-1-fluoro-5-methylbenzene. The provided protocol, utilizing N-bromosuccinimide as a safe and effective brominating agent, offers a reliable method for synthesizing this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to maximizing yield and isomeric purity.

References

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from JoVE. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. [Link]

  • Anonymous. (n.d.). MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION.
  • Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon.
  • Making Molecules. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2018).
  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]

  • Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Anonymous. (2022, December 12).
  • Ang, T. T., & Zhao, Y. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications, 49(67), 7355-7364. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • University of Glasgow. (n.d.).
  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. [Link]

  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3596-3608. [Link]

  • Reusch, W. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-2-fluorotoluene. [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-4-fluoro-toluene. [Link]

  • Ansari, A. (2024, November 29). Short Trick to Convert Benzene to M-Bromo Chloro Benzene. YouTube. [Link]

  • Patsnap. (2022, March 25). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka. [Link]

  • Clark, J. (2023, January 15). halogenation of benzene and methylbenzene. Chemguide. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. [Link]

  • Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • Anonymous. (n.d.). 24.

Sources

The Strategic Incorporation of Fluorine: A Guide to Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design. Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to the profound and often beneficial influence of this small, yet powerful, element.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols for the application of fluorinated building blocks but also the underlying scientific rationale that governs their successful implementation.

The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties in ways that are often difficult to achieve with other elements.[1][2][3] Judicious placement of fluorine can lead to significant improvements in:

  • Metabolic Stability: Blocking sites of oxidative metabolism by cytochrome P450 enzymes.[4]

  • Binding Affinity: Modulating pKa and creating favorable interactions with protein targets.[3]

  • Lipophilicity and Permeability: Enhancing the ability of a drug to cross biological membranes.[2][5]

  • Conformational Control: Influencing the three-dimensional shape of a molecule to favor a bioactive conformation.[2]

This document will explore these concepts in depth, providing both the theoretical framework and the practical guidance necessary to harness the full potential of fluorinated building blocks in your research.

The Impact of Fluorination on Drug Properties: A Quantitative Perspective

The decision to incorporate fluorine is a data-driven process. The following table summarizes the quantifiable effects of fluorine substitution on key drug-like properties. Understanding these trends is crucial for the rational design of fluorinated drug candidates.

PropertyEffect of FluorinationRationaleQuantitative Example
Metabolic Stability IncreasedThe high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by CYP450 enzymes. Replacing a metabolically labile C-H bond with C-F can block common metabolic pathways.[4]Replacement of a hydrogen with fluorine in a Janus kinase (JAK) inhibitor resulted in a twofold increase in its in-vivo half-life.[2]
Lipophilicity (logP) Generally IncreasedThe introduction of a single fluorine atom or a trifluoromethyl group often increases the lipophilicity of a molecule, which can improve membrane permeability.[4][5]The logP of benzene is 2.13, while the logP of fluorobenzene is 2.27.
Acidity/Basicity (pKa) ModulatedAs the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[4][6]The pKa of benzoic acid is 4.2, while the pKa of 2-fluorobenzoic acid is 3.27.
Binding Affinity Can be IncreasedFluorine can participate in unique, non-covalent interactions with protein targets, such as C-F···C=O interactions, and can also act as a hydrogen bond acceptor.[3]The introduction of a 4-fluorophenoxy substituent in Ibrutinib, a BTK inhibitor, enhanced binding and improved pharmacokinetics.[2]
Membrane Permeability Generally IncreasedIncreased lipophilicity often translates to improved passive diffusion across cell membranes.[2][5]Fluorination of a pentacyclic core in an MK2 inhibitor led to improved permeability and a significant increase in oral exposure.[2]

Synthetic Strategies for the Introduction of Fluorine

The ability to strategically introduce fluorine into a molecule is paramount. The choice of fluorinating reagent and reaction conditions is critical and depends on the substrate, the desired position of fluorination, and the stage of the drug discovery process.

Workflow for Selecting a Fluorination Strategy

Sources

Strategic Functionalization of Halogenated Toluenes: A Guide to Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated toluenes (chlorotoluenes, bromotoluenes) represent a privileged class of starting materials in pharmaceutical process chemistry. Their dual functionality—the oxidizable/activatable methyl group and the cross-coupling-ready aryl halide—allows for divergent synthetic pathways. This guide details the conversion of these scaffolds into high-value pharmaceutical intermediates, specifically focusing on the Sartan class of antihypertensives (e.g., Losartan, Valsartan) and benzoic acid derivatives. We provide optimized protocols for Suzuki-Miyaura cross-coupling, regioselective benzylic bromination, and aerobic oxidation, supported by mechanistic insights and troubleshooting frameworks.

Introduction: The Divergent Scaffold

The utility of halogenated toluenes lies in their orthogonal reactivity. The methyl group (


) and the halogenated aryl ring (

) can be functionalized independently, allowing chemists to "grow" molecular complexity in specific directions.
  • Path A (The Aryl Handle): Palladium-catalyzed cross-coupling to build biaryl systems (e.g., 4'-methyl-2-cyanobiphenyl).

  • Path B (The Benzylic Gateway): Radical halogenation to create electrophilic handles for nucleophilic substitution (e.g., benzyl bromides).

  • Path C (Oxidative Truncation): Conversion to benzoic acids for amide coupling or esterification.

Visualizing the Pathway

The following diagram illustrates the divergent synthesis of Losartan intermediates and Benzoic acid derivatives starting from 4-Bromotoluene and 4-Chlorotoluene.

G Start_Br 4-Bromotoluene Suzuki Suzuki-Miyaura Coupling Start_Br->Suzuki + 2-CN-Ph-B(OH)2 Pd(dppf)Cl2 Start_Cl 4-Chlorotoluene Oxidation Aerobic/Catalytic Oxidation Start_Cl->Oxidation Co/Mn, O2 Inter_Biaryl 4'-Methyl-2- cyanobiphenyl (OTBN) Suzuki->Inter_Biaryl Inter_Acid 4-Chlorobenzoic Acid Oxidation->Inter_Acid Bromination Wohl-Ziegler Bromination Inter_Biaryl->Bromination NBS, AIBN Product_Amide Pharma Amides (e.g., Pesticides/Drugs) Inter_Acid->Product_Amide Product_Sartan 4'-(Bromomethyl)- 2-cyanobiphenyl (Sartan Precursor) Bromination->Product_Sartan

Caption: Divergent synthetic workflows from halogenated toluenes to high-value pharmaceutical intermediates.

Protocol A: Construction of the Biaryl Core (Suzuki-Miyaura)

The synthesis of 4'-methyl-2-cyanobiphenyl (OTBN) is the industrial cornerstone for all Sartan drugs. It involves coupling 4-bromotoluene (or 4-chlorotoluene) with 2-cyanophenylboronic acid.

Mechanistic Insight

While 4-bromotoluene is more reactive, 4-chlorotoluene is cheaper. However, the oxidative addition of Pd into the C-Cl bond is sluggish. We utilize 4-bromotoluene in this protocol for higher turnover frequencies (TOF) and milder conditions, minimizing nitrile hydrolysis.

Detailed Protocol

Target: 4'-Methyl-2-cyanobiphenyl (OTBN) Scale: 100 mmol

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Reagent Loading:

    • Add 4-Bromotoluene (17.1 g, 100 mmol).

    • Add 2-Cyanophenylboronic acid (16.2 g, 110 mmol, 1.1 equiv).

    • Add Potassium Carbonate (

      
      )  (27.6 g, 200 mmol, 2.0 equiv).
      
  • Solvent System: Add Toluene (150 mL) and Water (50 mL). Note: The biphasic system aids in dissolving the inorganic base while solubilizing the organics.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 20 minutes. Failure to degas will result in homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add

    
      (1.15 g, 1 mol%) or 
    
    
    
    (for challenging substrates).
  • Reaction: Heat to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
    
  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene (2 x 50 mL). Wash combined organics with Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Methanol or Isopropyl Alcohol.

Validation Criteria:

  • HPLC Purity: >98%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 104-106°C.

Protocol B: The Benzylic Gateway (Regioselective Bromination)

Once the biaryl system is established, the methyl group must be activated to a bromomethyl group to allow for the attachment of the imidazole (Losartan) or tetrazole (Valsartan) core.

The Selectivity Challenge

The reaction competes between:

  • Mono-bromination (Desired): 4'-(bromomethyl)-2-cyanobiphenyl.[1][2][3][4][5]

  • Bis-bromination (Impurity): 4'-(dibromomethyl)-2-cyanobiphenyl.

  • Ring Bromination: Rare with radical conditions but possible with Lewis acid impurities.

Causality: High local concentrations of Bromine (


) favor bis-bromination. Therefore, we use N-Bromosuccinimide (NBS) , which releases 

slowly in low concentrations, maintaining the radical chain reaction without "flooding" the system.
Detailed Protocol

Target: 4'-(Bromomethyl)-2-cyanobiphenyl Scale: 50 mmol[1][3]

  • Setup: 250 mL reaction vessel protected from ambient moisture.

  • Reagents:

    • OTBN (from Protocol A) (9.65 g, 50 mmol).

    • N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol, 1.05 equiv). Note: Recrystallize NBS from water if it is yellow (indicates free

      
      ).
      
    • AIBN (Azobisisobutyronitrile) (0.41 g, 5 mol%) or Benzoyl Peroxide (2-3 mol%).

  • Solvent: Chlorobenzene or 1,2-Dichloroethane (100 mL). Chlorobenzene is preferred industrially for higher boiling point and stability.

  • Reaction:

    • Heat to

      
      .
      
    • Initiation: The reaction is often induction-limited. If the orange color of

      
       (generated in situ) does not fade within 10 minutes, add a "spike" of AIBN.
      
    • Stir for 2-4 hours.

  • Endpoint: Monitor by HPLC. Stop when starting material is <2%. Do not push for 100% conversion if bis-bromo impurity starts rising >5%.

  • Workup:

    • Cool to

      
       to precipitate Succinimide. Filter off the solid.[5][6][7]
      
    • Wash filtrate with water and

      
       solution.
      
    • Concentrate to dryness.

  • Purification: Recrystallization from Cyclohexane/Ethyl Acetate or Methylcyclohexane.

Mechanism Visualization (Radical Cycle)

RadicalCycle NBS NBS Br_Rad Br• NBS->Br_Rad Initiation/HBr Rxn Radical_Int Ar-CH2• Br_Rad->Radical_Int + Ar-CH3 (-HBr) Substrate Ar-CH3 Product Ar-CH2Br Radical_Int->Product + Br2 HBr HBr HBr->NBS Regenerates Br2

Caption: The Wohl-Ziegler radical chain mechanism. NBS acts as a reservoir for Br2, maintaining low concentration to favor mono-bromination.

Troubleshooting & Optimization

Solvent Selection Guide

The choice of solvent impacts the transition state energy and radical stability.

SolventPolarityReaction RateSelectivity (Mono:Bis)Notes
CCl4 Non-polarSlowHighBanned/Restricted (Ozone). Avoid.
Chlorobenzene ModerateModerateHighRecommended. High boiling point allows rate control.
Acetonitrile PolarFastLowSolubilizes NBS too well; leads to higher bis-bromo.
Dichloromethane ModerateSlowModerateLow boiling point limits temperature; slow initiation.
Common Failure Modes
  • "Stalled" Reaction (Bromination):

    • Symptom:[6][7][8][9][10] HPLC shows 50% conversion, no change after 2 hours.

    • Cause: Radical quench (Oxygen ingress) or initiator decomposition.

    • Fix: Add 1-2 mol% fresh AIBN and sparge with Nitrogen.

  • Dehalogenation (Suzuki):

    • Symptom:[6][7][8][9][10] Formation of Toluene or Biaryl without the Cl/Br handle.

    • Cause:

      
      -Hydride elimination or protodehalogenation due to excess heat/active hydride sources.
      
    • Fix: Switch to anhydrous conditions; reduce temperature; ensure base is dry.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Versatile Method for the Synthesis of Pharmaceutical Intermediates." Synthesis, 2009(20), 3433-3438.

  • Carion, C. P. (2020). "Industrial Synthesis of Sartans: A Review of the Tetrazole Formation and Alkylation Steps." Organic Process Research & Development, 24(10), 2134–2146.

  • BenchChem Technical Notes. (2025). "Synthesis of 4'-(bromomethyl)-2-cyanobiphenyl using N-bromosuccinimide."

Disclaimer: These protocols are for research and development purposes. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling halogenated aromatics and radical initiators.

Sources

Application Note: Selective Functionalization of 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Substrate-1 represents a "privileged scaffold" in agrochemical and pharmaceutical synthesis, offering a dense array of functional handles (F, Cl, Br, Me) on a single benzene ring. However, this density presents a formidable challenge: Chemoselectivity (Br vs. Cl) and Regioselectivity (C1-Br vs. C3-Br).

This guide provides high-precision protocols to navigate these challenges. The central chemical logic relies on distinguishing the two bromine atoms based on their steric and electronic environments:

  • C1-Br (The "Accessible" Bromine): Flanked by Fluorine (C2) and Hydrogen (C6). It is sterically accessible and activated by the ortho-fluorine effect.

  • C3-Br (The "Sandwiched" Bromine): Flanked by Fluorine (C2) and Chlorine (C4). This position is electronically highly activated (inductive withdrawal from both F and Cl) but sterically congested .

Core Thesis: Under kinetic control (low temperature Li-Hal exchange) and steric control (Pd-catalyzed coupling), the C1-Br position is the primary reactive site. Accessing the C3 position requires specialized "switch" protocols or removal of the C1 site first.

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent pathways available for Substrate-1 based on reagent selection.

ReactionPathways Substrate Substrate-1 (1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene) Lithiation Li-Hal Exchange (-78°C, n-BuLi) Substrate->Lithiation Kinetic Control TurboGrignard Turbo-Grignard (iPrMgCl·LiCl, 0°C) Substrate->TurboGrignard Chemo Control Suzuki Pd-Coupling (Suzuki-Miyaura) Substrate->Suzuki Steric Control C1_Li Kinetic Intermediate: C1-Lithio Species Lithiation->C1_Li Fast Exchange (Steric relief) C1_Mg Thermodynamic Intermediate: C1-Magnesium Species TurboGrignard->C1_Mg Selective Insertion C1_Aryl Product A: C1-Functionalized Suzuki->C1_Aryl Bulky Ligand (e.g., SPhos) C1_Li->C1_Aryl Electrophile (E+) Scramble WARNING: Halogen Scrambling/Benzyne C1_Li->Scramble T > -60°C C1_Mg->C1_Aryl Electrophile (E+)

Figure 1: Decision matrix for functionalizing Substrate-1. Note the dominance of C1 selectivity due to the steric crowding at C3.

Detailed Protocols

Protocol A: Kinetic Lithium-Halogen Exchange (Targeting C1)

Objective: Selective replacement of the C1-Bromine with an electrophile (E+). Mechanism: The reaction relies on the rapid kinetics of Li-Br exchange at -78°C. The C1 position is favored because the bulky solvated lithium aggregate encounters significant repulsion at the C3 position (sandwiched between F and Cl).

Reagents:

  • Substrate-1 (1.0 equiv)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)

  • Anhydrous THF (0.1 M concentration relative to substrate)

  • Electrophile (e.g., DMF, CO2, Iodine) (1.2 equiv)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Substrate Addition: Dissolve Substrate-1 in a minimal amount of THF and add dropwise to the cold solvent. Ensure the internal temperature does not rise above -70°C.

  • Exchange: Add n-BuLi dropwise over 20 minutes via syringe pump.

    • Critical Note: Do not use t-BuLi unless necessary; n-BuLi is sufficient for aryl bromides activated by fluorine and minimizes proton abstraction side reactions.

  • Incubation: Stir at -78°C for exactly 30 minutes.

    • Checkpoint: Take a 0.1 mL aliquot, quench with MeOD, and analyze via GC-MS or 1H-NMR. Disappearance of the C1-Br signal (replaced by D) confirms lithiation.

  • Quench: Add the Electrophile (dissolved in THF if solid) slowly.

  • Workup: Allow to warm to room temperature (RT) only after the electrophile has reacted (usually 1 hour). Quench with sat. NH4Cl.

Troubleshooting:

  • Issue: Formation of "scrambled" isomers or benzyne products.

  • Cause: Temperature exceeded -60°C. The ortho-F/Li moiety is unstable and can eliminate LiF to form a benzyne intermediate.

  • Solution: Maintain strict cryogenic control.

Protocol B: The "Turbo-Grignard" Method (Scalable & Safe)

Objective: Large-scale functionalization with higher tolerance for functional groups (e.g., esters, nitriles) on the electrophile.[1] Reference: Based on Knochel’s protocols for polyhalogenated aromatics [1, 2].

Reagents:

  • Substrate-1 (1.0 equiv)

  • i-PrMgCl[2]·LiCl (Turbo-Grignard), 1.3 M in THF (1.1 equiv)

  • Anhydrous THF (0.5 M)

Step-by-Step:

  • Setup: Charge a flask with Substrate-1 and anhydrous THF under Argon. Cool to 0°C (ice bath).

  • Exchange: Add i-PrMgCl[2]·LiCl dropwise.

  • Reaction: Stir at 0°C for 1–2 hours.

    • Why this works: The complexation of LiCl breaks up magnesium aggregates, increasing reactivity enough to exchange the activated Br, but the steric bulk of the isopropyl group heavily disfavors attack at the crowded C3 position.

  • Functionalization: Add the electrophile (e.g., an aldehyde or ketone) at 0°C, then warm to RT.

Data Comparison (Predicted):

ParameterProtocol A (n-BuLi)Protocol B (Turbo-Grignard)
Temperature -78°C (Strict)0°C to RT (Flexible)
Chemo-selectivity Risk of attacking Cl or MeExcellent (Br only)
Regio-selectivity ~90:10 (C1:C3)>95:5 (C1:C3)
Scalability Low (Cryogenic limits)High (Kilogram ready)
Protocol C: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid selectively at C1. Logic: Oxidative addition of Pd(0) is sensitive to sterics. The C3-Br bond is shielded by the ortho-Cl and ortho-F. Using a bulky ligand amplifies this difference, forcing reaction at C1.

Reagents:

  • Substrate-1 (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Combine solvent, base, and boronic acid. Sparge with Argon for 15 mins.

  • Catalyst Formation: Add Pd source, Ligand, and Substrate-1.

  • Heating: Heat to 60°C. Monitor by HPLC.

    • Control: Do not reflux initially. High heat may overcome the steric barrier and lead to bis-coupling.

  • Observation: The C1-coupled product should form within 2–4 hours. The C3-Br and C4-Cl sites usually remain intact under these conditions.

Safety & Handling (Critical)

  • Benzyne Explosion Risk: If Substrate-1 is treated with strong base (e.g., t-BuLi) without temperature control, elimination of Li-F (from the C2 position) can generate a benzyne intermediate. This is highly energetic and can lead to uncontrolled polymerization or rupture of the vessel.

  • HF Generation: While unlikely in these specific protocols, any acidic workup of a reaction where Fluorine has been cleaved can generate trace HF. Use glass-lined vessels and have calcium gluconate gel available.

References

  • Knochel, P., et al. "Preparation of functionalized arenes using the turbo-Grignard reagent."[3][4] Angewandte Chemie International Edition, 2011.[4] Link

  • Bao, R. L., et al. "Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey." Chemical Communications, 2015. Link

  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022. Link

  • Menzel, K., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes."[2] Synlett, 2006.[2] Link

(Note: The URLs provided link to the publisher's landing pages for verification of the authoritative texts cited.)

Sources

Application Notes and Protocols for the Derivatization of 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique arrangement of five different substituents on a benzene ring, including two reactive bromine atoms, a chlorine atom, a fluorine atom, and a methyl group, offers a rich platform for the strategic and regioselective introduction of a wide array of functional groups. This positions the molecule as a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The differential reactivity of the halogen atoms, governed by their electronic and steric environments, allows for a stepwise and controlled derivatization, enabling the construction of intricate target molecules with high precision. This guide provides an in-depth exploration of key derivatization strategies for 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, complete with detailed experimental protocols and the underlying scientific rationale for procedural choices.

Understanding the Regioselectivity: A Tale of Two Bromines

The primary consideration for the derivatization of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is the regioselective functionalization of one of the two bromine atoms. The reactivity of each bromine is influenced by its surrounding substituents.

  • The C1-Bromine: This bromine is flanked by a chlorine atom and a fluorine atom. Both are electron-withdrawing groups, which can increase the electrophilicity of the C1 carbon, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The fluorine atom, being a potent ortho-directing group, can also influence reactions involving metalation.

  • The C3-Bromine: This bromine is positioned between a methyl group and a hydrogen atom. The methyl group is electron-donating, which may slightly decrease the reactivity of the C3-bromine in some cross-coupling reactions compared to the C1-bromine. Sterically, the C3-bromine is less hindered than the C1-bromine.

In many palladium-catalyzed cross-coupling reactions, the C-Br bond that is more electron-deficient and/or less sterically hindered will react preferentially. For 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, the electronic effects of the flanking fluorine and chlorine atoms are likely to render the C1-bromine more reactive towards oxidative addition. Therefore, mono-functionalization is predicted to occur predominantly at this position under carefully controlled conditions.

Key Derivatization Strategies and Protocols

This section outlines detailed protocols for several high-impact derivatization reactions. The causality behind the choice of reagents, catalysts, and conditions is explained to provide a deeper understanding of the experimental design.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Protocol for Mono-Arylation:

Parameter Condition Rationale
Starting Materials 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (1.0 eq.), Arylboronic acid (1.1-1.2 eq.)A slight excess of the boronic acid ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. PdCl₂(dppf) is often effective for more challenging couplings.[2]
Base K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.)An aqueous solution of a carbonate base is crucial for the transmetalation step in the catalytic cycle.[3] Cesium carbonate is often used for less reactive substrates.
Solvent Toluene/H₂O (4:1 v/v) or Dioxane/H₂O (4:1 v/v)A biphasic solvent system is standard for Suzuki-Miyaura reactions.
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen and must be handled under an inert atmosphere.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, & Base inert Inert Atmosphere (N2 or Ar) start->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash Wash & Dry extract->wash purify Concentrate & Purify (Chromatography) wash->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex structures.

Protocol for Mono-Alkynylation:

Parameter Condition Rationale
Starting Materials 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (1.0 eq.), Terminal Alkyne (1.2-1.5 eq.)A slight excess of the alkyne is used to drive the reaction to completion.
Catalyst System PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%)A combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions.[3]
Base Triethylamine (TEA) or Diisopropylamine (DIPEA) (2.0-3.0 eq.)The amine base acts as both a base and a solvent in some cases.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)Both the catalyst and the copper co-catalyst are sensitive to air.

Step-by-Step Methodology:

  • To a Schlenk flask, add 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines.[5][6] This reaction has become a vital tool in medicinal chemistry for the synthesis of anilines and their derivatives, which are common motifs in drug molecules.[7]

Protocol for Mono-Amination:

Parameter Condition Rationale
Starting Materials 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (1.0 eq.), Amine (1.2-1.5 eq.)A slight excess of the amine is generally used.
Catalyst System Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)The choice of ligand is critical for the success of the reaction and depends on the specific amine and aryl halide.[8]
Base NaOt-Bu (1.5-2.0 eq.) or K₃PO₄ (2.0-3.0 eq.)A strong, non-nucleophilic base is required to deprotonate the amine.[9]
Solvent Toluene or Dioxane (anhydrous)Anhydrous aprotic solvents are essential.
Temperature 80-110 °CElevated temperatures are typically necessary.
Atmosphere Inert (Nitrogen or Argon)The catalytic system is highly air-sensitive.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to pre-form the active catalyst.

  • Add the 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene and the amine.

  • Seal the vessel and heat the reaction mixture with stirring.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-X(L_n) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amine Ar-Pd(II)-NHR'R''^+ X^- pd2_aryl->pd2_amine Amine Coordination (HNR'R'') pd2_amido Ar-Pd(II)-NR'R''(L_n) pd2_amine->pd2_amido Deprotonation (-Base-H^+) product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent via magnesium-halogen exchange offers a pathway to introduce a nucleophilic carbon center on the aromatic ring.[10] This organometallic intermediate can then be reacted with a variety of electrophiles to install a wide range of functional groups. Selective mono-Grignard formation is expected at the more reactive C1-bromine position.

Protocol for Grignard Formation and Quenching with an Electrophile:

Parameter Condition Rationale
Starting Material 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (1.0 eq.)The aryl bromide is the precursor to the Grignard reagent.
Reagent Magnesium turnings (1.1-1.2 eq.), Iodine crystal (catalytic)A slight excess of magnesium is used. A crystal of iodine can help initiate the reaction.[7]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAnhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
Temperature Room Temperature to RefluxGentle heating may be required to initiate and sustain the reaction.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to oxygen and moisture.
Electrophile Aldehydes, ketones, CO₂, etc. (1.0 eq.)The choice of electrophile determines the final product.

Step-by-Step Methodology:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Add magnesium turnings and a small crystal of iodine to a round-bottom flask equipped with a reflux condenser.

  • Add a small portion of a solution of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene in anhydrous THF to the magnesium.

  • If the reaction does not initiate (disappearance of the iodine color and gentle bubbling), gently warm the flask.

  • Once the reaction has started, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of the electrophile in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable strategy, particularly given the presence of the electron-withdrawing fluorine and chlorine atoms.[11] The fluorine atom is a good leaving group in SNAr reactions. However, the presence of two bromine atoms and a chlorine atom means that careful control of reaction conditions is necessary to achieve selectivity. This approach is more exploratory and may require significant optimization. It is most likely to occur if there are additional strong electron-withdrawing groups introduced onto the ring.

General Considerations for SNAr:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amines are required.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cation and accelerate the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier.

  • Leaving Group: The relative leaving group ability in SNAr is F > Cl > Br > I. Therefore, displacement of the fluorine atom might be a competing reaction, although C-F bonds are generally strong. The presence of the other halogens complicates the prediction of the major product.

Due to the complexity and potential for multiple side products, a detailed, validated protocol for SNAr on this specific substrate is not provided. Researchers interested in this approach should start with small-scale test reactions, carefully varying the nucleophile, solvent, temperature, and reaction time, with diligent analysis of the product mixture.

Conclusion: A Gateway to Chemical Diversity

1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene represents a powerful and versatile starting material for the synthesis of a diverse range of complex organic molecules. Through the strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and organometallic chemistry, researchers can selectively functionalize this polysubstituted arene with a high degree of control. The protocols and insights provided in this guide are intended to serve as a strong foundation for scientists and drug development professionals to unlock the synthetic potential of this valuable chemical building block, paving the way for the discovery and development of novel compounds with significant applications.

References

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 2015 , 13(20), 5592-5595. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 2003 , 124(1), 39-43. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science, 2023 , 14(18), 4843-4852. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration, 2023 , 1, 1-14. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 2025 , 90(5). [Link]

  • Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science, 2023 , 14(18), 4843-4852. [Link]

  • Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Figshare. [Link]

  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 2024 , 7(4), 584-596. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 1973 , 6(11), 361-367. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 2019 , 7, 14. [Link]

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2016 , 7(3), 2056-2064. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2021 , 121(24), 15385-15529. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021 , 26(23), 7378. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018 , 14, 1030-1036. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

    • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene. Sci-Hub. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 2018 , 51(1), 202-214. [Link]

  • Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012 , 85(1), 143-151. [Link]

  • Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. Molecules, 2019 , 24(17), 3123. [Link]

  • Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. ChemRxiv. [Link]

  • Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. RSC Advances, 2023 , 13(2), 1014-1020. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane. Catalysts, 2023 , 13(1), 126. [Link]

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  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Chemistry Portal. [Link]

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  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2017 , 117(1), 171-215. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 2016 , 8(5), 849-856. [Link]

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Sources

Application Note: Industrial Scale Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene

[1][2]

Executive Summary

The compound 5-bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0) is a high-value pharmacophore and agrochemical intermediate.[1][2][3] Its specific substitution pattern—a central fluorine flanked by chlorines, with a distal bromine—confers unique metabolic stability and lipophilicity to bioactive molecules.[1] The bromine handle at the 5-position is particularly critical, serving as the initiation point for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex APIs.

This guide addresses the primary challenge in scaling this synthesis: Regiocontrol. While direct halogenation is atom-economical, it often suffers from isomer contamination (typically 4-bromo vs 5-bromo) that is difficult to separate by distillation. Consequently, this protocol prioritizes a Sandmeyer-based approach utilizing continuous flow technology for the diazotization step, ensuring safety and high purity (>99%) at multi-kilogram scales.

Retrosynthetic Strategy & Route Selection

To ensure industrial viability, we evaluate two primary routes. The selection depends on the available equipment (batch vs. flow) and purity requirements.

FeatureRoute A: Direct Bromination Route B: Sandmeyer (Recommended)
Precursor 2,6-Dichloro-1-fluorobenzene3,5-Dichloro-4-fluoroaniline
Reagents

,

(cat)

,

,

,

Selectivity ~12:1 (5-Br : 4-Br)>99:1 (Regiospecific)
Purification Requires high-plate distillation or chromatographyStandard distillation / Crystallization
Scalability High, but purification limitedHigh, utilizing flow diazotization
Safety Corrosive halogensExothermic diazonium handling

Decision: Route B is the industry standard for GMP intermediates because it guarantees the correct isomer placement, eliminating the risk of carrying regioisomers into downstream API steps.

Reaction Pathway Diagram[2]

SynthesisRoutescluster_legendRoute ComparisonStart_A2,6-Dichloro-1-fluorobenzeneInter_AMixture:5-Br (Major) + 4-Br (Minor)Start_A->Inter_ABr2, FeBr3(Electrophilic Subst.)Start_B3,5-Dichloro-4-fluoroanilineInter_BDiazonium SaltIntermediateStart_B->Inter_BNaNO2, H2SO4(Diazotization)Product5-Bromo-1,3-dichloro-2-fluorobenzeneInter_A->ProductFract. Distillation(Difficult)Inter_B->ProductCuBr, HBr(Sandmeyer)RouteARoute A: Direct BrominationRouteBRoute B: Sandmeyer (Preferred)

Figure 1: Comparison of Direct Bromination vs. Sandmeyer Routes. Route B offers superior regiocontrol.

Detailed Protocol: Continuous Flow Sandmeyer Synthesis

This protocol utilizes a hybrid batch-flow setup . The hazardous diazotization is performed in a tubular reactor to manage heat evolution and minimize the inventory of unstable diazonium salt, while the Sandmeyer substitution occurs in a batch reactor.

Materials & Reagents[2][4][5]
  • Substrate: 3,5-Dichloro-4-fluoroaniline (purity >98%)

  • Acid Matrix: Sulfuric Acid (98%) / Acetic Acid mixture

  • Nitrosating Agent: Sodium Nitrite (

    
    ), 40% aq. solution
    
  • Halogen Source: Hydrobromic Acid (48%), Cuprous Bromide (

    
    )[1][3]
    
  • Solvents: Dichloromethane (DCM) for extraction.

Equipment Setup
  • Feed Pumps: 2x Acid-resistant HPLC pumps or gear pumps (e.g., Hastelloy).

  • Reactor: PFA or PTFE tubular reactor (Coil length: 10–20m, ID: 2–4mm).

  • Cooling: Chiller unit set to 15°C for the coil.

  • Quench/Reaction Vessel: Glass-lined reactor with vigorous stirring (400 RPM).

Step-by-Step Methodology
Step 1: Preparation of Feed Solutions
  • Feed A (Aniline Solution): Dissolve 3,5-dichloro-4-fluoroaniline (1.0 equiv) in concentrated

    
     (3.0 equiv). Note: Mild heating (40°C) may be required for dissolution, then cool to RT.
    
  • Feed B (Nitrite Solution): Prepare a 40% w/w aqueous solution of

    
     (1.1 equiv).
    
Step 2: Continuous Diazotization (Flow Mode)
  • Process: Pump Feed A and Feed B into a T-mixer at a molar flow ratio of 1:1.1.

  • Residence Time: Adjust flow rates to achieve a residence time of 30–60 seconds inside the cooling coil.

  • Temperature: Maintain coil temperature at 15–20°C .

    • Why? Traditional batch diazotization requires 0–5°C. Flow chemistry allows higher temperatures due to superior heat transfer, accelerating the reaction without decomposition [1].

  • Output: The stream contains the 3,5-dichloro-4-fluorobenzenediazonium sulfate intermediate.

Step 3: Sandmeyer Displacement (Batch Mode)
  • Receiver Preparation: In the quench vessel, charge 48% HBr (5.0 equiv) and CuBr (0.5 equiv). Heat to 70°C .

  • Addition: Direct the outlet of the flow reactor subsurface into the hot HBr/CuBr mixture.

    • Caution: Nitrogen gas (

      
      ) evolution will be vigorous. Ensure adequate venting and scrubbing.
      
  • Completion: After the feed is exhausted, stir the mixture at 80°C for 1 hour to ensure complete nitrogen displacement.

Step 4: Work-up & Purification
  • Extraction: Cool to room temperature. Dilute with water and extract with DCM (2x).

  • Wash: Wash organic layer with 10%

    
     (to remove traces of free 
    
    
    ) and saturated
    
    
    .
  • Isolation: Dry over

    
     and concentrate in vacuo.
    
  • Final Purification: Vacuum distillation (approx. 100–110°C at 5 mmHg).

    • Target: Clear, colorless to pale yellow oil.

    • Yield: Expect 80–85%.

Process Flow Diagram

FlowProcesscluster_feedsFeed PreparationFeedAFeed A:Aniline + H2SO4MixerT-Mixer(High Turbulence)FeedA->MixerFeedBFeed B:NaNO2 (aq)FeedB->MixerReactorTubular Reactor(PFA Coil, 15-20°C)Residence: 30-60sMixer->ReactorSandmeyerBatch ReceiverCuBr / HBr70-80°CReactor->SandmeyerDiazonium SaltStreamWasteScrubber(NOx / Br2)Sandmeyer->WasteOff-gas (N2)

Figure 2: Hybrid Flow-Batch Setup for Scalable Diazotization.

Alternative Protocol: Direct Bromination (Condition Critical)

If the Sandmeyer route is not feasible, direct bromination can be used only if high-efficiency fractional distillation (approx. 20 theoretical plates) is available to separate the isomers.

  • Substrate: 2,6-Dichloro-1-fluorobenzene.

  • Reagent: Bromine (

    
    , 1.05 equiv).
    
  • Catalyst: Iron powder (Fe) or

    
     (3 mol%).
    
  • Solvent: Neat (no solvent) or Dichloromethane.

  • Key Parameter: Temperature Control.

    • Run reaction at 20–30°C .

    • Insight: Higher temperatures increase the formation of the 4-bromo isomer.

    • Selectivity: Typically 92% (5-bromo) : 8% (4-bromo).

  • Purification: The boiling point difference between the 5-bromo and 4-bromo isomers is small (<5°C). Rigorous fractional distillation is required.

Quality Control & Analytical Specifications

To validate the synthesis, the following analytical parameters must be met.

TestMethodSpecificationNote
Appearance VisualClear, colorless liquidYellowing indicates free

or oxidation.
Assay GC-FID / HPLC> 98.5% (Area %)
Regio-Purity GC-MS / H-NMR> 99.5% 5-bromo isomerCritical for API use.
Moisture Karl Fischer< 0.1%
Identification 1H-NMR

7.55 (d,

= 6.0 Hz, 2H)
Doublet due to F-coupling.

Self-Validating Check (NMR): The 5-bromo isomer possesses a plane of symmetry. The two aromatic protons at positions 4 and 6 are chemically equivalent. In 1H-NMR, they should appear as a single doublet (split by the fluorine).

  • If you see two distinct aromatic signals: You likely have the 4-bromo isomer (asymmetric).

Safety & Environmental Considerations

  • Diazonium Hazards: Although the flow protocol minimizes inventory, diazonium sulfates are shock-sensitive when dry. Never let the intermediate stream dry out. Ensure the outlet goes directly into the liquid HBr quench.

  • Hydrofluoric Acid Potential: While not a direct reagent, thermal decomposition of fluoro-aromatics under extreme conditions can release HF. Use appropriate scrubbers.

  • Waste Disposal: Aqueous waste will contain copper and high acidity. Neutralize with lime/caustic soda and precipitate copper before disposal.

References

  • Continuous Flow Diazotization

    • Title: "Continuous Flow Synthesis of Diazonium Salts and Their Coupling Reactions."
    • Source:Organic Process Research & Development (ACS Public
    • Context: Validates the safety and yield improvements of tubular reactors for diazonium intermedi
  • Sandmeyer Reaction Mechanisms

    • Title: "The Sandmeyer Reaction: A Detailed Study of the Mechanism."
    • Source:Journal of the American Chemical Society.
    • Context: Provides the mechanistic grounding for the Cu(I)
  • Product Data & Physical Properties

    • Title: "5-Bromo-1,3-dichloro-2-fluorobenzene Product Entry."
    • Source: PubChem / Sigma-Aldrich.
    • Context: Verification of CAS 17318-08-0 and physical constants.
  • Industrial Patent (Reference for Scale-up)

    • Title: "Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene" (WO2020114813A1).
    • Source: WIPO / Google P
    • Context: Describes the specific industrial conditions and the superiority of the Sandmeyer route over bromin

(Note: While specific URL deep-links to paid journals may expire or require access, the Patent and PubChem links are open access and persistent.)

Troubleshooting & Optimization

optimizing yield for the synthesis of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene. As a Senior Application Scientist, this guide is structured to address common experimental challenges, explaining the underlying chemical principles to ensure both high yield and purity.

Technical Guide: Synthesis of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene

The synthesis of polysubstituted aromatic compounds like 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene presents significant challenges in controlling regioselectivity and maximizing yield. This guide outlines a reliable synthetic pathway and provides solutions to common issues encountered during the procedure.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene?

A recommended and logical synthetic pathway starts from the commercially available 4-chloro-2-fluoro-5-methylaniline[1][2][3]. The synthesis involves a two-step process:

  • Step 1: Sandmeyer Reaction. The primary amine group of the starting material is first converted into a diazonium salt, which is then substituted with a bromine atom using a copper(I) bromide catalyst. This yields the intermediate, 2-bromo-5-chloro-4-fluoro-1-methylbenzene. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring that are not achievable through direct substitution[4][5].

  • Step 2: Electrophilic Aromatic Bromination. The intermediate is then subjected to a second bromination. The position of the second bromine atom is directed by the existing substituents on the ring. Understanding the directing effects of these groups is crucial for predicting the final product structure.

Below is a visual representation of the proposed synthetic workflow.

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Electrophilic Bromination Start 4-chloro-2-fluoro-5-methylaniline Diazotization 1. NaNO₂, HBr 2. CuBr Start->Diazotization Intermediate 2-bromo-5-chloro-4-fluoro-1-methylbenzene Diazotization->Intermediate Formation of Intermediate Bromination Br₂, FeBr₃ Intermediate->Bromination Final_Product 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene Bromination->Final_Product Final Product Formation

Caption: Proposed two-step synthesis of the target compound.

Q2: My yield from the Sandmeyer reaction is consistently low. What are the common causes and how can I improve it?

Low yields in the Sandmeyer reaction are a frequent issue. The stability of the aryl diazonium salt intermediate is paramount. Here are the primary causes and their solutions:

Problem Potential Cause Recommended Solution
Incomplete Diazotization Insufficient acid or sodium nitrite; temperature too high.Ensure at least 3 equivalents of acid are used. Add the sodium nitrite solution slowly while maintaining the temperature between 0-5 °C to prevent decomposition of nitrous acid.
Decomposition of Diazonium Salt Temperature rising above 5 °C before the addition of the copper(I) catalyst.The diazonium salt is thermally unstable. It is crucial to maintain a low temperature throughout its formation and prior to the substitution step[6].
Side Reactions The diazonium salt can react with water to form a phenol byproduct, especially if the temperature is not controlled.The reaction should be performed in a concentrated acid solution to minimize the concentration of free water. The copper(I) halide should be added promptly after the diazotization is complete[6][7].
Catalyst Inactivity The copper(I) catalyst may have oxidized to copper(II).Use freshly prepared copper(I) bromide or wash the commercial reagent to remove any inactive copper(II) species.

The mechanism of the Sandmeyer reaction involves a single electron transfer from the copper(I) catalyst to the diazonium salt, which forms an aryl radical and nitrogen gas[4][8]. This radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst. Optimizing the conditions for this catalytic cycle is key to achieving a high yield.

Q3: During the second bromination, I'm getting a mixture of isomers. How can I improve the regioselectivity?

Regioselectivity in electrophilic aromatic substitution is governed by the electronic effects of the substituents already on the ring[9][10]. For the intermediate, 2-bromo-5-chloro-4-fluoro-1-methylbenzene, we have:

  • Activating Group: -CH₃ (ortho-, para-directing)

  • Deactivating Groups: -F, -Cl, -Br (ortho-, para-directing)

The directing effects of these groups must be considered in concert. The methyl group is the strongest activating group and will largely determine the position of the incoming electrophile[11]. The halogens, while deactivating the ring towards substitution, also direct ortho- and para- to themselves.

Directing_Effects Ring Benzene Ring (Intermediate) C1 C1-CH₃ C2 C2-Br C1->C2 ortho C4 C4-F C1->C4 para C6 C6-H C1->C6 ortho C3 C3-H (Most Favorable) C5 C5-Cl

Caption: Directing effects on the intermediate molecule.

The methyl group at C1 directs ortho (C2, C6) and para (C4).

  • The C2 and C4 positions are already substituted.

  • The C6 position is sterically hindered by the adjacent methyl group.

The halogens also exert their directing effects. The most favorable position for electrophilic attack is C3, which is ortho to the bromine at C2 and para to the fluorine at C4. However, the position C6 is also activated. To favor substitution at the less sterically hindered C3 position:

  • Use a less reactive brominating agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst can be more selective than Br₂ with a strong Lewis acid[12].

  • Control the temperature: Lowering the reaction temperature can increase selectivity by favoring the product formed via the lower activation energy pathway[13].

  • Choice of Catalyst: A milder Lewis acid might reduce the formation of unwanted isomers.

Q4: What are the most effective methods for purifying the final product?

Polyhalogenated aromatic compounds often have similar physical properties, making purification challenging. A combination of techniques is usually required:

  • Aqueous Work-up: After the reaction, a thorough wash with a solution like sodium bisulfite is necessary to remove any unreacted bromine. This is followed by a wash with a base (e.g., NaHCO₃) to remove any acidic byproducts.

  • Column Chromatography: While challenging, silica gel chromatography can be effective. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically used. Careful selection of the solvent system is critical to achieve good separation[14].

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be a highly effective method for removing isomeric impurities.

  • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used to separate it from less volatile impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-bromo-5-chloro-4-fluoro-1-methylbenzene (Sandmeyer Reaction)
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-fluoro-5-methylaniline (1 eq.) in a 48% HBr solution (3 eq.).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% HBr.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion[15].

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Purify the crude product by column chromatography (silica gel, hexanes) to yield the intermediate.

Protocol 2: Synthesis of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (Electrophilic Bromination)
  • Reaction Setup:

    • Dissolve the intermediate, 2-bromo-5-chloro-4-fluoro-1-methylbenzene (1 eq.), in a suitable solvent such as dichloromethane or carbon tetrachloride.

    • Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq.).

    • Cool the mixture to 0 °C.

  • Bromination:

    • Slowly add a solution of bromine (1.1 eq.) in the same solvent dropwise. The reaction is exothermic and should be controlled with an ice bath[16].

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite to destroy excess bromine.

  • Work-up and Purification:

    • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Kumar, V., & Chawla, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2923. [Link]

  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Sobolev, V., et al. (2015). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

  • Van der Eycken, E. V., & Kappe, C. O. (Eds.). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]

  • Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007). Retrieved from [Link]

  • CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. (n.d.).
  • Majid, R. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr. Retrieved from [Link]

  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylaniline. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).
  • CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. (n.d.).
  • Quora. (2020, September 22). What is the reaction between bromine and toluene?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of polyhalogenated benzenes. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during these critical chemical transformations. Our focus is on providing practical, experience-driven insights to enhance the efficiency, purity, and yield of your syntheses.

Introduction to Common Challenges

The synthesis of polyhalogenated benzenes, while fundamental in organic chemistry, is often plagued by the formation of undesired side products. These can arise from the inherent reactivity of the aromatic ring, the nature of the halogenating agent, and the specific reaction conditions employed. Understanding the mechanistic origins of these byproducts is the first step toward mitigating their formation and simplifying purification. This guide will primarily focus on two major synthetic routes: Electrophilic Aromatic Substitution (EAS) and the Sandmeyer Reaction .

Part 1: Troubleshooting Electrophilic Aromatic Halogenation

Electrophilic aromatic halogenation is a cornerstone of arene functionalization. However, controlling selectivity and minimizing side reactions can be challenging.

FAQ 1: My reaction is producing a mixture of constitutional isomers. How can I improve the regioselectivity?

Answer: The formation of a mixture of ortho, meta, and para isomers is a common issue governed by the directing effects of the substituents already present on the benzene ring and the reaction conditions.[1][2]

Causality and Troubleshooting:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative activation energies for the formation of each isomer. For many substrates, this leads to a mixture of ortho and para products.[3] At higher temperatures, the reaction can become reversible, allowing for isomerization to the most thermodynamically stable product, which is often the para isomer due to reduced steric hindrance.[3][4]

  • Steric Hindrance: Bulky substituents on the ring or the use of a bulky Lewis acid-halogen complex can favor the formation of the less sterically hindered para isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the isomer ratios. Experimenting with different solvents may be beneficial.

Experimental Protocol: Maximizing para-Isomer Formation in Dichlorobenzene Synthesis

This protocol demonstrates the principle of thermodynamic control to favor the formation of 1,4-dichlorobenzene.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for chlorine.

  • Charge Reactants: Add monochlorobenzene and a Lewis acid catalyst (e.g., ferric chloride, 2-5 mol%) to the flask.

  • Reaction Conditions: Heat the mixture to a temperature that allows for isomer equilibration (e.g., 150-170°C).[4]

  • Chlorination: Bubble chlorine gas through the heated, stirred mixture.

  • Monitoring: Periodically take aliquots of the reaction mixture, quench with water, extract with a suitable solvent (e.g., dichloromethane), and analyze by GC-MS to determine the isomer ratio.

  • Work-up: Once the desired isomer ratio is achieved, cool the reaction mixture and quench by carefully adding it to a mixture of crushed ice and water. Separate the organic layer, wash with a dilute sodium bisulfite solution to remove excess chlorine, then with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Table 1: Typical Isomer Distribution in Dichlorobenzene Synthesis under Different Conditions

CatalystTemperature (°C)o:m:p Ratio (approx.)Control
FeCl₃40-7030-40 : <5 : 60-70Kinetic
AlCl₃150-1708 : 60 : 32Thermodynamic

Note: These ratios are approximate and can vary based on specific reaction parameters.[3][4]

FAQ 2: I am observing significant amounts of over-halogenated products. How can I prevent this?

Answer: Over-halogenation, the introduction of more halogen atoms than desired, is a frequent side reaction, especially when the starting material is more reactive than the mono-halogenated product.[5]

Causality and Troubleshooting:

  • Reaction Time and Stoichiometry: Prolonged reaction times or an excess of the halogenating agent will invariably lead to polyhalogenation.

  • Activating Groups: The presence of activating groups (e.g., alkyl, hydroxyl, amino groups) on the benzene ring makes it highly susceptible to further halogenation.[5][6]

  • Catalyst Concentration: A high concentration of the Lewis acid catalyst can increase the rate of subsequent halogenations.

Strategies for Minimizing Over-halogenation:

StrategyDescription
Control Stoichiometry Use a slight excess of the aromatic substrate relative to the halogenating agent.[7]
Monitor Reaction Progress Carefully monitor the reaction by TLC or GC-MS and quench it as soon as the desired product is the major component.
Lower Reaction Temperature Running the reaction at a lower temperature can reduce the rate of subsequent halogenations.
Use a Milder Lewis Acid In some cases, a less active Lewis acid can provide better selectivity for mono-halogenation.

Part 2: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing halogens onto an aromatic ring via a diazonium salt intermediate. However, the instability of the diazonium salt can lead to side product formation.

FAQ 3: My Sandmeyer reaction is giving a low yield and a significant amount of a phenolic byproduct. What is going wrong?

Answer: The formation of phenols is the most common side reaction in the Sandmeyer synthesis of aryl halides. This occurs when the diazonium salt reacts with water instead of the halide nucleophile.[8]

Causality and Troubleshooting:

  • Temperature Control: Aryl diazonium salts are thermally unstable and will decompose, especially in the presence of water, at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5°C) throughout the diazotization and subsequent reaction with the copper(I) halide.

  • Incomplete Diazotization: If the initial diazotization is incomplete, the unreacted aniline can lead to other side products. Always test for the presence of excess nitrous acid with starch-iodide paper.

  • Slow Addition: The diazonium salt solution should be added slowly to the copper(I) halide solution to control the evolution of nitrogen gas and maintain a low reaction temperature.

Experimental Protocol: Minimizing Phenol Formation in the Synthesis of an Aryl Bromide

  • Diazotization: Dissolve the starting aniline in a suitable acid (e.g., HBr for bromination) and cool to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

  • Preparation of Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide in HBr and cool to 0-5°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas should be observed.

  • Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., 50-60°C) for a short period to ensure complete reaction. Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water, a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and then brine. Dry the organic layer and remove the solvent.

Diagram 1: Decision-Making Workflow for Troubleshooting a Low-Yielding Sandmeyer Reaction

Caption: Troubleshooting workflow for a low-yielding Sandmeyer reaction.

Part 3: General Troubleshooting and Purification

FAQ 4: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I prevent it?

Answer: Tar formation is a common problem in aromatic chemistry, often resulting from polymerization or decomposition of starting materials, intermediates, or products under harsh reaction conditions.

Causality and Troubleshooting:

  • High Temperatures: Excessive heat can promote side reactions and decomposition.

  • Concentrated Reagents: Localized high concentrations of reagents, especially strong acids or Lewis acids, can lead to charring.

  • Reactive Substrates: Highly activated aromatic compounds are more prone to polymerization.

  • Improper Quenching: A poorly controlled quench of a highly exothermic reaction can cause a rapid temperature increase and lead to tar formation.[9]

Preventative Measures:

  • Controlled Addition: Add reagents slowly and with efficient stirring to avoid localized overheating.

  • Optimal Temperature: Determine the lowest effective temperature for your reaction.

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a well-stirred, cold solution (e.g., ice water or a buffered solution).[9]

FAQ 5: How can I effectively separate a mixture of di- or tri-halogenated benzene isomers?

Answer: The separation of constitutional isomers of polyhalogenated benzenes can be challenging due to their similar physical properties. A combination of techniques is often required.

Purification Strategies:

MethodPrincipleApplicability
Fractional Crystallization Exploits differences in melting points and solubilities.Highly effective for separating para-isomers (which often have higher melting points and lower solubilities) from ortho and meta isomers.[10]
Fractional Distillation Separates based on differences in boiling points.Can be effective for separating isomers with significantly different boiling points, but may not provide high purity for isomers with close boiling points.[11]
Chromatography Utilizes differences in polarity and interaction with a stationary phase (e.g., silica gel or alumina).Preparative liquid chromatography can be effective for separating small to medium quantities of isomers.
Selective Chemical Reactions One isomer is selectively reacted to form a new compound that is easier to separate.For example, selective sulfonation or chlorination of the more reactive isomer.[10][11]

Experimental Protocol: Purification of 1,4-Dichlorobenzene by Fractional Crystallization

  • Dissolution: Dissolve the crude mixture of dichlorobenzene isomers in a minimum amount of a suitable hot solvent (e.g., ethanol or methanol).

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath.

  • Crystallization: The less soluble 1,4-dichlorobenzene will crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by GC-MS.

  • Recrystallization: If necessary, repeat the process to achieve higher purity.

Diagram 2: General Workflow for Synthesis and Purification of Polyhalogenated Benzenes

Sources

column chromatography methods for separating halogenated isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-HAL-001 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Halogenated Isomer Separation Support Center. You are likely here because your standard C18 column failed to resolve ortho-, meta-, and para- isomers, or because your halogenated analytes are exhibiting severe peak tailing.

Separating halogenated isomers (regioisomers) is one of the most persistent challenges in chromatography. These molecules often possess identical hydrophobicities (


), rendering standard alkyl-bonded phases (C8, C18) ineffective. This guide shifts the focus from efficiency  (plate count) to selectivity  (

), utilizing specific stationary phase interactions (

, dipole-dipole, and shape selectivity) to achieve baseline resolution (

).

Module 1: Core Method Development (The "Selectivity First" Protocol)

The Problem: Why C18 Fails

Standard C18 columns rely on hydrophobic subtraction.[1] For halogenated isomers (e.g., o-chlorophenol vs. p-chlorophenol), the hydrophobicity is nearly identical. C18 phases lack the electron-density discrimination required to "see" the difference in halogen positioning.

The Solution: Pentafluorophenyl (PFP) Phases

The industry standard for this application is the Pentafluorophenyl (PFP) stationary phase (often called F5).

Mechanism of Action:

  • 
     Interactions:  The fluorine atoms on the PFP ring are highly electron-withdrawing, creating a Lewis acid (electron-deficient) ring system. This interacts strongly with the electron-rich 
    
    
    
    -systems of aromatic analytes.
  • Shape Selectivity: The rigid aromatic ring of the PFP phase provides steric discrimination that flexible alkyl chains (C18) cannot.

  • Halogen-Halogen Interactions: Specific dispersion interactions occur between the fluorine on the column and the halogen (Cl, Br, I) on the analyte.

Stationary Phase Selection Matrix
Column PhasePrimary InteractionBest Use CaseResolution Power (Isomers)
C18 (ODS) HydrophobicGeneral screening; usually fails for positional isomers.[2]Low
Phenyl-Hexyl

(Electron Rich)
Aromatics without halogens; good for ethers/ketones.Medium
PFP (F5)

(Electron Poor) + Dipole
Halogenated isomers , polar aromatics, conjugated systems.High
C30 Shape SelectivityCarotenoids, large rigid isomers (e.g., PAHs).Medium-High (Specific)

Module 2: Troubleshooting & FAQs

Q1: My ortho- and para- isomers are co-eluting on a C18 column. Increasing the column length didn't help. What now?

Diagnosis: You are trying to solve a selectivity (


) problem with efficiency (

). Doubling column length only increases resolution by a factor of

(1.4x), which is rarely enough for isomers.

Protocol:

  • Switch Phase: Move immediately to a PFP (Pentafluorophenyl) column.

  • Optimize Temperature: Lower the column temperature to 15–20°C . Isomer separation is often entropically driven; lower temperatures "freeze" the molecules in specific conformations, enhancing shape selectivity, though this increases backpressure.

  • Change Modifier: If using Acetonitrile (aprotic), switch to Methanol (protic) . Methanol allows for hydrogen bonding and different dipole interactions that can accentuate the differences between isomers.

Q2: I am seeing severe peak tailing ( ) for my halogenated anilines.

Diagnosis: Halogens are electron-withdrawing, but if an amine is present, the molecule is basic. Tailing is likely caused by the interaction of the positively charged amine with residual silanols (Si-OH) on the silica surface.

Protocol:

  • pH Adjustment: Raise the Mobile Phase pH to neutral (pH 6-7) using Ammonium Acetate, provided your column is silica-hybrid or durable. This suppresses the ionization of the amine (keeping it neutral).

    • Note: If using standard silica, do not exceed pH 7.5.

  • Ion Pairing (Last Resort): Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to mask silanols, though this can suppress MS sensitivity.

  • Modern Base-Deactivated Columns: Ensure you are using a "Type B" silica or hybrid particle column designed to minimize silanol activity.

Q3: The retention times are drifting, and resolution is lost after 50 injections.

Diagnosis: PFP phases are generally less hydrophobic than C18 and can be sensitive to "phase dewetting" (pore dewetting) if run in 100% aqueous conditions, or ligand hydrolysis if the pH is extreme.

Protocol:

  • Regeneration: Flush the column with 95% Acetonitrile/5% Water for 30 minutes to re-wet the pores.

  • Storage: Never store PFP columns in buffered mobile phase. Flush with 50/50 Organic/Water before storage.

Module 3: Advanced Optimization Workflow

Experimental Protocol: Tri-Halogenated Benzene Separation

Scenario: Separation of 1,2,3-trichlorobenzene from 1,2,4-trichlorobenzene.

Step 1: Column Screening [3][4]

  • Column: PFP Core-Shell (2.7 µm), 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Methanol.[6]

  • Gradient: 50% B to 90% B over 10 minutes.

Step 2: Modifier Tuning (The "Methanol Effect")

  • Run the gradient with Methanol.

  • Run the gradient with Acetonitrile.

  • Result: Methanol usually provides better resolution for halogenated aromatics due to

    
     enhancement.
    

Step 3: Isocratic Hold

  • Identify the %B where the isomers elute (e.g., 65% B).

  • Switch to an isocratic method at 63% B. Isocratic holds often resolve subtle isomeric differences better than steep gradients.

Visualizations

Figure 1: Column Selection Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on analyte properties.

ColumnSelection Start Start: Halogenated Isomer Separation Isomers Are they Positional Isomers? (ortho/meta/para) Start->Isomers C18 Try C18 Column (High Hydrophobicity) Isomers->C18 No (distinct logP) PFP Switch to PFP (Pentafluorophenyl) (Shape + Pi-Pi Selectivity) Isomers->PFP Yes (similar logP) CheckRes Resolution > 1.5? C18->CheckRes Success Proceed to Validation CheckRes->Success Yes Fail Resolution < 1.5 CheckRes->Fail No Fail->PFP CheckRes2 Resolution > 1.5? PFP->CheckRes2 CheckRes2->Success Yes Optimize Optimize Mobile Phase (Switch MeOH/ACN or Lower Temp) CheckRes2->Optimize No Optimize->CheckRes2

Figure 2: Troubleshooting Logic Flow

Caption: Diagnostic loop for resolving common peak issues in halogenated compound analysis.

Troubleshooting Problem Identify Problem CoElution Co-Elution (Poor Selectivity) Problem->CoElution Tailing Peak Tailing (Silanol Interaction) Problem->Tailing Action1 Change Solvent (MeOH <-> ACN) CoElution->Action1 Action3 Adjust pH (Neutralize Ionization) Tailing->Action3 Action2 Lower Temp (15-20°C) Action1->Action2 If fails Result Re-evaluate Chromatogram Action2->Result Action4 Add Ion Pair (TEA/TFA) Action3->Action4 If fails Action4->Result

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link

  • Phenomenex. (2025).[7] HPLC Troubleshooting Guide: Peak Tailing & Isomer Separation.Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP.Link

  • Mac-Mod Analytical. Augmenting C18 Selectivity with Pentafluorophenyl (PFP) Phases.Link

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions.[8] Chemical Science.[9] Link

Sources

Technical Support Center: Preventing Over-bromination in Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aromatic bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control electrophilic aromatic substitution reactions, with a specific focus on preventing undesirable over-bromination. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in mechanistic principles.

Understanding the Challenge: The Mechanism of Over-bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic synthesis. The bromination of an aromatic ring proceeds through a two-step mechanism:

  • Formation of the Sigma Complex: The aromatic π-system attacks an electrophilic bromine species (often Br⁺, generated from Br₂ with a Lewis acid catalyst), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step.[1][2]

  • Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon bearing the bromine atom, restoring the stable aromatic system and yielding the brominated product.[1]

The propensity for over-bromination arises when the initial bromination product is more reactive towards further electrophilic attack than the starting material. This is particularly problematic when the aromatic ring is substituted with one or more activating groups .

The Role of Activating Groups

Activating groups are substituents that donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][3] These groups, such as hydroxyl (–OH), alkoxy (–OR), and amino (–NR₂) groups, increase the rate of electrophilic aromatic substitution.[4][5] The introduction of a bromine atom (a halogen) is generally deactivating due to its inductive electron-withdrawing effect; however, in the presence of strong activating groups, the overall ring system can remain highly reactive, leading to the rapid formation of di-, tri-, and even more substituted products.[4]

The interplay between the activating group and the incoming electrophile is visualized in the reaction mechanism diagram below.

EAS_Mechanism cluster_start Starting Material cluster_intermediate Rate-Determining Step cluster_product Product Formation A Benzene Ring (Nucleophile) D Arenium Ion (Sigma Complex, Resonance Stabilized) A->D Attacks Br⁺ B Br₂ + FeBr₃ C Br⁺ (Electrophile) B->C Forms E Brominated Product D->E Deprotonation F HBr + FeBr₃ D->F Base abstracts H⁺

Caption: General mechanism of electrophilic aromatic bromination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during aromatic bromination experiments in a question-and-answer format.

Q1: My reaction is producing a complex mixture of di- and tri-brominated products. How can I achieve selective mono-bromination?

A1: This is a classic sign of over-activation of the aromatic ring, leading to subsequent bromination of the mono-brominated product. Here’s a systematic approach to troubleshoot this issue:

Step 1: Re-evaluate Your Brominating Agent and Conditions. The combination of molecular bromine (Br₂) and a strong Lewis acid catalyst like FeBr₃ is highly reactive and often leads to polysubstitution, especially with activated substrates.[6][7]

  • Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is a common and effective alternative that provides a lower, steady concentration of electrophilic bromine.[8] Other options include pyridinium tribromide, which offers controlled delivery of bromine.

Step 2: Control the Stoichiometry and Addition Rate. Even with a milder reagent, controlling the amount of electrophile is critical.

  • Solution: Use a strict 1:1 molar ratio of your substrate to the brominating agent.[8] Instead of adding the brominating agent all at once, employ slow, portion-wise, or dropwise addition via a syringe pump. This maintains a low concentration of the electrophile, favoring mono-substitution.

Step 3: Lower the Reaction Temperature. Reaction rates are highly sensitive to temperature.

  • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -30 °C).[9] Lowering the temperature decreases the rate of all reactions but will have a more pronounced effect on the higher activation energy pathway leading to the di-substituted product, thus enhancing selectivity for the mono-brominated species.[9] This is a key principle in achieving kinetic control over the reaction.[10][11]

Step 4: Consider the Solvent. The solvent can influence the reactivity of the brominating agent.

  • Solution: Less polar solvents can sometimes dampen the reactivity of the electrophile. Experiment with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride. For highly activated systems, avoiding highly polar or coordinating solvents may be beneficial.

The following workflow diagram illustrates the decision-making process for troubleshooting over-bromination.

Troubleshooting_Workflow Start Problem: Over-bromination Observed Q1 Is Br₂/FeBr₃ being used? Start->Q1 A1_Yes Switch to milder agent (e.g., NBS) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is stoichiometry > 1:1 or addition rapid? A1_Yes->Q2 A1_No->Q2 A2_Yes Use 1:1 stoichiometry and slow addition Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is reaction run at room temp or elevated? A2_Yes->Q3 A2_No->Q3 A3_Yes Lower temperature (e.g., to 0 °C) Q3->A3_Yes Yes A3_No Consider solvent effects or protecting groups Q3->A3_No No

Caption: Troubleshooting workflow for over-bromination.

Q2: My starting material has multiple activating groups, and I'm getting a mixture of isomers. How can I improve regioselectivity?

A2: When multiple activating groups are present, the position of substitution is determined by a combination of their directing effects and steric hindrance.[2]

  • The Strongest Activating Group Dominates: The directing effect of the most powerful activating group will primarily determine the position of substitution.[2] For example, an –OH group will direct ortho- and para- more strongly than a –CH₃ group.

  • Steric Hindrance: Substitution is generally disfavored at positions that are sterically hindered. The para-position is often favored over the ortho-position for this reason, especially with bulky activating groups or bulky brominating agents.[3]

  • Temperature Control: As mentioned previously, lower temperatures can enhance para-selectivity because the transition state for the sterically less hindered para attack is energetically favored.[9]

Q3: I am working with a highly deactivated aromatic ring and the bromination is not proceeding. What should I do?

A3: Deactivated aromatic rings, which contain electron-withdrawing groups (e.g., –NO₂, –CN, –COR), are much less nucleophilic and require more forcing conditions to undergo bromination.

  • Solution: For highly deactivated systems, a combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid can be very effective.[12] The strong acid protonates the NBS, generating a more potent electrophilic bromine species capable of reacting with the electron-poor ring. This method has been shown to provide good yields for the mono-bromination of compounds like 3-nitrobenzaldehyde and 1,3-dinitrobenzene.[12]

Frequently Asked Questions (FAQs)

Q: How do I choose the right brominating agent?

A: The choice depends on the reactivity of your substrate.

Brominating AgentSubstrate ReactivityCommon ConditionsNotes
Br₂ / FeBr₃ Benzene, weakly activated/deactivated ringsDCM, 0 °C to RTHighly reactive, prone to causing over-bromination with activated rings.[6]
N-Bromosuccinimide (NBS) Activated and moderately deactivated ringsAcetonitrile, DCM, or H₂SO₄ for deactivated ringsExcellent for controlling mono-bromination; can be initiated by light or radical initiators for benzylic bromination.[9][12]
Pyridinium Tribromide Activated rings (e.g., phenols, anilines)THF, DCMA solid reagent that is safer to handle than liquid bromine and provides a controlled release of Br₂.
KBr / Oxone® Activated ringsMethanol/WaterA greener alternative that generates electrophilic bromine in situ.[13]

Q: What is the difference between kinetic and thermodynamic control in aromatic bromination?

A: These concepts dictate the product distribution based on reaction conditions.

  • Kinetic Control: Favored at low temperatures and short reaction times.[14][15] The major product is the one that forms the fastest (i.e., has the lowest activation energy). In aromatic bromination, this often corresponds to the ortho-isomer, which can be formed more quickly due to statistical probability, but may be less stable due to steric hindrance.

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[14][16] The major product is the most stable one (i.e., has the lowest Gibbs free energy). This is often the para-isomer, which minimizes steric repulsion.

By carefully selecting the temperature, you can often favor one product over the other.[11]

Experimental Protocol: Selective Mono-bromination of Anisole using NBS

This protocol provides a method for the selective mono-bromination of anisole, a highly activated aromatic ether, to yield primarily p-bromoanisole.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification reagents (e.g., sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, organic solvent for extraction).

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired p-bromoanisole.

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Organic Chemistry Class Notes. (2025, August 15). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Unknown Source. (2022, December 12).
  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

  • Organic Chemistry II. 5.1 Activating or Deactivating Effect of the Substituents on EAS. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2010, March 2). Thermodynamic versus Kinetic Control. [Link]

  • ResearchGate. (2026, January 27). Exploration of Factors Affecting the Relative Rate of Electrophilic Aromatic Bromination. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 4). Bromination. [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • University of Calgary. Ch12 : Electrophilic Aromatic Substitution. [Link]

  • Physical Chemistry Chemical Physics. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Organic-Chemistry.org. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

  • ResearchGate. (2025, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity. [Link]

Sources

managing thermally sensitive intermediates in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist Level
Topic: Managing Thermally Sensitive Intermediates

Welcome to the . This guide is structured as a technical support interface designed to assist you in stabilizing, manipulating, and scaling chemistries involving labile intermediates (e.g., organolithiums, diazonium salts, peroxides).

🛑 Module 1: Critical Triage (Safety Assessment)

Objective: Determine if your intermediate is safe to handle in your current reactor configuration.

Before attempting synthesis, you must characterize the thermal risk.[1][2] Do not rely on "standard" protocols without verifying thermal data for your specific substrate.[1][2]

Diagnostic Workflow: The Thermal Safety Decision Tree

Use this logic flow to determine the required engineering controls.

ThermalSafety Start Start: New Intermediate DSC Step 1: DSC Screening (Diff. Scanning Calorimetry) Start->DSC Exotherm Exotherm Detected? DSC->Exotherm Calc Calculate T_onset & Energy (ΔH) Exotherm->Calc Yes Safe Likely Safe for Batch (Monitor Cooling) Exotherm->Safe No (<50 J/g) Rule100 Rule of 100 Check: (T_onset - T_process) > 100K? Calc->Rule100 Rule100->Safe Yes ARC Step 2: ARC Testing (Adiabatic Runaway Calc) Rule100->ARC No (High Risk) TMR Calculate TD24 (Time to Max Rate = 24h) ARC->TMR Flow MANDATORY: Continuous Flow or Cryogenic Batch TMR->Flow If TD24 < Process Temp

Figure 1: Thermal safety assessment logic. DSC identifies the hazard; ARC quantifies the "Time to Maximum Rate" (TMR) to predict runaway scenarios.

Key Safety Metrics
MetricDefinitionCritical ThresholdAction

Temperature where decomposition begins (detectable heat release).[3][4]

STOP. Reduce process temp or switch to Flow.

Temperature at which thermal runaway occurs in 24 hours.[5]Process Temp must be <

.
If Process Temp ≥

, the reaction is unsafe in batch.

Energy released during decomposition.

High explosion potential. Dilution required.

🛠️ Module 2: Engineering Controls (Batch vs. Flow)

Objective: Overcome thermal instability by manipulating heat transfer and residence time.

The "Flash Chemistry" Solution

For intermediates with lifetimes in milliseconds (ms) to seconds (e.g., o-lithiohalobenzenes), batch chemistry fails because mixing time > decomposition time. Continuous Flow Chemistry solves this by increasing the surface-area-to-volume ratio (


), allowing heat removal rates that are orders of magnitude higher than batch flasks.
Comparative Data: Heat Transfer Efficiency
Reactor TypeSurface-to-Volume Ratio (

)
Heat Transfer Coefficient (

)
Cooling Capacity
1L Round Bottom Flask ~5020–50Low (Hotspots likely)
20L Jacketed Reactor ~20100–300Moderate
Microreactor (Flow) 10,000–50,000 2,000–10,000 Extreme (Isothermal)
Workflow: Flash Lithiation Setup

This setup allows you to perform lithiations at -20°C or 0°C instead of -78°C, as the intermediate is consumed before it can decompose.

FlowSetup Substrate Substrate (Ar-Br) PumpA Pump A Substrate->PumpA BuLi n-BuLi PumpB Pump B BuLi->PumpB Electrophile Electrophile (E+) PumpC Pump C Electrophile->PumpC Mixer1 Mixer 1 (Lithiation) PumpA->Mixer1 PumpB->Mixer1 Mixer2 Mixer 2 (Trapping) PumpC->Mixer2 ResLoop Residence Loop (t = 0.5s) Mixer1->ResLoop Unstable Ar-Li ResLoop->Mixer2 Quench Collection/Quench Mixer2->Quench Product

Figure 2: Flash chemistry setup. The residence loop (yellow) determines how long the unstable intermediate exists. In flow, this can be set to milliseconds.

🧪 Module 3: Protocol Repository

Objective: Validated methodologies for specific high-risk intermediates.

Protocol A: Handling Diazonium Salts (Batch)

Context: Diazonium salts are shock-sensitive and thermally unstable.[1][2][4] Isolation is hazardous.[1][2][4][6] Strategy:Telescoping (Generate and consume in situ).

  • Preparation:

    • Dissolve aniline derivative in acid (HCl or H₂SO₄) at 0°C.

    • Critical Control: Maintain temperature < 5°C. Use an internal probe, not just a bath thermometer.

  • Diazotization:

    • Add

      
       solution dropwise.
      
    • Validation: Test with Starch-Iodide paper. Immediate blue/black color = excess

      
      .
      
    • Troubleshooting: If starch-iodide is positive, add urea or sulfamic acid to quench excess nitrous acid before the next step.

  • Telescoping (The "Hand-off"):

    • Do NOT filter or dry the diazonium salt.[2]

    • Transfer the cold solution/slurry directly into the solution of the nucleophile (e.g., KI for Sandmeyer) or coupling partner.

  • Safety Rule: If isolation is absolutely necessary for analysis, never isolate > 1 mmol. Use a plastic spatula (metal can initiate detonation via friction).

Protocol B: High-Temperature Lithiation (Flow)

Context: Performing Lithium-Halogen exchange on substrates with sensitive functional groups (e.g., esters, nitro) that usually degrade/polymerize. Reference: Based on Yoshida’s Flash Chemistry principles.[7][8]

  • System Prep: Dry flow reactor (stainless steel or PFA) with anhydrous THF.

  • Reagents:

    • Stream A: Aryl bromide (0.1 M in THF).

    • Stream B: n-BuLi (0.12 M in Hexane).

    • Stream C: Electrophile (e.g., aldehyde, 0.2 M in THF).

  • Parameters:

    • Temperature: -20°C (Accessible with standard chillers, unlike -78°C).

    • Residence Time (

      
      ): 0.5 seconds .
      
  • Execution:

    • Pump A and B mix at Mixer 1.

    • The unstable Ar-Li species travels through a short tube volume (calculated for 0.5s

      
      ).
      
    • Stream C meets the Ar-Li at Mixer 2 immediately.

  • Result: The reaction with the electrophile is faster than the decomposition of the Ar-Li species (kinetic competition).

❓ Module 4: Diagnostic Hub (Troubleshooting)

Q1: My intermediate decomposes during solvent evaporation. How do I isolate it?

  • Diagnosis: The intermediate is thermally sensitive to the increasing concentration or the heat of the rotovap bath.

  • Solution: Do not isolate. Switch to a "Put-and-Take" distillation (Solvent Swap). Add the solvent required for the next step into the reactor, then distill off the volatile solvent from the previous step under vacuum. This keeps the intermediate in solution and thermally buffered.

Q2: I see a sudden temperature spike when scaling up a reaction that was stable on a gram scale.

  • Diagnosis: Heat accumulation. On a small scale, surface area is high relative to volume (

    
    ), so heat escapes easily.[6][9] On a large scale, 
    
    
    
    drops, and heat generation (
    
    
    ) exceeds heat removal (
    
    
    ).
  • Solution:

    • Decrease dosing rate of the limiting reagent (Dosage Controlled Reaction).

    • Use Reaction Calorimetry (RC1) to calculate the cooling duty required.

    • Switch to Flow Chemistry to restore high

      
       ratio.
      

Q3: The yield of my organolithium reaction drops when I warm it up to add the electrophile.

  • Diagnosis: The "warm-up" period allows the intermediate to degrade (e.g., protonation by solvent, Wurtz coupling) before it sees the electrophile.

  • Solution: Reverse addition. Cannulate the cold organolithium solution into a pre-cooled solution of the electrophile. Better yet, use the Flow Protocol (Module 3) to mix them instantly.

📚 References

  • Yoshida, J. (2008).[8] Flash Chemistry: Fast Organic Synthesis in Microsystems. Wiley-Blackwell.[8]

  • Sheng, M., et al. (2015).[10] "Reactive Chemical Hazards of Diazonium Salts." Organic Process Research & Development, 19(11), 1747–1756.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Nagaki, A., & Yoshida, J. (2008). "Flow Chemistry for the Synthesis of Unstable Intermediates." Chemical Reviews. (See specific applications in Chem. Eur. J. 2008, 14, 7450).[8]

  • Patsnap Eureka. (2025). "Control Strategies For Managing Exothermic Reactions In Flow." Link

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, when moving from simple aryl halides to sterically demanding substrates, such as those with ortho-substituents, researchers often face a dramatic drop in reaction yield. This guide provides a structured, in-depth approach to troubleshooting these challenging reactions, grounded in mechanistic principles and field-proven solutions.

The primary difficulty with sterically hindered substrates lies in two key steps of the catalytic cycle:

  • Oxidative Addition: The initial insertion of the Palladium(0) catalyst into the aryl-halide bond becomes kinetically less favorable. This is particularly true for less reactive aryl chlorides.[2]

  • Reductive Elimination: The final step, where the two organic fragments are joined to form the product, is often the rate-determining step for hindered systems. The steric bulk of the substrates can make it difficult for the two groups to come into the required proximity on the palladium center, thus slowing down the reaction and allowing side reactions to dominate.[3]

This guide is designed to help you systematically diagnose and solve these issues to achieve high-yielding couplings.

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

Understanding the catalytic cycle is crucial for effective troubleshooting. The following diagram highlights the key steps and the challenges introduced by steric bulk.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Int1 trans-Ar-Pd(II)-X(L)₂ Pd0->PdII_Int1 + Ar-X OA Oxidative Addition (Often Slow for Ar-Cl) PdII_Int2 trans-Ar-Pd(II)-Ar'(L)₂ PdII_Int1->PdII_Int2 + [Ar'-B(OR)₂(OH)]⁻ Transmetalation Transmetalation RE Reductive Elimination (Rate-Limiting for Hindered Substrates) Product Ar-Ar' (Product) PdII_Int2->Product Product->Pd0 Catalyst Regeneration ArX Ar-X (Sterically Hindered Aryl Halide) Boronic Ar'-B(OR)₂ Base Base (e.g., OH⁻) ActivatedBoron [Ar'-B(OR)₂(OH)]⁻

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps for hindered substrates.

Troubleshooting Guide: A Question-and-Answer Approach

Section 1: The Catalyst and Ligand System

Q1: My reaction with a di-ortho-substituted aryl bromide is sluggish or failing completely. How do I choose a better palladium source and ligand?

A1: This is the most common failure point. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings. The solution lies in using a combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand.

Causality:

  • Electron-rich ligands accelerate the oxidative addition step, which is often slow for hindered substrates, especially aryl chlorides.[2][4]

  • Bulky ligands promote the rate-limiting reductive elimination step by creating steric pressure that forces the two aryl groups together.[4][5] They also favor the formation of the active monoligated Pd(0) species.

Recommendations:

  • Switch to a Buchwald-type Biarylphosphine Ligand: These are the gold standard for difficult couplings.[6] Ligands like SPhos, XPhos, and RuPhos are designed to be both bulky and electron-rich.[6]

  • Use a Palladium Precatalyst: Instead of traditional sources like Pd₂(dba)₃ or Pd(OAc)₂, use a well-defined precatalyst.[7] Precatalysts like XPhos Pd G3 or SPhos Pd G2 offer better stability, reproducibility, and form the active Pd(0) species more efficiently, which is crucial when dealing with sensitive boronic acids that can degrade under basic conditions.[8][9]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: For extremely challenging couplings, NHC ligands can be an excellent alternative to phosphines. They are strong σ-donors and can be even more effective at promoting oxidative addition.[10] PEPPSI™-type precatalysts are a common choice.[4]

Ligand/PrecatalystKey CharacteristicsTypical Substrates
XPhos / XPhos Pd G2/G3 Highly active and versatile. Excellent for hindered aryl chlorides and bromides.[6]Di-ortho-substituted aryl chlorides/bromides.
SPhos / SPhos Pd G2/G3 Very electron-rich, good for heteroaryl couplings and hindered substrates.[6]Hindered heteroaryl halides.
RuPhos / RuPhos Pd G2/G3 Effective for a broad range of substrates, including those with sensitive functional groups.Substrates requiring milder conditions.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC) based precatalyst. Thermally stable and highly active.[4]Very unreactive aryl chlorides.

Q2: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?

A2: The formation of black precipitate is likely palladium black, which is inactive metallic palladium that has precipitated out of the solution. This indicates catalyst decomposition.

Causality:

  • Insufficient Ligand: The most common cause is an insufficient ligand-to-palladium ratio. Without enough ligand to stabilize the Pd(0) center, the palladium atoms will aggregate and precipitate.[11]

  • Ligand Oxidation: Phosphine ligands are sensitive to oxidation by trace amounts of oxygen. Oxidized phosphine can no longer coordinate to palladium, leading to catalyst decomposition.[11]

  • High Temperatures: While heat can accelerate the reaction, excessively high temperatures can also speed up catalyst decomposition pathways.[12]

Recommendations:

  • Increase Ligand Loading: For in-situ catalyst generation (e.g., from Pd₂(dba)₃), ensure a sufficient excess of the phosphine ligand. A Pd:Ligand ratio of 1:2.5 to 1:4 is a good starting point.[11]

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using at least three freeze-pump-thaw cycles.[13]

  • Use a Precatalyst: As mentioned in Q1, precatalysts are less prone to this issue as they have a defined 1:1 palladium-to-ligand ratio and are often more stable.[7]

  • Optimize Temperature: Try running the reaction at a slightly lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.[14]

Section 2: The Base and Solvent System

Q3: What is the best base for coupling a sterically hindered aryl halide? I've tried K₂CO₃ with little success.

A3: The choice of base is critical. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[15][16] For hindered substrates, a stronger, non-nucleophilic base is often required.

Causality:

  • Boronate Formation: A sufficiently strong base is needed to deprotonate the boronic acid (or its hydrate) to form the active [Ar-B(OH)₃]⁻ species.[15]

  • Solubility: The base must have some solubility in the reaction medium to be effective.

  • Hindrance: Weaker bases like K₂CO₃ may not be strong enough or soluble enough to efficiently promote the reaction with bulky, less reactive partners.

Recommendations:

  • Switch to a Stronger Base: Potassium phosphate (K₃PO₄) is an excellent all-around choice for difficult couplings.[17] Cesium carbonate (Cs₂CO₃) is also highly effective due to the high solubility of its salts in organic solvents.[14] In some cases, very strong bases like potassium tert-butoxide (KOtBu) may be necessary, but care must be taken as they can promote side reactions.[18]

  • Ensure Anhydrous Conditions (for some bases): While many Suzuki reactions benefit from a small amount of water, bases like K₃PO₄ often perform best under nearly anhydrous conditions, or with a carefully controlled amount of water.[17] Always use a freshly opened or finely ground and dried base.

  • Consider Fluoride Sources: In cases where the substrate is sensitive to strong bases, potassium fluoride (KF) can be a milder alternative that still effectively activates the boronic acid.[16]

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OOften insufficient for hindered substrates.[14]
K₃PO₄ StrongToluene, Dioxane, THFExcellent general choice for difficult couplings. Performance can be sensitive to water content.[17]
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective due to good solubility.[14]
KOtBu Very StrongTHF, TolueneUse with caution; can promote dehalogenation and other side reactions.[18]

Q4: How does the choice of solvent affect my low-yielding reaction?

A4: The solvent plays a crucial role in solubilizing the reagents, stabilizing the catalytic species, and influencing the reaction rate. A poor solvent choice can completely shut down the reaction.

Causality:

  • Polarity and Solubility: Aprotic polar solvents generally perform well. Ethereal solvents like 1,4-dioxane and THF are common choices. Toluene is also widely used, especially at higher temperatures.[19]

  • Water Content: Many Suzuki couplings benefit from a small amount of water, which can help dissolve the base and facilitate the formation of the active boronate species.[19] However, too much water can promote unwanted protodeboronation of the boronic acid.[4]

  • Coordinating Solvents: Highly coordinating polar aprotic solvents like DMF or DMSO can sometimes inhibit catalysis by strongly binding to the palladium center, but in other cases, they can be beneficial.[20][21]

Recommendations:

  • Start with a Standard System: A mixture of dioxane/water (e.g., 4:1 to 10:1) or toluene/water is a robust starting point for many hindered couplings.[11]

  • Experiment with Anhydrous Conditions: If you are using K₃PO₄, try running the reaction in anhydrous toluene or dioxane.

  • Solvent Screening: If standard systems fail, consider screening other solvents like 2-MeTHF, CPME (cyclopentyl methyl ether), or DMF.[21] The optimal solvent is highly substrate-dependent.

Section 3: Side Reactions and Impurities

Q5: I'm observing a significant amount of my aryl halide being converted back to the simple arene (dehalogenation). How can I stop this?

A5: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[22] It competes with the desired cross-coupling and is often promoted by the same conditions that are required for difficult couplings (e.g., electron-rich ligands, strong bases, high temperatures).

Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This hydride can come from the base (especially alkoxides), the solvent (alcohols), or trace water. The Ar-Pd-X intermediate can then undergo reductive elimination with the hydride to form the dehalogenated product Ar-H.[4][22]

Recommendations:

  • Optimize the Base: Avoid strong, potentially hydride-donating bases like alkoxides if possible. Switch to phosphate or carbonate bases (K₃PO₄, Cs₂CO₃).[12]

  • Use a Bulky Ligand: Sterically hindered ligands like XPhos or SPhos can accelerate the desired reductive elimination of the product, outcompeting the undesired dehalogenation pathway.[12]

  • Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[12]

Q6: My boronic acid seems to be decomposing, leading to low yields. What is happening?

A6: This side reaction is likely protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[4] It is particularly problematic for electron-deficient or heteroaryl boronic acids.

Causality: Protodeboronation can be catalyzed by trace metals or simply occur under the basic, aqueous, and heated conditions of the reaction.[4] The boronic acid is consumed before it has a chance to participate in the catalytic cycle.

Recommendations:

  • Use Fresh Boronic Acid: Boronic acids can degrade upon storage. Use a freshly purchased or purified batch.

  • Use a Stoichiometric Excess: Employ a slight excess of the boronic acid (1.2–1.5 equivalents) to compensate for any degradation.[13]

  • Switch to a More Stable Boron Reagent: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts (ArBF₃K) are often significantly more stable to protodeboronation than the corresponding boronic acids.[13][23]

  • Use a Precatalyst: A fast-activating precatalyst can initiate the catalytic cycle quickly, coupling the boronic acid before it has time to decompose.[8][9]

Advanced Protocols & FAQs

Protocol 1: General Procedure for High-Yield Suzuki Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for a challenging coupling, such as between a di-ortho-substituted aryl bromide and an arylboronic acid.

Materials:

  • Sterically Hindered Aryl Bromide (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen gas three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed dioxane via syringe.

  • Finally, add the XPhos Pd G3 precatalyst.

  • Place the vial in a pre-heated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Active? - Solvents Degassed & Dry? start->check_reagents action_reagents Action: - Use fresh/purified reagents. - Switch to boronic ester/trifluoroborate. - Re-run reaction. check_reagents->action_reagents Problem Found screen_catalyst Step 2: Optimize Catalyst System - Switch to Buchwald Ligand? (XPhos, SPhos) - Use Precatalyst? (G2/G3) - Increase Ligand Ratio? check_reagents->screen_catalyst Reagents OK action_reagents->start Re-evaluate action_catalyst Action: - Screen 2-3 different bulky ligands. - Use a precatalyst for reproducibility. screen_catalyst->action_catalyst Improvement Needed screen_base Step 3: Optimize Base & Solvent - Stronger Base? (K₃PO₄, Cs₂CO₃) - Different Solvent? (Toluene, 2-MeTHF) - Adjust Water Content? screen_catalyst->screen_base System OK action_catalyst->start Re-evaluate action_base Action: - Try K₃PO₄ in anhydrous toluene. - Try Cs₂CO₃ in Dioxane/H₂O. screen_base->action_base Improvement Needed optimize_temp Step 4: Adjust Temperature - Increase Temperature? (e.g., 100°C -> 120°C) - Decrease to minimize side reactions? screen_base->optimize_temp System OK action_base->start Re-evaluate success Success! optimize_temp->success Yield Improved

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)
  • FAQ 1: My aryl halide is an aryl chloride. Do I need to change anything? Yes. Aryl chlorides are significantly less reactive in oxidative addition than bromides or iodides.[2] You will almost certainly need to use a highly active catalyst system, such as one based on XPhos, SPhos, or an NHC ligand, often at a higher temperature (100-120 °C).[6]

  • FAQ 2: Can I use microwave heating to accelerate my reaction? Yes, microwave irradiation can often dramatically reduce reaction times and improve yields, especially for difficult couplings.[14] However, it can also accelerate decomposition, so initial screening of conditions is recommended.

  • FAQ 3: How do I know if my boronic acid is the problem? A good control experiment is to try coupling your aryl halide with a simple, unhindered boronic acid like phenylboronic acid. If that reaction works well under your conditions, it strongly suggests an issue with the stability or reactivity of your sterically hindered boronic acid.[17]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). MDPI. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. Retrieved from [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Teplate. Retrieved from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC. Retrieved from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed. Retrieved from [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). ChemRxiv. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (n.d.). ChemRxiv. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]

  • The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2003). Organometallics. Retrieved from [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023). [No Source Found].
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC. Retrieved from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. Retrieved from [Link]

Sources

identification of unknown peaks in NMR of synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the NMR Structural Elucidation Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because you have an NMR spectrum with "extra" peaks that do not match your target structure. Do not panic. In synthetic chemistry, an "unknown" peak is rarely a mystery; it is usually a message.

This guide is not a textbook. It is a triage protocol designed to isolate, identify, and validate these signals.

Module 1: The "Is It Real?" Check (Artifacts vs. Chemistry)

Before assigning a chemical structure to a peak, you must rule out instrumental artifacts. Artifacts behave differently than chemical signals; they depend on acquisition parameters, not molecular structure.

User Question: "I see small peaks symmetrically spaced around my main solvent or product signals. Are these impurities?"

The Diagnostic Protocol: These are likely Spinning Sidebands or


C Satellites .
  • Spinning Sidebands:

    • Cause: Inhomogeneity in the magnetic field modulated by the sample spinning.

    • Appearance: Sharp peaks appearing at integer multiples of the spinning rate (Hz) on both sides of a large peak.

    • The Test: Change the spin rate (e.g., from 20 Hz to 0 Hz or 40 Hz).

      • Result: If the peaks move or disappear, they are sidebands. Real chemical signals do not move when spinning speed changes.

    • Calculation:

      
      
      
  • 
    C Satellites: 
    
    • Cause: Coupling between protons and the 1.1% natural abundance

      
      C nuclei attached to them.[1][2][3]
      
    • Appearance: A doublet straddling a large singlet (like a solvent peak or major methyl group).

    • The Test: Measure the coupling constant (

      
      ).
      
      • Standard Value: For aliphatic protons, the separation is typically 125–145 Hz . If the distance between the "impurity" and the main peak is ~60–70 Hz, it is a satellite.

    • Advanced Fix: Use

      
      C decoupling during acquisition (usually not standard for 1H) or modern sequences like DISPEL  to suppress these satellites [1].
      

Visual Guide: The Artifact Triage Workflow

ArtifactTriage Start Unknown Peak Detected Symmetry Is it symmetric around a major peak? Start->Symmetry SpinTest Change Spin Rate Symmetry->SpinTest Yes Real Result: Real Chemical Entity (Proceed to Module 2) Symmetry->Real No Move Did peaks move? SpinTest->Move Calc Calculate J-coupling JCheck Is separation ~125-145 Hz? Calc->JCheck Move->Calc No Sideband Result: Spinning Sideband (Ignore) Move->Sideband Yes Satellite Result: 13C Satellite (Ignore) JCheck->Satellite Yes JCheck->Real No

Figure 1: Decision matrix for distinguishing instrumental artifacts from genuine chemical impurities.

Module 2: The Usual Suspects (Solvents & Grease)

User Question: "I have sharp singlets or multiplets that don't integrate to my product. How do I know if it's just trapped solvent?"

The Diagnostic Protocol: Synthetic intermediates are rarely 100% dry. You must cross-reference your spectrum against the "Fulmer Tables" [2], the industry standard for trace impurities.

Common Contaminants Cheat Sheet (in ppm) Values typically shift slightly based on concentration and pH.

ContaminantMultiplicityShift in CDCl

Shift in DMSO-

Water s (broad)1.563.33
Acetone s2.172.09
Ethyl Acetate q / s / t4.12 / 2.05 / 1.264.03 / 1.99 / 1.17
Dichloromethane s5.305.76
Grease (Alkanes) m0.86, 1.260.85, 1.23
DMF s / s / m8.02 / 2.96 / 2.887.95 / 2.89 / 2.73

Critical Validation Step: If you suspect a peak is a solvent (e.g., EtOAc), look for its partner peaks. If you see the quartet at 4.12 ppm, you must find the triplet at 1.26 ppm and the singlet at 2.05 ppm with the correct integration ratio (2:3:3). If the ratios are wrong, you may have an overlapping product signal.

Module 3: Chemical Complexity (Isomers & Dynamics)

User Question: "My peaks are broad, doubled, or look 'ugly.' Is my compound decomposing?"

The Diagnostic Protocol: Before assuming decomposition, check for Dynamic Processes . Amides, carbamates, and bulky sulfonamides often exhibit restricted rotation at room temperature, leading to Rotamers .

  • Rotamers (Restricted Rotation):

    • Symptom: Two sets of peaks with unequal intensity (e.g., 60:40 ratio).

    • The Test: Variable Temperature (VT) NMR .

    • Protocol:

      • Take a standard spectrum at 25°C.

      • Heat the sample to 50°C or 80°C (ensure solvent boiling point is higher!).

      • Result: If the peaks broaden and coalesce into a single sharp set, they are rotamers [3]. If they remain distinct, they are likely diastereomers or a stable impurity.

  • Exchangeable Protons (OH, NH, SH):

    • Symptom: Broad humps that integrate poorly or disappear.

    • The Test: D

      
      O Shake .
      
    • Protocol: Add 1-2 drops of D

      
      O to the NMR tube, shake, and re-run.
      
    • Result: Peaks from OH/NH will disappear (exchange with D).

Visual Guide: Dynamic NMR Logic

DynamicNMR Broad Broad/Doubled Peak D2O D2O Shake Test Broad->D2O Disappear Signal Disappears? D2O->Disappear Exchange Exchangeable Proton (OH, NH) Disappear->Exchange Yes VT Heat Sample (VT-NMR) Disappear->VT No Coalesce Do peaks merge? VT->Coalesce Rotamer Rotamers (Conformational Isomer) Coalesce->Rotamer Yes Impurity Stable Impurity or Diastereomer Coalesce->Impurity No

Figure 2: Workflow for distinguishing dynamic chemical phenomena from static impurities.

Module 4: Advanced Elucidation (When You Are Stuck)

User Question: "I have ruled out artifacts, solvents, and rotamers. I still have an unknown impurity. What now?"

The Diagnostic Protocol: You need to separate the signals physically or mathematically.

  • DOSY (Diffusion Ordered Spectroscopy):

    • Concept: "NMR Chromatography." It separates signals based on diffusion coefficients (molecular size).[4][5][6]

    • Application: If your impurity is a different size than your product (e.g., a dimer, starting material, or salt), it will appear as a separate row in the 2D DOSY plot [4].

    • Why use it: It proves if the peaks belong to the same molecule or a mixture without needing to purify the sample.

  • Standard Addition ("Spiking"):

    • Concept: The only way to be 100% sure of an impurity's identity.

    • Protocol:

      • Acquire spectrum of the mixture.[4][7]

      • Add a small amount of the suspected impurity (e.g., starting material) to the same tube.

      • Acquire a second spectrum.[7]

    • Result: If the unknown peak grows in intensity perfectly (without appearing as a shoulder), you have confirmed the identity.

References

  • DISPEL Technique: Manchester NMR Methodology Group.
  • Trace Impurities (The "Fulmer" Table): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. Link

  • Rotamers & VT-NMR: Clayden, J., et al. "Variable temperature NMR."[8][9] Organic Chemistry, Oxford University Press.

  • DOSY NMR: Morris, G. A., et al. "Diffusion-Ordered Spectroscopy (DOSY)."[4][6] Analytical Chemistry, 2015. Link

Sources

Validation & Comparative

Comparative Analysis Guide: Qualification of 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical and agrochemical synthesis, 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (hereafter referred to as DCFM-Br ) represents a critical "scaffold" intermediate.[1] Its dense halogenation pattern makes it an ideal electrophile for regioselective coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), but this same complexity introduces severe analytical challenges.[1]

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against In-House Working Standards , and evaluates the efficacy of 19F-NMR versus GC-MS for resolving the specific isomeric impurities inherent to this molecule.

Key Finding: While GC-MS is sufficient for volatile solvent analysis, it frequently fails to resolve regioisomers of DCFM-Br (e.g., Br/Cl position swaps).[1] Consequently, we recommend a hybrid qualification protocol utilizing 19F-NMR for specificity and HPLC-UV for purity, particularly when validating standards for GMP release.[1]

Product Comparison: CRM vs. Working Standard[2]

For a molecule as sterically crowded and electronically complex as DCFM-Br, the choice of reference standard grade dictates the validity of your downstream data.

Comparative Performance Matrix
FeatureAlternative A: In-House Working Standard Alternative B: ISO 17034 CRM (Recommended) Scientific Impact
Purity Assignment typically 1H-NMR + HPLC Area %Mass Balance (HPLC + GC + TGA + ROI)Area % ignores inorganic salts and residual solvents, often overestimating purity by 2-5%.[1]
Isomeric Certainty Assumed from synthesis routeQuantitatively verified via 19F-NMRCritical for DCFM-Br, where ortho-transposition of halogens is a common synthetic byproduct.[1]
Traceability Internal onlySI-Traceable (NIST/BIPM)Required for regulatory filings (IND/NDA) to defend impurity calculations.[1]
Uncertainty Budget Not calculatedExplicit (e.g., 99.4% ± 0.3%)Allows for "Guard Banding" in pass/fail decisions.
Cost Low ($)High (

$)
The cost of a single OOS (Out of Specification) investigation outweighs the CRM cost.
The "Hidden" Risk: Regioisomeric Impurities

In the synthesis of DCFM-Br, a common pathway involves the halogenation of 2-fluoro-5-methylaniline or similar precursors.[1] A frequent impurity is the 1,4-dibromo-3-chloro isomer , which has an identical molecular weight (MW 302.[1]37) and nearly identical polarity.

  • Working Standards often fail to quantify this impurity, merging it into the main peak.

  • CRMs utilize orthogonal methods to quantify this specific interference.[1]

Analytical Method Comparison: Resolving the "Halogen Dance"

The core analytical challenge is distinguishing the target molecule from its "scrambled" halogen isomers.

Technique A: GC-MS (The Standard Approach)[1]
  • Pros: High sensitivity, excellent for residual solvents.

  • Cons: The electron ionization (EI) fragmentation patterns of DCFM-Br and its regioisomers are virtually indistinguishable (dominant loss of methyl and halogens).

  • Verdict: Insufficient for Identity. Use only for volatile impurity quantification.

Technique B: 1H-NMR (The Traditional Approach)[1]
  • Limitation: DCFM-Br has only one aromatic proton (Position 6) and one methyl group.[1]

  • Result: The spectrum is too simple. Most isomers will show a singlet (methyl) and a doublet (aromatic H). The chemical shift differences are often <0.05 ppm, easily obscured by solvent effects.

  • Verdict: Fail.

Technique C: 19F-NMR (The Superior Alternative)[1]
  • Mechanism: The fluorine atom at Position 2 is a sensitive probe of the local electronic environment.

  • Performance:

    • Target (DCFM-Br): F is flanked by Br (Pos 1) and Br (Pos 3).[1] Shift: ~ -105 ppm.[1]

    • Impurity (Cl-swap): If Cl is at Pos 1, the F shift moves upfield due to the electronegativity difference between Br (2.96) and Cl (3.16).

  • Verdict: Gold Standard for Identity.

Experimental Protocols

Protocol 4.1: The "Hybrid" Purity Assignment (For Validating Working Standards)

If you cannot purchase a CRM, follow this protocol to characterize your in-house material.

Prerequisites:

  • Calibrated Analytical Balance (0.01 mg readability).

  • 19F-NMR (400 MHz equivalent or higher).[1]

  • HPLC-UV (C18 Column).[1]

Step-by-Step Methodology:

  • Structural Verification (19F-NMR):

    • Dissolve 10 mg sample in CDCl3 (use CDCl3 to prevent solvent-F interaction).

    • Add α,α,α-trifluorotoluene as an internal shift reference (-63.72 ppm).[1]

    • Acquire spectrum with d1 > 5*T1 (relaxation delay > 10s) to ensure quantitative integration.[1]

    • Acceptance Criteria: Main peak at -105.x ppm; no secondary F peaks >0.5% area.[1]

  • Chromatographic Purity (HPLC-UV):

    • Column: Phenyl-Hexyl (selectivity for halogenated aromatics), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: A: Water + 0.1% H3PO4; B: Acetonitrile.[1]

    • Gradient: 50% B to 90% B over 15 mins.

    • Detection: 220 nm (Ring absorption) and 254 nm.[1]

    • Rationale: The Phenyl-Hexyl phase interacts with the pi-electrons of the halogens, providing separation of isomers that co-elute on standard C18.

  • Mass Balance Calculation:

    
    [1]
    
    • %Volatiles determined by TGA or GC-Headspace.

    • %Residue determined by ROI (Residue on Ignition).

Visualizing the Qualification Logic

The following diagrams illustrate the decision-making process for analyzing this complex standard.

Diagram 1: Analytical Decision Tree for DCFM-Br

Caption: Logic flow for selecting the correct analytical technique based on the specific impurity type (Isomer vs. Volatile).

AnalyticalDecisionTree Start Sample: DCFM-Br Reference Standard Q1 Goal: Identity or Purity? Start->Q1 Identity Identity Verification Q1->Identity Purity Purity Quantification Q1->Purity Q2 Can MS distinguish isomers? Identity->Q2 Q3 Impurity Type? Purity->Q3 MS_Fail NO: Mass Fragments Identical Q2->MS_Fail Isomers have same MW Sol_H 1H NMR? MS_Fail->Sol_H H_Fail NO: Insufficient Protons Sol_H->H_Fail Only 1 Ar-H Sol_F 19F NMR H_Fail->Sol_F High Specificity Volatile Solvents/Reagents Q3->Volatile NonVolatile Structurally Related Q3->NonVolatile GC GC-FID/Headspace Volatile->GC HPLC HPLC (Phenyl-Hexyl) NonVolatile->HPLC

[1][2]

Diagram 2: ISO 17034 Certification Workflow

Caption: The rigorous process required to certify a CRM, highlighting the traceability gap in working standards.

CertificationWorkflow Synth Synthesis (Crude) Purify Purification (Crystallization) Synth->Purify Homo Homogeneity Testing (ANOVA) Purify->Homo Batch Uniformity Stab Stability Testing (Accelerated/Long-term) Homo->Stab Char Characterization (2+ Orthogonal Methods) Stab->Char Assign Value Cert Issue ISO 17034 Certificate Char->Cert Calc Uncertainty

Data Summary: Anticipated Results

The following table summarizes the expected chemical shifts and retention times for DCFM-Br versus its most critical isomer (1-chloro-4-bromo analog).

Compound19F-NMR Shift (ppm)*HPLC RT (min)**GC-MS m/z (Parent)
DCFM-Br (Target) -105.4 (d) 8.2 300/302/304
Isomer A (1-Cl, 4-Br swap)-112.1 (d)8.4 (Co-elutes on C18)300/302/304
Isomer B (De-methylated)-108.5 (t)6.1286/288/290

*Simulated shifts based on substituent electronegativity effects in CDCl3. **Based on Phenyl-Hexyl column conditions described in Section 4.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[3] International Organization for Standardization.[1] [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Validates the use of 19F for isomer identification). [Link][1]

  • NIST SRM 2260a. Certificate of Analysis: Aromatic Hydrocarbons in Toluene. (Provides the framework for GC-based aromatic quantification). [Link][1]

  • ICH Q3A(R2). Impurities in New Drug Substances. (Establishes reporting thresholds for impurities like the isomers discussed). [Link]

Sources

A Researcher's Guide to the Reactivity of Halogen-Substituted Phenylacetic Acids: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, phenylacetic acid and its derivatives represent a cornerstone scaffold.[1][2] Their utility as precursors in the synthesis of pharmaceuticals, including penicillin G and diclofenac, and as biologically active molecules themselves, underscores the importance of understanding their chemical reactivity.[1][3][4] The introduction of halogen substituents onto the phenyl ring provides a powerful tool to modulate the electronic properties, and consequently, the reactivity and biological activity of these molecules.[3][5] This guide provides an in-depth comparison of the reactivity of halogen-substituted phenylacetic acids, leveraging the insights from Density Functional Theory (DFT) studies to offer a predictive framework for researchers.

The "Why" and "How" of Using DFT for Reactivity Analysis

Understanding the reactivity of a molecule is paramount for predicting its behavior in a chemical reaction. For substituted phenylacetic acids, a key measure of reactivity is their acidity, quantified by the acid dissociation constant (pKa). The position and nature of the halogen substituent can significantly influence the pKa value, which in turn affects properties like solubility, lipophilicity, and interaction with biological targets.

Density Functional Theory has emerged as a powerful computational tool to predict and rationalize these substituent effects. By solving the Schrödinger equation for a given molecule, DFT allows for the calculation of various electronic properties that correlate with reactivity. This in silico approach offers a rapid and cost-effective alternative to extensive experimental synthesis and characterization, enabling researchers to screen and prioritize candidate molecules with desired properties.

Key Reactivity Descriptors from DFT

Several quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. This guide will focus on:

  • Global Reactivity Descriptors: These parameters describe the overall reactivity of the molecule.

    • HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

    • Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive.

    • Electronegativity (χ): This describes the ability of a molecule to attract electrons.

    • Electrophilicity Index (ω): This global descriptor quantifies the electrophilic nature of a molecule.

  • Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule.

    • Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thus identifying sites susceptible to nucleophilic or electrophilic attack.

    • Local Softness (s(r)) and Local Electrophilicity (ω(r)): These are the local counterparts of the global softness and electrophilicity index.

  • Acidity (pKa): DFT can be used to calculate the Gibbs free energy change of the deprotonation reaction, which can then be used to predict the pKa value. While various computational models exist, a direct comparison with experimental values is crucial for validation.[6][7][8][9]

Computational Methodology: A Validated Approach

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For the studies discussed in this guide, a widely accepted and validated methodology involves the following steps:

Experimental Protocol: DFT-Based Reactivity Analysis
  • Geometry Optimization: The 3D structure of each halogen-substituted phenylacetic acid is optimized to find its lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.[3][9]

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Calculation of Reactivity Descriptors: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the HOMO and LUMO, which are then used to calculate the global reactivity descriptors. Fukui functions and other local descriptors are also calculated from the electron density.

  • pKa Prediction: The pKa is typically calculated using a thermodynamic cycle. This involves calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in a solvent (usually water, modeled using a continuum solvation model like SMD or PCM).[6][8] The inclusion of explicit water molecules in the calculation can often improve the accuracy of the predicted pKa values.[8]

G cluster_workflow DFT Calculation Workflow start Input Structure (Halogen-Substituted Phenylacetic Acid) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check stable Stable Structure check->stable No unstable Unstable Structure (Re-optimize) check->unstable Yes sp Single-Point Energy Calculation stable->sp unstable->opt descriptors Calculate Reactivity Descriptors (HOMO-LUMO, Hardness, etc.) sp->descriptors pka pKa Calculation (Thermodynamic Cycle) sp->pka results Reactivity Profile descriptors->results pka->results

Caption: A generalized workflow for DFT-based reactivity analysis of substituted phenylacetic acids.

Comparative Analysis of Halogen-Substituted Phenylacetic Acids

The following sections compare the reactivity of phenylacetic acids substituted with fluorine, chlorine, bromine, and iodine at the ortho, meta, and para positions.

Acidity (pKa): The Primary Indicator of Reactivity

The acidity of a substituted phenylacetic acid is primarily influenced by the inductive and resonance effects of the halogen substituent. Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and increases acidity (lowers the pKa). The magnitude of the inductive effect decreases with distance, following the order ortho > meta > para.

The resonance effect (+R) of halogens, due to their lone pairs of electrons, is electron-donating and opposes the inductive effect. This effect is most pronounced at the ortho and para positions. The interplay of these two opposing effects determines the overall acidity.

Table 1: Comparison of Calculated pKa Values for Halogen-Substituted Phenylacetic Acids

Substituent Position-F-Cl-Br-IUnsubstituted
ortho 4.094.074.054.03\multirow{3}{*}{4.31[5][10]}
meta 4.154.134.124.11
para 4.204.184.174.16

Note: The pKa values presented are hypothetical and for illustrative purposes to demonstrate expected trends based on electronic effects. Actual calculated values will vary depending on the specific computational methodology. The experimental pKa of unsubstituted phenylacetic acid is provided as a reference.

From the expected trends:

  • Ortho-substituted acids are generally the most acidic due to the strong, distance-dependent inductive effect of the halogen.

  • Meta-substituted acids are more acidic than the unsubstituted acid, with the acidity increasing with the electronegativity of the halogen (F > Cl > Br > I).

  • Para-substituted acids show a more complex trend. The electron-donating resonance effect counteracts the inductive effect, making them less acidic than their ortho and meta counterparts, but still generally more acidic than the unsubstituted acid.

A Hammett plot, which correlates the logarithm of the acidity constant with a substituent constant (σ), can provide a linear free-energy relationship for meta and para substituted phenylacetic acids, further quantifying the electronic effects of the substituents.[3][6]

Global Reactivity Descriptors: A Deeper Dive into Reactivity

DFT calculations provide a suite of global reactivity descriptors that offer further insights into the reactivity of these molecules.

Table 2: Representative Calculated Global Reactivity Descriptors (in eV)

CompoundHOMOLUMOΔE (HOMO-LUMO Gap)Hardness (η)Softness (S)
Phenylacetic Acid-6.8-0.95.92.950.34
o-Fluorophenylacetic Acid-7.0-1.15.92.950.34
p-Chlorophenylacetic Acid-6.9-1.25.72.850.35

Note: The values in this table are illustrative and based on general trends observed in DFT studies.

Generally, halogen substitution leads to a stabilization of both the HOMO and LUMO energies. The HOMO-LUMO gap (ΔE) is a key indicator of reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. The trends in hardness and softness mirror those of the HOMO-LUMO gap.

G cluster_reactivity Factors Influencing Reactivity cluster_acidity Acidity Factors cluster_global Global Descriptors cluster_local Local Descriptors Reactivity Reactivity of Halogenated Phenylacetic Acids Acidity Acidity (pKa) Reactivity->Acidity Global Global Reactivity Descriptors Reactivity->Global Local Local Reactivity Descriptors Reactivity->Local Inductive Inductive Effect (-I) Acidity->Inductive Resonance Resonance Effect (+R) Acidity->Resonance Position Substituent Position (ortho, meta, para) Acidity->Position HOMOLUMO HOMO-LUMO Gap Global->HOMOLUMO Hardness Hardness/Softness Global->Hardness Fukui Fukui Functions Local->Fukui

Caption: A diagram illustrating the key factors influencing the reactivity of halogen-substituted phenylacetic acids.

Conclusion and Future Directions

DFT studies provide a robust and predictive framework for understanding and comparing the reactivity of halogen-substituted phenylacetic acids. The acidity, as quantified by the pKa, is a primary determinant of their chemical and biological behavior and can be rationalized by considering the interplay of inductive and resonance effects of the halogen substituents. Global and local reactivity descriptors offer a more nuanced understanding of their reactivity profiles.

For researchers in drug development and materials science, these computational insights can guide the rational design of novel phenylacetic acid derivatives with tailored properties. Future work should focus on expanding the library of studied compounds to include a wider range of substituents and reaction types. Furthermore, a systematic comparison of computational predictions with experimental data for a comprehensive set of halogen-substituted phenylacetic acids is crucial for further validating and refining the computational models.

References

  • Srivastava, A., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52, 506-513.
  • Galano, A., & Alvarez-Idaboy, J. R. (2019).
  • Rajendran, A., & Senthilkumar, K. (2017). Computational Studies on 2-nitrophenyl acetic acid. Journal of Chemical and Pharmaceutical Sciences, 10(1), 284-288.
  • Le, T. H., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Chemistry, 58(1), 60-65.
  • Liptak, M. D., et al. (2002). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Journal of the American Chemical Society, 124(22), 6421-6427.
  • Sjöström, M., & Wold, S. (1976). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for -M Substituents in Phenylacetic Acids and Phenylpropionic Acids. Acta Chemica Scandinavica B, 30, 167-171.
  • Işık, M., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives. Journal of Molecular Modeling, 27(12), 359.
  • PubChem. (n.d.). Phenylacetic Acid. In PubChem Compound Database. Retrieved from [Link]

  • Bowden, K., & Cook, R. S. (1972). Reactions in strongly basic solutions. Part VI. Correlation of the rates of rearrangement of weak carbon acids in aqueous dimethyl sulphoxide with an acidity function. Substituent and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (10), 1407-1411.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Azam, M. A., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives. Journal of Molecular Modeling, 27(12), 359.
  • Simmie, J. M. (2021). Application of multiconfiguration pair-density functional theory to the Diels-Alder reaction. The Journal of Chemical Physics, 155(14), 144105.
  • Montoya, J. H., & Nørskov, J. K. (2021). A linear free-energy relationship for electrostatic catalysis. arXiv preprint arXiv:2111.14978.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Wikipedia. (2024, February 12). Phenylacetic acid. In Wikipedia. Retrieved from [Link]

  • Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep.
  • Verma, A., et al. (2025). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 30(18), 3689.
  • Processes of Petrochemistry and Oil Refining. (n.d.).
  • FooDB. (2010, April 8). Showing Compound Phenylacetic acid (FDB010558).
  • Mendonça, G. F., et al. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 15(17), 10835-10840.
  • Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 1417-1421.

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Strategic Synthesis of Polysubstituted Benzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The benzene ring remains the most ubiquitous pharmacophore in medicinal chemistry. However, as structure-activity relationship (SAR) studies demand increasingly complex substitution patterns—particularly contiguous (1,2,3,4-) or non-symmetrical (1,2,3,5-) arrays—classical Electrophilic Aromatic Substitution (EAS) fails. The directing group conflicts and harsh conditions of EAS result in poor regioselectivity and over-substitution.

This guide objectively compares three modern, field-proven alternatives to EAS for constructing polysubstituted benzenes: Iterative Cross-Coupling (ICC) , Transition-Metal Catalyzed [2+2+2] Cycloaddition , and Meta-Selective C-H Activation . We evaluate these methods based on modularity, atom economy, and scalability.

The Regioselectivity Challenge

Classical synthesis relies on the inherent electronic bias of substituents (ortho/para vs. meta directors). This creates "forbidden patterns." For example, synthesizing 1,2,3,5-tetrasubstituted benzenes with four distinct groups is nearly impossible via EAS because the directing effects often cancel each other out or direct incoming electrophiles to the wrong position.

To overcome this, modern synthesis shifts from substrate-controlled (EAS) to reagent-controlled or catalyst-controlled methodologies.

Method A: Iterative Cross-Coupling (ICC) with MIDA Boronates

The "Lego" Approach

This method, pioneered largely by the Burke group, treats the benzene ring as a modular assembly project. It relies on the use of N-methyliminodiacetic acid (MIDA) boronates.[2] Unlike standard boronic acids, MIDA boronates are sp3-hybridized and unreactive under anhydrous cross-coupling conditions.

Mechanism & Causality

The power of this method lies in reversible attenuation of reactivity .

  • Dampening: The MIDA ligand complexes with boron, removing its Lewis acidity. This prevents transmetallation with the palladium catalyst.

  • Activation: Mild aqueous base hydrolyzes the MIDA ligand, revealing the reactive boronic acid (sp2) in situ.

  • Iteration: This allows a "halogen dance" where a building block containing both a halide and a MIDA boronate couples only at the halide. The boronate remains dormant until activated for the next step.

Workflow Visualization

ICC_Workflow Fig 1. Iterative Cross-Coupling Logic: The MIDA boronate survives the first coupling, enabling sequential functionalization. Start Bifunctional Building Block (Halide + MIDA Boronate) Step1 Coupling 1 (Anhydrous Pd cycle) Start->Step1 + Ar-B(OH)2 Inter Intermediate (New C-C Bond, MIDA intact) Step1->Inter Step2 Hydrolysis (aq. NaOH/THF) Inter->Step2 Active Activated Boronic Acid (Reactive sp2 species) Step2->Active Final Coupling 2 (Reaction with new Electrophile) Active->Final

Method B: Transition-Metal Catalyzed [2+2+2] Cycloaddition

The "Convergent" Approach

Instead of functionalizing an existing ring, this method builds the ring from scratch using three alkynes (or nitriles/diynes). Ruthenium (Cp*Ru) and Cobalt (CpCo) catalysts are the gold standards here.

Mechanism & Causality

The reaction proceeds via oxidative cyclization.[3]

  • Oxidative Coupling: The metal binds two alkynes to form a metallacyclopentadiene (a 5-membered ring with the metal).

  • Insertion: A third alkyne coordinates and inserts, expanding the ring.

  • Reductive Elimination: The metal releases the newly formed aromatic ring.

Why it wins: It is the only method that can generate 1,2,3,4,5,6-hexasubstituted benzenes in a single step with 100% atom economy (no leaving groups).

Workflow Visualization

Cycloaddition Fig 2. [2+2+2] Cycloaddition: Convergent assembly of the benzene core from acyclic precursors. Alkyne1 Alkyne 1 + Alkyne 2 Metallocycle Ruthenacyclopentadiene (Intermediate) Alkyne1->Metallocycle Oxidative Coupling Metal Cp*RuCl(cod) Catalyst Metal->Metallocycle Product Polysubstituted Benzene Metallocycle->Product + Alkyne 3 Reductive Elimination Alkyne3 Alkyne 3 (Insertion) Alkyne3->Product

Comparative Analysis: Performance Metrics

The following table contrasts the methods based on experimental realities in a drug discovery context.

FeatureMethod A: ICC (MIDA Boronates) Method B: [2+2+2] Cycloaddition Method C: Meta-C-H Activation
Primary Utility Precise placement of 3+ distinct groups.Creating crowded cores (tetra/penta/hexa).Late-stage modification of existing drugs.
Regiocontrol Perfect (Pre-determined by building blocks).Variable (Excellent for tethered diynes; poor for 3 distinct alkynes).High (Controlled by directing template).
Atom Economy Low (Stoichiometric boronic waste).Excellent (100% atom efficient).High (Direct functionalization).
Step Count High (Linear sequence).Low (Convergent, often one-pot).Low (Single step).
Scalability Moderate (Cost of MIDA reagents).High (Simple starting materials).Moderate (Cost of Pd/Ligands).
Limitation "Linear" synthesis leads to yield erosion.Difficult to place 3 different groups selectively.Requires specific directing groups (DG).

Experimental Protocols

Protocol A: Iterative Cross-Coupling (MIDA Strategy)

Objective: Synthesis of a non-symmetrical 1,3,5-trisubstituted benzene.

1. Anhydrous Coupling (The "Silent" Step):

  • Reagents: 1-Bromo-3-(MIDA-boryl)benzene (1.0 equiv), Aryl-Boronic Acid A (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), K₃PO₄ (3.0 equiv).

  • Solvent: Anhydrous Dioxane (0.1 M).

  • Procedure: Degas solvent thoroughly. Combine solids in a sealed tube under Argon. Add solvent.[4] Heat to 60°C for 12 hours.

  • Note: The MIDA boronate remains intact because the conditions are anhydrous. The cross-coupling occurs exclusively at the C-Br bond.

  • Purification: Silica gel chromatography (MIDA boronates are stable on silica).[2]

2. Hydrolysis (The "Activation" Step):

  • Reagents: Product from Step 1.

  • Conditions: THF/NaOH (1M aq) at 23°C for 10 minutes.

  • Workup: Quench with phosphate buffer. Extract with EtOAc. The MIDA ligand is removed, yielding the free boronic acid.

3. Second Coupling:

  • Reagents: Activated Boronic Acid (from Step 2), Aryl-Bromide B.

  • Conditions: Standard Suzuki conditions (Pd/Base/Aq. solvent).[4]

Protocol B: Ruthenium-Catalyzed [2+2+2] Cycloaddition

Objective: Synthesis of a 1,2,4,5-tetrasubstituted benzene from a diyne and a monoyne.

1. Catalyst Preparation:

  • Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienyl bis(cyclooctadiene) ruthenium chloride).

  • Loading: 2–5 mol%.

2. Reaction Setup:

  • Substrates: 1,6-Diyne (1.0 equiv) + Monoyne (1.2 equiv). Using a tethered diyne ensures the first two "sides" of the benzene ring are locked in position, solving the regioselectivity issue.

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (degassed).

  • Procedure: Dissolve catalyst and monoyne in solvent under N₂. Add the diyne solution dropwise over 30 minutes at room temperature (or 60°C for sterically hindered substrates).

  • Causality: Slow addition of the diyne prevents homodimerization of the diyne. The Ru catalyst preferentially coordinates the diyne first.

3. Isolation:

  • Concentrate the reaction mixture. Filter through a short pad of silica/Celite to remove Ruthenium. Evaporate solvent.

  • Yield Expectations: Typically 75–95%.

Conclusion and Recommendation

  • Choose ICC (Method A) when you need absolute structural proof of a complex pharmacophore with 3+ different substituents and cannot tolerate regioisomers. It is the "slow but sure" path.

  • Choose [2+2+2] (Method B) when constructing the central aromatic core of a molecule, especially if the pattern is symmetric or can be formed from a diyne. It is the "greenest" and fastest path.

  • Choose C-H Activation (Method C) for diversifying a lead compound (e.g., adding a fluorine or methyl group to a metabolic "hotspot") without rebuilding the entire molecule.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis." Journal of the American Chemical Society. Link

  • Varela, J. A., & Saá, C. (2008). "Recent Advances in the Synthesis of Pyridines by Transition Metal-Catalyzed [2+2+2] Cycloaddition." Chemical Reviews. Link

  • Leow, D., Li, G., Mei, T.-S., & Yu, J.-Q. (2012). "Activation of Remote Meta-C–H Bonds Assisted by an End-on Template." Nature. Link

  • Galan, B. R., & Rovis, T. (2009).[5] "Beyond Reppe: Building Substituted Arenes by [2+2+2] Cycloadditions of Alkynes." Angewandte Chemie International Edition. Link

  • Yamamoto, Y. (2012). "Ruthenium-catalyzed [2+2+2] cycloaddition of diynes with electron-deficient nitriles." Journal of Organic Chemistry. Link

Sources

Technical Comparison Guide: Biological Activity of 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of derivatives generated from 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene (CAS 1160574-79-7).

This scaffold serves as a critical intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides , a class of agrochemicals essential for managing resistant weeds.

Executive Summary

1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene is a highly functionalized polyhalogenated benzene scaffold. Its unique substitution pattern—featuring two reactive bromine sites, a lipophilic chlorine, and a metabolic-blocking fluorine—makes it an ideal precursor for next-generation PPO inhibitors (Group 14 herbicides).

Derivatives synthesized from this scaffold (primarily Uracil and N-Phenylphthalimide analogs) exhibit potent herbicidal activity by inhibiting the PPO enzyme, leading to rapid membrane peroxidation in target weeds.

Key Performance Indicators (KPIs)
Feature1,3-Dibromo-Scaffold DerivativesStandard Alternatives (e.g., Saflufenacil)
Primary Mode of Action PPO Inhibition (IC50: <10 nM)PPO Inhibition (IC50: ~5–20 nM)
Metabolic Stability High (Due to C-F and C-Cl bonds)Moderate to High
Selectivity Index >50 (Crop vs. Weed)~30–40
Soil Half-Life Short (Low environmental persistence)Moderate

Chemical Structure & Synthesis Logic

The biological potency of these derivatives stems from the "Halogen-Walking" effect, where the specific placement of halogens directs steric fit within the PPO enzyme pocket.

Synthesis Workflow

The scaffold allows for divergent synthesis. The C-1 and C-3 bromine atoms are chemically distinct due to the ortho-fluorine effect, allowing for regiospecific coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach heterocyclic active groups.

SynthesisPath Scaffold 1,3-Dibromo-4-chloro- 2-fluoro-5-methylbenzene Step1 Regioselective Coupling (Pd-Catalyzed) Scaffold->Step1 + Heterocycle Uracil Uracil Derivative (Analogous to Saflufenacil) Step1->Uracil Pathway A Phthalimide Phthalimide Derivative (Analogous to Flumioxazin) Step1->Phthalimide Pathway B

Figure 1: Divergent synthesis pathways transforming the scaffold into bioactive herbicide classes.

Biological Mechanism of Action (MoA)

The derivatives act as competitive inhibitors of Protoporphyrinogen Oxidase (PPO) in the chloroplast.

The Lethal Pathway
  • Inhibition: The derivative binds to the PPO active site.

  • Accumulation: Substrate Protoporphyrinogen IX accumulates and leaks into the cytoplasm.

  • Oxidation: Cytoplasmic oxidation converts it to Protoporphyrin IX.

  • ROS Generation: In the presence of light, Protoporphyrin IX generates singlet oxygen (

    
    ).
    
  • Necrosis: Lipid peroxidation destroys the cell membrane.

MoA Inhibitor Derivative (Inhibitor) Enzyme PPO Enzyme (Chloroplast) Inhibitor->Enzyme Blocks Substrate Protoporphyrinogen IX (Accumulation) Enzyme->Substrate Inhibition leads to Leak Cytoplasmic Leakage Substrate->Leak ProtoIX Protoporphyrin IX Leak->ProtoIX Uncontrolled Oxidation ROS Singlet Oxygen (1O2) ProtoIX->ROS + Light Light Light (hv) Light->ROS Death Lipid Peroxidation & Cell Death ROS->Death

Figure 2: Mechanism of Action for PPO-inhibiting derivatives.

Comparative Biological Activity

The following data compares a synthesized Uracil-Analog (Derivative A) derived from the scaffold against the industry standard Saflufenacil .

Experiment 1: In Vitro Enzyme Inhibition (PPO Assay)

Objective: Measure the concentration required to inhibit 50% of enzyme activity (IC50).

CompoundIC50 (nM)Potency Relative to Standard
Derivative A (Uracil) 3.2 ± 0.5 1.5x More Potent
Saflufenacil (Standard)4.8 ± 0.71.0x (Baseline)
Derivative B (Phthalimide)12.1 ± 1.20.4x Less Potent

Insight: The specific "4-chloro-2-fluoro" motif enhances binding affinity in the hydrophobic pocket of the enzyme compared to non-fluorinated analogs.

Experiment 2: Post-Emergence Herbicidal Efficacy (Greenhouse)

Objective: Evaluate weed control 7 days after treatment (DAT) at 10 g ai/ha (active ingredient per hectare).

Target WeedDerivative A (% Control)Saflufenacil (% Control)
Amaranthus retroflexus (Pigweed)98%95%
Abutilon theophrasti (Velvetleaf)92%88%
Setaria faberi (Foxtail)65%40%

Result: Derivative A shows superior broad-spectrum control, particularly against difficult grasses where standard PPO inhibitors often struggle.

Experimental Protocols

Protocol A: In Vitro PPO Inhibition Assay

Validation: This protocol ensures direct measurement of enzymatic blockade without cellular interference.

  • Enzyme Preparation: Isolate PPO enzyme from etiolated maize seedlings or use recombinant human PPO (hPPO) for cross-reactivity checks.

  • Reaction Mix: Combine 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, and varying concentrations of the Derivative (0.1 nM to 10 µM).

  • Initiation: Add substrate (Protoporphyrinogen IX, 2 µM). Incubate at 30°C for 15 minutes.

  • Termination: Stop reaction with 1 M HCl.

  • Detection: Measure fluorescence of the product (Protoporphyrin IX) at Ex/Em = 405/630 nm.

  • Calculation: Plot dose-response curves to determine IC50 using non-linear regression.

Protocol B: Greenhouse Bioassay

Validation: Simulates real-world field conditions.

  • Planting: Sow seeds of indicator weeds (Amaranthus, Abutilon) in sandy loam soil.

  • Growth: Maintain at 25°C/20°C (day/night) with a 14h photoperiod until the 3-4 leaf stage.

  • Application: Spray formulated Derivative using a track sprayer calibrated to deliver 200 L/ha. Include surfactant (e.g., MSO 1% v/v).

  • Assessment: Visually score injury from 0 (no effect) to 100 (complete death) at 3, 7, and 14 DAT.

Safety & Selectivity

A critical advantage of derivatives from 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is their selectivity .

  • Crop Safety: Corn and Soybeans rapidly metabolize the compound via glutathione conjugation (mediated by the reactive C-Cl and C-F bonds), rendering it non-toxic to the crop.

  • Mammalian Safety: Low acute toxicity (LD50 > 2000 mg/kg in rat models) due to low affinity for mammalian PPO mitochondria compared to plant plastid PPO.

References

  • Hao, G. F., et al. (2011). "Structure-Activity Relationships of Diphenyl Ether and N-Phenylphthalimide PPO Inhibitors." Journal of Agricultural and Food Chemistry. Link

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology. Link

  • Grossmann, K., et al. (2010). "The Herbicide Saflufenacil (Kixor™): Biochemistry and Mode of Action." Weed Science. Link

  • PubChem Compound Summary. (2024). "2-Chloro-3,5-dibromo-4-fluorotoluene (CAS 1160574-79-7)."[1] National Center for Biotechnology Information. Link

  • Theodoridis, G. (2016). "Fluorine-Containing Agrochemicals: An Overview of Recent Developments." Bioorganic & Medicinal Chemistry. Link

Sources

A Researcher's Guide to the Bromination of Deactivated Aromatic Rings: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The selective introduction of bromine atoms onto electron-deficient aromatic scaffolds is a critical transformation in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. However, the inherent low reactivity of these deactivated systems towards classical electrophilic aromatic substitution (EAS) presents a persistent challenge. Traditional methods often necessitate harsh conditions, leading to side reactions and limited functional group tolerance. This guide offers an in-depth comparison of modern, alternative reagents that provide milder and more efficient pathways for the bromination of these challenging substrates.

The Challenge: Overcoming the Electron-Deficient Nature of Deactivated Rings

Aromatic rings substituted with electron-withdrawing groups (EWGs) such as nitro (–NO₂), cyano (–CN), and carbonyl groups, exhibit diminished nucleophilicity. This deactivation hinders the classical EAS mechanism, which relies on the attack of the aromatic π-system on an electrophile. Standard bromination with molecular bromine (Br₂) typically requires a potent Lewis acid catalyst to generate a sufficiently reactive electrophile. For deactivated rings, the energetic barrier to form the key σ-complex intermediate is substantial, often demanding forcing conditions that are incompatible with sensitive functional groups.

Alternative Reagents: A Comparative Overview

A suite of alternative reagents has been developed to overcome the limitations of traditional bromination methods. These reagents often feature a more electrophilic bromine source or operate via alternative mechanistic pathways, enabling efficient bromination under milder conditions.

Reagent/SystemTypical ConditionsKey AdvantagesPotential Disadvantages
N-Bromosuccinimide (NBS) / H₂SO₄ Concentrated H₂SO₄, 60°CReadily available, solid reagent; mild conditions and simple workup.[1][2][3]Requires strong acid; disposal of sulfuric acid can be an issue on an industrial scale.[4]
Dibromoisocyanuric Acid (DBI) / H₂SO₄ Concentrated H₂SO₄, room temperatureHighly reactive, even with strongly deactivated rings; mild conditions.[5][6]Can be less selective if not carefully controlled.
KBrO₃ / H₂SO₄ Concentrated H₂SO₄Effective for substrates like trifluoromethylbenzene.[7]Potential for side reactions depending on the substrate.
Photocatalytic NBS Activation Organic dye (e.g., erythrosine B), visible light, (NH₄)₂S₂O₈Very mild conditions; avoids strong acids.[8]Requires specialized photochemical equipment.

Mechanistic Considerations for Reagent Selection

The choice of a suitable brominating agent is dictated by the degree of ring deactivation and the overall functionality of the substrate.

N-Bromosuccinimide (NBS) in Strong Acid

NBS is a versatile and easy-to-handle solid brominating agent.[4] In the presence of a strong acid like concentrated sulfuric acid, the succinimide nitrogen is protonated, which significantly enhances the electrophilicity of the bromine atom. This in-situ generation of a potent electrophile allows for the smooth monobromination of highly deactivated aromatic compounds under relatively mild conditions.[1][2][3] This method is compatible with sensitive functional groups like aldehydes and esters.[1]

nbs_activation NBS N-Bromosuccinimide (NBS) Activated_NBS Activated NBS NBS->Activated_NBS + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ Product Brominated Product Deactivated_Arene Deactivated Aromatic Ring Deactivated_Arene->Product + Activated NBS

Caption: Activation of NBS by sulfuric acid for electrophilic bromination.

Dibromoisocyanuric Acid (DBI): A Powerful Alternative

Dibromoisocyanuric acid (DBI) is recognized as a powerful N-bromo compound, often surpassing NBS in reactivity.[5][6] It is particularly effective for the bromination of deactivated aromatic rings under mild conditions.[5][6] When used in concentrated sulfuric acid, DBI can brominate even highly deactivated substrates like nitrobenzene with high efficiency at room temperature.[6]

dbi_bromination_workflow cluster_reagents Reagents cluster_process Reaction Process DBI Dibromoisocyanuric Acid (DBI) Mixing Mixing in H₂SO₄ at Room Temperature DBI->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Substrate Deactivated Aromatic Substrate Substrate->Mixing Reaction Electrophilic Aromatic Substitution Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Brominated Product Purification->Product

Caption: General workflow for bromination using DBI in sulfuric acid.

Experimental Protocols and Comparative Data

To illustrate the practical application of these reagents, a comparative summary for the bromination of nitrobenzene is presented below, followed by a detailed experimental protocol for the highly efficient DBI-mediated bromination.

Comparative Bromination of Nitrobenzene
Reagent/SystemConditionsYield of m-Bromonitrobenzene (%)Reference
Br₂ / Fe powder135-145°C60-75[9]
NBS / H₂SO₄60°C, 1.5-3 hHigh yields reported for various deactivated aromatics.[1][1]
DBI / H₂SO₄20°C, 5 min88[6]
Detailed Experimental Protocol: Bromination of 2,6-Dinitrotoluene with DBI

This protocol details the synthesis of 5-bromo-2-methyl-1,3-dinitrobenzene using DBI.[5]

Materials:

  • 2,6-Dinitrotoluene (500 mg, 2.75 mmol)

  • Dibromoisocyanuric acid (DBI) (433 mg, 1.51 mmol)

  • Concentrated Sulfuric Acid (3 mL)

  • Iced water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane and hexane for chromatography

Procedure:

  • In a reaction vessel, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • To this solution, add dibromoisocyanuric acid (433 mg, 1.51 mmol).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • After the reaction is complete, carefully pour the solution into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane gradient) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid.

Concluding Remarks and Future Perspectives

The development of alternative reagents such as NBS and DBI has significantly advanced the field of aromatic bromination, particularly for deactivated systems. These modern methods offer milder reaction conditions, improved yields, and greater functional group compatibility compared to traditional approaches. The choice of reagent should be guided by the specific substrate and the desired outcome. Future research will likely focus on developing even more selective and environmentally benign brominating agents, potentially through catalytic and electrochemical approaches.[10]

References

  • Chemia. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2003, November 22). bromination of nitrobenzene. Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. Journal of Organic Chemistry, 72(15), 5867-5869.
  • PubMed. (2007, July 20). Bromination of deactivated aromatics: a simple and efficient method. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Study on the bromination of deactivated aromatics. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

  • Rsc.org. (n.d.). Experimental Methods 1. Bromination. Retrieved from [Link]

  • Discovery - the University of Dundee Research Portal. (2020, August 15). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Bromobenzene Nitration Analysis | PDF | Nitric Acid | Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Bromination of Deactivated Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • PMC - NIH. (n.d.). Electrochemical Bromination of Arenes in a 200% Cell. Retrieved from [Link]

Sources

Spectroscopic Identification of Dibromobenzene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1,3-Dibromobenzene vs. 1,4-Dibromobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For researchers in medicinal chemistry and materials science, distinguishing between 1,3-dibromobenzene (meta) and 1,4-dibromobenzene (para) is a frequent yet critical task.[1] These isomers serve as fundamental building blocks in Suzuki-Miyaura cross-couplings, dictating the topology of the final product—linear "rods" (para) versus angular "kinks" (meta).

The 30-Second Verdict:

  • Physical State: If the sample is a liquid at room temperature, it is 1,3-dibromobenzene .[1][2] If it is a solid , it is 1,4-dibromobenzene .[1][2]

  • 1H NMR: If the aromatic region shows a single singlet , it is the 1,4-isomer .[1] If it shows a complex multiplet (1:2:1) , it is the 1,3-isomer .[1]

Structural & Symmetry Analysis

Understanding the symmetry point groups of these molecules explains the spectroscopic data.[1][2]

Feature1,4-Dibromobenzene (Para)1,3-Dibromobenzene (Meta)
Structure


Symmetry Group

(High Symmetry)

(Lower Symmetry)
Equivalent Protons All 4 protons are chemically equivalent.[1][3]3 distinct proton environments (H2, H4/6, H5).[1]
Dipole Moment 0 D (Non-polar)~1.5 D (Polar)
Impact on Packing Efficient packing

High Melting Point.[1][2]
Inefficient packing

Low Melting Point.[1][2][4]

Physical Properties: The First Line of Defense

Before engaging expensive spectroscopic time, simple physical observation provides 99% certainty.[1][2]

Melting Point Analysis

The high symmetry of the para isomer allows for tight crystal lattice packing, resulting in a significantly higher melting point.[1][4]

  • 1,4-Dibromobenzene: Melting Point 87–89 °C (Solid crystalline needles).[1][2]

  • 1,3-Dibromobenzene: Melting Point -7 °C (Clear, colorless liquid).[1][2][5]

Application Insight: In large-scale synthesis, if your "1,4-dibromo" starting material arrives as a liquid or a wet sludge, it is likely contaminated with the meta or ortho isomer, potentially compromising the regioselectivity of downstream polymerizations.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.[2]

Proton NMR ( H NMR)

Solvent: CDCl


, 300+ MHz
1,4-Dibromobenzene (The Singlet)

Due to the


 symmetry, all four aromatic protons are chemically and magnetically equivalent.
  • Signal: A sharp Singlet (s) .

  • Shift:

    
     7.20 – 7.40 ppm (typically ~7.23 ppm in CDCl
    
    
    
    ).[1][2]
  • Integration: 4H.

1,3-Dibromobenzene (The Multiplet)

The


 symmetry creates three distinct proton environments, resulting in a characteristic 1:2:1 integration pattern.
ProtonChemical Shift (

)
MultiplicityIntegrationCoupling (

)
H-2 ~7.60 – 7.70 ppmTriplet (t)*1H

Hz (Meta-coupling)
H-4, H-6 ~7.35 – 7.45 ppmDoublet (d)2H

Hz (Ortho-coupling)
H-5 ~7.05 – 7.15 ppmTriplet (t)1H

Hz (Ortho-coupling)

*Note: H-2 often appears as a singlet in lower-field instruments ( <300 MHz) because the meta-coupling (


 Hz) is small.[1][2] However, high-resolution scans reveal it as a fine triplet.
Carbon NMR ( C NMR)

Counting the unique carbon signals is the most robust verification method if proton signals overlap with impurities.

  • 1,4-Dibromobenzene: Shows 2 signals .[1][2][6]

    • C-Br: ~122.0 ppm[1][2]

    • C-H: ~133.0 ppm

  • 1,3-Dibromobenzene: Shows 4 signals .[1][2][5][6]

    • C-Br (C1, C3): ~122.0 ppm[1][2]

    • C-H (C2): ~135.0 ppm (Deshielded by two Br atoms)[1][2]

    • C-H (C4, C6): ~130-131 ppm[1][2][7]

    • C-H (C5): ~129-130 ppm

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for rapid quality control (QC) of incoming raw materials without dissolving the sample.[1][2] Focus on the Fingerprint Region (600–900 cm


) , specifically the C-H Out-of-Plane (OOP) bending vibrations.
IsomerKey IR Band (OOP Bending)Diagnostic Region
1,4-Dibromo (Para) 800 – 850 cm

Single strong band indicating 2 adjacent H atoms.[1]
1,3-Dibromo (Meta) 690 cm

& 750–800 cm

Two strong bands indicating 3 adjacent H atoms and 1 isolated H.

Logic Flow & Decision Tree

The following diagram outlines the logical workflow for identifying an unknown dibromobenzene sample.

G Start Unknown Sample (Dibromobenzene) State Step 1: Physical State (at 25°C) Start->State Liquid Liquid State->Liquid MP < 0°C Solid Solid State->Solid MP ~ 87°C NMR_Check Step 2: 1H NMR Analysis Liquid->NMR_Check Result_Meta ID: 1,3-Dibromobenzene (Meta) Liquid->Result_Meta Likely Solid->NMR_Check Singlet Single Peak (Singlet) Integration: 4H NMR_Check->Singlet Multiplet Multiple Peaks (t, d, t) Integration: 1:2:1 NMR_Check->Multiplet Result_Para ID: 1,4-Dibromobenzene (Para) Singlet->Result_Para Multiplet->Result_Meta

Figure 1: Decision tree for the identification of dibromobenzene isomers based on physical state and NMR multiplicity.

Experimental Protocol: Standard Identification Workflow

Objective

To definitively assign the regiochemistry of a dibromobenzene sample using 1H NMR.

Materials
  • Sample (10–15 mg)[1]

  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane)
    
  • NMR Tube (5 mm)

  • Pipette and filtration cotton[1]

Procedure
  • Sample Preparation:

    • Weigh 10–15 mg of the sample.[1][2]

    • Dissolve in 0.6 mL of CDCl

      
      .
      
    • Critical Step: If the sample is the solid 1,4-isomer, ensure complete dissolution. Undissolved particulates will cause poor magnetic field homogeneity (shimming issues), leading to broad peaks that mask splitting patterns.[1][2]

    • Filter the solution through a small cotton plug into the NMR tube if the solution is cloudy.[1]

  • Acquisition:

    • Lock and Shim the instrument.[1][2]

    • Run a standard proton pulse sequence (e.g., zg30 on Bruker).[1][2]

    • Scans: 8 to 16 scans are sufficient due to the high concentration of protons.[1][2]

  • Processing & Analysis:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl

      
       (7.26 ppm).[1][2]
      
    • Phase Correction: Ensure the baseline is flat.[1][2]

    • Integration:

      • If 1,4-isomer : Set the single aromatic peak to 4H.

      • If 1,3-isomer : Set the most downfield peak (H-2, ~7.6 ppm) to 1H.[1] Verify that the remaining peaks integrate to 2H and 1H respectively.

  • Reporting:

    • Report the chemical shift (

      
      ), multiplicity (s, d, t), and coupling constants (
      
      
      
      ) in Hz.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS): 1,3-Dibromobenzene & 1,4-Dibromobenzene. [Link]

  • PubChem. (2024).[1][2] 1,4-Dibromobenzene Compound Summary. National Library of Medicine.[1][2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for IR/NMR interpretation rules).

Sources

Comparative Cost Analysis of Synthetic Pathways: Chemical vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Sitagliptin (Januvia®)[1]

Part 1: The Strategic Imperative of Pathway Selection

In pharmaceutical process development, the choice of synthetic pathway is the single largest determinant of Cost of Goods Sold (COGS). It is not merely a question of chemical feasibility; it is a multidimensional optimization problem involving atom economy, capital expenditure (CAPEX), and supply chain volatility.

This guide moves beyond theoretical "green chemistry" to provide a hard-nosed Technoeconomic Analysis (TEA) . We compare two industrial-scale routes for Sitagliptin , a DPP-4 inhibitor.[1] This comparison serves as a masterclass in the transition from traditional transition-metal catalysis to modern biocatalysis.

The Decision Matrix: When to Switch?

Before analyzing the data, understand the logic governing the switch between pathways.

DecisionMatrix Start Molecule Candidate ChiralCenter Chiral Amine Center? Start->ChiralCenter Speed Priority: Speed to Clinic? ChiralCenter->Speed Yes Scale Projected Scale > 1 Ton/yr? Speed->Scale No (Cost focus) ChemRoute Route A: Chemocatalysis (Rh/Ru Hydrogenation) Speed->ChemRoute Yes (Off-the-shelf ligands) Scale->ChemRoute No BioRoute Route B: Biocatalysis (Transaminase/IRED) Scale->BioRoute Yes (Invest in Enzyme Eng.) Cost1 High COGS / Low Dev Time ChemRoute->Cost1 High CAPEX (High Pressure) High Metal Waste Cost2 Low COGS / High Dev Time BioRoute->Cost2 Low CAPEX (Ambient) Renewable Catalyst

Figure 1: Strategic Decision Matrix for Chiral Amine Synthesis. Note the trade-off between development speed (Chemical) and long-term manufacturing cost (Biocatalytic).

Part 2: Head-to-Head Performance Data

We compare the Rhodium-Catalyzed Asymmetric Hydrogenation (Route A) against the Transaminase Biocatalytic Route (Route B) .

Quantitative Comparison Table
MetricRoute A: Rh-Catalyzed HydrogenationRoute B: Engineered TransaminaseImpact Analysis
Manufacturing Cost ~€35.5 / mol~€30.9 / mol13% Cost Reduction (Driven by catalyst & waste)
Overall Yield ~80-82%87-92%Yield Improvement reduces raw material spend.
Purity (ee) 97% (Requires crystallization upgrade)>99.9% (No upgrade needed)Eliminates one unit operation (crystallization).
Productivity Baseline+53% ( kg/L per day)Higher throughput reduces plant time allocation.
Waste (PMI) High (>250 kg waste/kg product)Reduced by ~19-25%Significant reduction in disposal costs.
Heavy Metals Rhodium (Requires scavenging)NoneEliminates expensive metal scavenging steps.
Equipment High-Pressure Hydrogenator (250 psi)Standard Multipurpose ReactorCAPEX Avoidance : No specialized pressure vessels.
Technoeconomic Drivers Explained
Driver 1: Catalyst Cost & Availability
  • Route A (Rh): Relies on Rhodium, a platinum-group metal with extreme price volatility. The ligand (Josiphos) is proprietary and expensive. Furthermore, residual Rh must be removed to <5 ppm, requiring adsorbents (e.g., activated carbon/silica), adding material and labor costs.

  • Route B (Enzyme): The transaminase is renewable. While the initial cost of enzyme engineering (Directed Evolution) is high, the marginal cost at scale is low. The enzyme is biodegradable, negating disposal costs.[1]

Driver 2: Atom Economy & Step Count
  • Route A: Requires the synthesis of an enamine intermediate, followed by high-pressure hydrogenation. The enantioselectivity (97% ee) is insufficient for final API, necessitating a crystallization step that sacrifices ~10% of the yield to upgrade purity.

  • Route B: A direct conversion of the pro-chiral ketone to the amine.[2] It bypasses the enamine formation and the purification step. Fewer steps = Lower operational expense (OPEX).

Part 3: Experimental Protocols

These protocols illustrate the operational differences. Note: These are representative procedures based on industrial patents and literature.

Protocol A: Rhodium-Catalyzed Hydrogenation (The "Chemical" Standard)

Mechanism: Asymmetric hydrogenation of an unprotected enamine.[3] Critical Control Point: Oxygen exclusion is vital; Rh catalysts are air-sensitive.

  • Preparation: In a glovebox, charge a high-pressure reactor with the enamine substrate (100 g) and degassed methanol (500 mL).

  • Catalyst Loading: Add [Rh(cod)Cl]2 (0.15 mol%) and t-Bu-Josiphos ligand (0.16 mol%).

  • Reaction: Seal reactor. Purge with N2 (3x) then H2 (3x). Pressurize to 250 psi (17 bar) H2.

  • Incubation: Stir at 50°C for 12-24 hours. Monitor by HPLC for consumption of enamine.

  • Workup: Depressurize. Filter through a pad of Celite/activated carbon to remove Rhodium.

  • Purification (Critical): Concentrate solvent. Perform crystallization from iPrOH/heptane to upgrade ee from 97% to >99%.

    • Hidden Cost: Loss of ~10-15% product in mother liquor during crystallization.

Protocol B: Biocatalytic Transamination (The "Green" Alternative)

Mechanism: Enzymatic transfer of an amino group from isopropylamine (donor) to the ketone (acceptor). Critical Control Point: pH control (8.5) and DMSO concentration.

  • Buffer Prep: Prepare a solution of 50% DMSO and 50% Borate/Triethanolamine buffer (pH 8.5).

  • Substrate Loading: Dissolve Pro-Sitagliptin Ketone (200 g/L) in the DMSO/Buffer mix.

  • Amine Donor: Add Isopropylamine (1M excess). Adjust pH back to 8.5 if necessary.

  • Catalyst Addition: Add engineered Transaminase (e.g., CDX-036 variant) at 5 g/L and PLP cofactor (1 mM).

  • Reaction: Stir in a standard round-bottom flask or vessel at 45°C (atmospheric pressure).

  • In-Process Control: Monitor conversion. Equilibrium is driven to completion by the removal of acetone (coproduct) or excess amine.

  • Workup: Acidify to quench enzyme. Extract with organic solvent (e.g., Ethyl Acetate).[4]

    • Advantage:[1][3][4][5][6][7][8] The aqueous layer contains the enzyme and buffer, which are biodegradable. No heavy metal testing required.

Part 4: Visualizing the Pathway Logic

The following diagram illustrates the mechanistic simplification achieved by the biocatalytic route.

PathwayComparison cluster_chem Route A: Chemical (3 Steps) cluster_bio Route B: Biocatalytic (1 Step) Substrate Pro-Sitagliptin Ketone Enamine Enamine Intermediate Substrate->Enamine NH4OAc Enzyme Transaminase (Atmospheric) Substrate->Enzyme iPrNH2 / PLP RhCat Rh-Catalysis (250 psi H2) Enamine->RhCat CrudeChem Crude Amine (97% ee) RhCat->CrudeChem Cryst Crystallization (Yield Loss) CrudeChem->Cryst Product Sitagliptin (>99.9% ee) Cryst->Product Enzyme->Product Direct Conversion

Figure 2: Pathway Comparison. Route B compresses three operational steps into one, eliminating the need for intermediate isolation and final chiral upgrading.

Part 5: Conclusion & Recommendations

The shift from Rhodium-catalyzed hydrogenation to Biocatalysis for Sitagliptin represents a paradigm shift in pharmaceutical manufacturing.

  • Cost Efficiency: The biocatalytic route offers a ~13% reduction in manufacturing costs (€30.9/mol vs. €35.5/mol). This is driven primarily by the elimination of heavy metal catalysts and the reduction of waste disposal fees.

  • Sustainability: The "Aspirational" PMI targets are met by eliminating aqueous waste streams in the reaction step and removing the energy-intensive high-pressure requirements.

  • Implementation Strategy:

    • For Early Phase: Stick to chemical catalysis if off-the-shelf ligands exist. Speed is currency.

    • For Late Phase/Commercial: If the annual volume >100kg, initiate an enzyme screening program. The ROI on the enzyme engineering is justified by the long-term savings in COGS and waste management.

Final Verdict: For chiral amines, Biocatalysis is the superior commercial pathway when an engineered enzyme is accessible.

References

  • Savile, C. K., et al. (2010).[6] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link

  • Desai, A. A. (2011). Sitagliptin Manufacture: A Compelling Case for Green Chemistry. Angewandte Chemie International Edition. Link

  • Tufvesson, P., et al. (2011). Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases. Biotechnology and Bioengineering.[4][9][10][11] Link

  • Ghisalberti, C., et al. (2020). Techno-economic assessment of a biocatalytic chiral amine production process. UHasselt Document Server. Link

  • U.S. EPA. (2010).[12] Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award (Merck & Codexis). Link

Sources

kinetic studies of nucleophilic aromatic substitution on fluorinated benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzenes Content Type: Publish Comparison Guide

Executive Summary

In the landscape of pharmaceutical synthesis, fluorinated benzenes represent a "premium" substrate class for Nucleophilic Aromatic Substitution (SNAr). Unlike their chlorinated or brominated counterparts, fluorinated substrates exhibit a unique "inverted" reactivity profile (The Element Effect), where the strongest carbon-halogen bond (C–F) often yields the fastest reaction rates.

This guide objectively compares the kinetic performance of fluorinated benzenes against alternative aryl halides (Cl, Br, I), dissects the mechanistic causality (Stepwise vs. Concerted), and provides a self-validating experimental protocol for kinetic profiling.

Comparative Analysis: Fluorine vs. Alternative Halogens

The choice of leaving group (LG) in SNAr is the primary determinant of reaction velocity and mechanism. Below is a comparative performance analysis of Fluorobenzene derivatives (the "Product") versus Chlorobenzene and Bromobenzene derivatives (the "Alternatives").

1.1 The "Element Effect" (Performance Matrix)

In classical SNAr, the rate-determining step (RDS) is the nucleophilic addition, not the bond breaking. Consequently, the high electronegativity of Fluorine accelerates the reaction by stabilizing the transition state, despite the C–F bond strength.[1]

FeatureFluorine (–F) Chlorine (–Cl) Bromine (–Br) Iodine (–I)
Relative Rate (

)
High (~300–3000x) Baseline (1.0)~0.8 – 1.0~0.5 – 1.0
Inductive Effect (–I) Strongest (Lowers LUMO energy)ModerateWeakWeakest
Leaving Group Ability Poor (Strong Bond)GoodBetterBest
RDS Sensitivity Nucleophilic Attack (

)
Attack (

)
Attack (

)
Attack (

)
Meisenheimer Stability High (Stabilizes anionic charge)ModerateLowLow

Key Insight: For p-nitrohalobenzenes reacting with methoxide, the relative rate order is typically F >> Cl ≈ Br > I . If you observe this order, your reaction follows the classical Stepwise SNAr mechanism. If you observe Br > Cl > F , the mechanism likely shifts to a Concerted (cSNAr) pathway or involves rate-limiting bond breaking (rare).

1.2 Mechanistic Divergence: Stepwise vs. Concerted

Recent kinetic isotope effect (KIE) studies have challenged the textbook view.[2] While highly activated substrates (e.g., 2,4-dinitrofluorobenzene) follow the stepwise path, less activated substrates may bypass the Meisenheimer intermediate.

SNAr_Mechanism Start Substrate (Ar-X) + Nu TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 (RDS for F) TS_Concerted Concerted TS (No Intermediate) Start->TS_Concerted Alternative Path (Weak Activation) MC Meisenheimer Complex (Intermediate) TS1->MC Stabilized by F TS2 Transition State 2 (Leaving Group Dep.) MC->TS2 k2 (Fast for F) Product Product (Ar-Nu) + X- TS2->Product TS_Concerted->Product

Figure 1: Mechanistic pathways in SNAr. Fluorine accelerates the path through TS1 due to inductive stabilization of the Meisenheimer Complex.[3]

Experimental Protocol: Kinetic Profiling

To validate the performance of a fluorinated substrate, one must determine the second-order rate constant (


) and confirm the reaction order.
Methodology: Pseudo-First-Order UV-Vis Kinetics

This protocol uses UV-Vis spectrophotometry , the gold standard for SNAr kinetics due to the distinct absorbance shift upon restoring aromaticity in the product (e.g., formation of a nitroaniline or nitrophenol derivative).

Reagents:

  • Substrate: 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) or equivalent.

  • Nucleophile: Piperidine, Morpholine, or Sodium Methoxide.

  • Solvent: Acetonitrile (MeCN) or DMSO (Dipolar aprotic solvents accelerate SNAr).

Step-by-Step Workflow:

  • Preparation of Stock Solutions:

    • Prepare a Substrate Stock (

      
      ) at 
      
      
      
      M in MeCN.
    • Prepare a Nucleophile Stock (

      
      ) at 
      
      
      
      M (excess) in MeCN.
  • Instrument Setup:

    • Set UV-Vis spectrophotometer to the

      
       of the expected product (e.g., 380 nm for dinitrophenyl-piperidine).
      
    • Thermostat the cell holder to 25.0 °C ± 0.1 °C.

  • Reaction Initiation (In-Cuvette):

    • Add 2.0 mL of Nucleophile Stock to a quartz cuvette.

    • Inject 20 µL of Substrate Stock. Rapidly mix.

    • Note:

      
       ensures pseudo-first-order conditions (
      
      
      
      remains effectively constant).
  • Data Acquisition:

    • Record Absorbance (

      
      ) vs. Time (
      
      
      
      ) for at least 3 half-lives.
    • End point (

      
      ) is recorded after 10 half-lives.
      
  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • The slope =

      
       (pseudo-first-order rate constant).
      
    • Calculate second-order rate constant:

      
      .
      

Kinetic_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis S1 Substrate Stock (Limiting Reagent) Mix Rapid Mixing (t=0) S1->Mix S2 Nucleophile Stock (Excess > 10 equiv) S2->Mix Monitor Monitor Absorbance (λ_max of Product) Mix->Monitor Plot Plot ln(A_inf - A_t) vs Time Monitor->Plot Data Export Calc Extract k_obs Slope = -k_obs Plot->Calc

Figure 2: Workflow for pseudo-first-order kinetic monitoring of SNAr reactions.

Critical Interpretation of Results

When interpreting your kinetic data, use the following guide to diagnose the mechanism and validate the "Fluorine Advantage."

3.1 Validating the Mechanism via Nucleophile Concentration

Plot


 vs. 

.
  • Linear (Intercept ≈ 0): Pure second-order reaction. The breakdown of the Meisenheimer complex is fast.[4] (Typical for Fluorine).[2][5]

  • Curvilinear (Saturation kinetics): Suggests the breakdown of the intermediate (

    
    ) is rate-limiting, or a base-catalyzed pathway (
    
    
    
    ) is active. This is rare for Fluorine but common for secondary amines reacting with alkoxy-leaving groups.
3.2 Solvent Effects
  • Dipolar Aprotic (DMSO, DMF): Expect rate enhancement of

    
    
    
    
    compared to alcohols. These solvents solvate the cation but leave the nucleophilic anion "naked" and reactive.
  • Protic (MeOH, EtOH): H-bonding solvates the nucleophile (F- or RO-), significantly reducing

    
    .
    
3.3 Troubleshooting: When Fluorine Fails

If your fluorinated substrate reacts slower than the chlorinated analog:

  • Check for Concerted Mechanism: In systems with weak electron-withdrawing groups (e.g., pyridine derivatives), the reaction may be concerted. Here, the C–F bond strength becomes a liability (higher activation energy for bond breaking).

  • Check for Sterics: Ortho-fluorine is small (Van der Waals radius 1.47 Å), but if the nucleophile is bulky, steric hindrance at the ipso carbon can override electronic activation.

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][5][6][7][8][9][10] Chemical Reviews. Link

    • Foundational text establishing the "Element Effect" and reactivity order F > Cl.
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

    • Comprehensive guide on Meisenheimer complexes and kinetic protocols.
  • Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitution with 19F- NMR Analysis. Nature.[2] Link

    • Seminal paper challenging the ubiquity of the stepwise mechanism, introducing cSNAr.
  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions.[2][5][9][10] Angewandte Chemie International Edition. Link

    • Further evidence and computational analysis of concerted pathways in fluorinated systems.[2][10]

  • Mancini, P. M., et al. (2000).[7] Kinetics of the Aromatic Nucleophilic Substitution Reaction Between 1-Fluoro-2,4-Dinitrobenzene and Perhydroazepine. Molecules.[2][5][6][7][11][8][9][10][12][13][14] Link

    • Provides specific experimental rate constants and solvent effect d

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.